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  • Product: 5-(Carboxymethyl)-2-hydroxybenzoic acid
  • CAS: 15533-27-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Presumed Mechanism of Action of 5-(Carboxymethyl)-2-hydroxybenzoic Acid in Biological Assays

Abstract This technical guide provides an in-depth exploration of the theoretical mechanism of action of 5-(Carboxymethyl)-2-hydroxybenzoic acid, a derivative of salicylic acid. In the absence of direct experimental data...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the theoretical mechanism of action of 5-(Carboxymethyl)-2-hydroxybenzoic acid, a derivative of salicylic acid. In the absence of direct experimental data for this specific compound, this document synthesizes information from structurally related hydroxybenzoic acids to propose potential biological activities and molecular targets. We will delve into the established mechanisms of its parent compound, salicylic acid, and extrapolate how the addition of a carboxymethyl group at the 5-position may influence its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for initiating investigations into the therapeutic potential of this molecule. We will outline detailed protocols for a panel of biological assays to systematically characterize its antioxidant and anti-inflammatory properties, complete with data interpretation guidelines.

Introduction: The Salicylic Acid Scaffold and the Significance of Substitution

Salicylic acid (2-hydroxybenzoic acid) is a well-established phenolic compound with a rich history in medicine, most notably as the precursor to acetylsalicylic acid (aspirin)[1]. Its derivatives are a cornerstone of anti-inflammatory and analgesic therapies. The biological activity of these derivatives is profoundly influenced by the nature and position of substituent groups on the benzene ring. 5-(Carboxymethyl)-2-hydroxybenzoic acid, also known as 5-carboxymethyl salicylic acid, is one such derivative. While specific research on this molecule is limited, its structural similarity to salicylic acid and other 5-substituted salicylates allows us to formulate hypotheses about its mechanism of action.

The core salicylic acid structure confers inherent anti-inflammatory, analgesic, and antipyretic properties, primarily through the modulation of prostaglandin synthesis[1][[“]]. The addition of a carboxymethyl group at the 5-position introduces a second acidic moiety, which can significantly alter the molecule's polarity, solubility, and its interaction with biological targets. This guide will explore these potential effects in detail.

Postulated Mechanisms of Action

Based on the known activities of salicylic acid and its derivatives, we can propose several potential mechanisms of action for 5-(Carboxymethyl)-2-hydroxybenzoic acid.

Anti-Inflammatory Activity

The anti-inflammatory effects of salicylates are multifaceted. While aspirin acetylates and irreversibly inhibits cyclooxygenase (COX) enzymes, salicylic acid itself is a much weaker direct inhibitor[[“]]. Its anti-inflammatory properties are thought to arise from a combination of factors:

  • Modulation of Prostaglandin Synthesis: Salicylic acid can interfere with the COX-1 and COX-2 enzymatic activity, leading to a decrease in the production of pro-inflammatory prostaglandins[1][[“]].

  • Inhibition of Inflammatory Transcription Factors: A key mechanism of salicylic acid is the inhibition of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells)[[“]]. By preventing the activation of NF-κB, salicylic acid can suppress the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

  • MAPK Signaling Pathway Interference: Salicylic acid has been shown to affect the mitogen-activated protein kinase (MAPK) signaling cascade, another critical pathway in the inflammatory response[[“]].

The carboxymethyl group at the 5-position may enhance the anti-inflammatory activity by providing an additional site for interaction with target proteins or by altering the molecule's cellular uptake and distribution.

Signaling Pathway: Postulated Anti-Inflammatory Mechanism

anti_inflammatory_pathway cluster_0 Cellular Cytoplasm cluster_1 Nucleus 5-CM-2-HBA 5-(Carboxymethyl)- 2-hydroxybenzoic acid IKK IKK 5-CM-2-HBA->IKK Inhibition MAPK_Pathway MAPK Pathway (ERK, JNK, p38) 5-CM-2-HBA->MAPK_Pathway Inhibition COX_Enzymes COX-1 / COX-2 5-CM-2-HBA->COX_Enzymes Weak Inhibition Cell_Membrane IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression MAPK_Pathway->Inflammatory_Genes Induces Prostaglandins Pro-inflammatory Prostaglandins COX_Enzymes->Prostaglandins Synthesis NF-κB_nucleus->Inflammatory_Genes Induces

Caption: Postulated anti-inflammatory signaling pathway of 5-(Carboxymethyl)-2-hydroxybenzoic acid.

Antioxidant Activity

Phenolic compounds, including hydroxybenzoic acids, are known for their antioxidant properties. This activity is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The antioxidant potential of hydroxybenzoic acid derivatives is highly dependent on the number and position of the hydroxyl groups on the aromatic ring[3][4].

5-(Carboxymethyl)-2-hydroxybenzoic acid possesses a single hydroxyl group and is therefore expected to exhibit some radical scavenging activity. The carboxymethyl substituent may modulate this activity by influencing the electronic properties of the benzene ring.

Recommended Biological Assays and Protocols

To elucidate the mechanism of action of 5-(Carboxymethyl)-2-hydroxybenzoic acid, a systematic approach using a series of in vitro assays is recommended.

Antioxidant Activity Assays

A panel of assays should be employed to comprehensively assess the antioxidant potential.

AssayPrinciple
DPPH Radical Scavenging Assay Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change.
ABTS Radical Cation Decolorization Assay Evaluates the capacity of the compound to scavenge the ABTS radical cation.
Ferric Reducing Antioxidant Power (FRAP) Assay Determines the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay Measures the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by the antioxidant.

Experimental Workflow: Antioxidant Assays

antioxidant_workflow Start Prepare Stock Solution of 5-(Carboxymethyl)-2-hydroxybenzoic acid DPPH DPPH Assay Start->DPPH ABTS ABTS Assay Start->ABTS FRAP FRAP Assay Start->FRAP CUPRAC CUPRAC Assay Start->CUPRAC Incubate Incubate at Room Temperature DPPH->Incubate ABTS->Incubate FRAP->Incubate CUPRAC->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition or Antioxidant Capacity (IC50) Measure->Calculate End Data Analysis and Comparison Calculate->End

Caption: General experimental workflow for in vitro antioxidant activity assessment.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of dilutions of 5-(Carboxymethyl)-2-hydroxybenzoic acid in methanol.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound dilutions to 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

In Vitro Anti-Inflammatory Assays

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 5-(Carboxymethyl)-2-hydroxybenzoic acid for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Dexamethasone can be used as a positive control.

    • After incubation, collect the cell supernatant.

  • Nitric Oxide Measurement (Griess Assay):

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT Assay):

    • Concurrently, perform an MTT assay on the cells to ensure that the observed reduction in NO production is not due to cytotoxicity.

Protocol: Cyclooxygenase (COX) Inhibition Assay

Commercially available COX-1 and COX-2 inhibitor screening kits can be used to determine the direct inhibitory effect of 5-(Carboxymethyl)-2-hydroxybenzoic acid on these enzymes. These assays typically measure the production of prostaglandin E2 (PGE2) from arachidonic acid.

Future Directions and Conclusion

The proposed mechanisms of action and the outlined experimental protocols provide a solid foundation for investigating the biological activities of 5-(Carboxymethyl)-2-hydroxybenzoic acid. Future studies should aim to:

  • Confirm the anti-inflammatory and antioxidant activities in vivo using animal models of inflammation and oxidative stress.

  • Identify specific molecular targets through techniques such as affinity chromatography, proteomics, and computational docking studies.

  • Investigate the structure-activity relationship by synthesizing and testing related derivatives.

References

  • Salicylic acid. (n.d.). In Wikipedia. Retrieved March 24, 2026, from [Link]

  • Consensus. (n.d.). What is the mechanism of action of salicylic acid in the body? Retrieved March 24, 2026, from [Link]

Sources

Exploratory

5-(Carboxymethyl)-2-hydroxybenzoic acid CAS 15533-27-4 physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(Carboxymethyl)-2-hydroxybenzoic acid, with a CAS number of 15533-27-4, is a substituted derivative of salicylic acid.[1] Its structure, feat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Carboxymethyl)-2-hydroxybenzoic acid, with a CAS number of 15533-27-4, is a substituted derivative of salicylic acid.[1] Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group, positions it as a versatile building block in medicinal chemistry and materials science.[2] The presence of the carboxymethyl substituent introduces an additional acidic site and a flexible linker, which can be pivotal for modulating physicochemical properties such as solubility and for establishing specific interactions with biological targets. This guide provides a comprehensive overview of its known physical and chemical properties, analytical characterization, and potential applications, offering a foundational resource for its use in research and development.

Physicochemical Properties

The molecular structure of 5-(Carboxymethyl)-2-hydroxybenzoic acid dictates its physical and chemical characteristics. A summary of its core properties is presented below.

PropertyValueSource
CAS Number 15533-27-4[1]
Molecular Formula C₉H₈O₅
Molecular Weight 196.16 g/mol
Appearance Solid[3]
Storage Temperature Room Temperature, Sealed in Dry Conditions[3]

Spectroscopic Profile

Structural elucidation and purity assessment are critical for any chemical entity used in research. The following sections detail the expected spectroscopic features of 5-(Carboxymethyl)-2-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure. While a specific spectrum for this compound is not publicly available, predicted shifts can be inferred from related structures.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the carboxymethyl group, and the acidic protons of the carboxylic acid and hydroxyl groups. The aromatic region would likely display a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The methylene protons would appear as a singlet, and the acidic protons would be broad singlets, with their chemical shifts being solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would reveal nine distinct carbon signals. This includes signals for the two carboxyl carbons, the six aromatic carbons (four protonated and two quaternary), and the methylene carbon. The chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid groups.[5]

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. The spectrum of 5-(Carboxymethyl)-2-hydroxybenzoic acid is expected to exhibit:

  • A broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups, typically in the range of 2500-3300 cm⁻¹.

  • A sharp C=O stretching band for the carboxylic acid groups around 1700-1725 cm⁻¹.

  • C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

  • C-O stretching bands for the hydroxyl and carboxylic acid groups.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The exact mass is calculated to be 196.0372 Da. High-resolution mass spectrometry (HRMS) would be the definitive technique for confirming the elemental composition.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 5-(Carboxymethyl)-2-hydroxybenzoic acid is not widely published, a plausible synthetic route could involve the carboxymethylation of a suitably protected 2-hydroxy-5-halobenzoic acid derivative, followed by deprotection. The reactivity of this molecule is governed by its three functional groups: the phenolic hydroxyl, the aromatic carboxylic acid, and the aliphatic carboxylic acid. These sites allow for a variety of chemical transformations, making it a useful intermediate for creating more complex molecules.[2]

Applications in Research and Drug Development

Derivatives of hydroxybenzoic acid are of significant interest in medicinal chemistry.[2][6] They serve as scaffolds for the development of novel therapeutic agents with a wide range of biological activities.

Potential as Enzyme Inhibitors

The structural motifs present in 5-(Carboxymethyl)-2-hydroxybenzoic acid are found in molecules that inhibit various enzymes. For instance, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of Sirtuin 5 (SIRT5), a deacetylase implicated in metabolic regulation and diseases like cancer.[7][8] The carboxylic acid and adjacent hydroxyl group are often crucial for binding to the active site of such enzymes.[7]

Building Block for Novel Scaffolds

The multiple functional groups on 5-(Carboxymethyl)-2-hydroxybenzoic acid allow for its use as a versatile building block. It can be incorporated into larger molecules to modulate properties like solubility, metal chelation, and protein binding. The benzothiazole scaffold, which shares some structural similarities, is a prominent motif in compounds with antimicrobial, anticancer, and neuroprotective properties.[9]

Experimental Protocols

As specific experimental data is limited, the following section provides a generalized workflow for the characterization of a novel organic compound like 5-(Carboxymethyl)-2-hydroxybenzoic acid.

General Workflow for Physicochemical Characterization

This workflow outlines the standard procedures for determining the key properties of a synthesized organic compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Property Determination Syn Synthesis of Compound Pur Purification (e.g., Recrystallization, Chromatography) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR MS Mass Spectrometry (HRMS) NMR->MS IR IR Spectroscopy MS->IR HPLC HPLC-UV (Purity Assessment) IR->HPLC MP Melting Point Determination HPLC->MP Sol Aqueous & Solvent Solubility MP->Sol pKa pKa Determination (e.g., Potentiometric Titration) Sol->pKa LogP LogP Determination (e.g., Shake-flask method) pKa->LogP

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical entity.

Safety and Handling

The toxicological properties of 5-(Carboxymethyl)-2-hydroxybenzoic acid have not been thoroughly investigated.[10] Therefore, it should be handled with care in a laboratory setting. Standard safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[10] In case of contact with eyes, rinse cautiously with water for several minutes.[10][11]

Conclusion

5-(Carboxymethyl)-2-hydroxybenzoic acid is a chemical compound with significant potential as an intermediate and building block in synthetic and medicinal chemistry. While comprehensive experimental data is currently sparse, its structural features suggest a range of possible applications, particularly in the development of enzyme inhibitors and other biologically active molecules. The information and generalized protocols provided in this guide serve as a valuable starting point for researchers and scientists interested in exploring the properties and applications of this versatile molecule.

References

  • SAFETY DATA SHEET. (n.d.).
  • PubChem. (n.d.). CID 118212070 | C7H6O3.
  • ResearchGate. (n.d.). 1 H-NMR Spectrum of (B) 5-((4-carboxyphenyl) diazenyl)-2-hydroxy benzoic acid.
  • BLDpharm. (n.d.). 13861-03-5|(R)-5-(Amino(carboxy)methyl)-2-hydroxybenzoic acid.
  • ChemicalBook. (n.d.). 2-hydroxybenzoic acid.
  • NIST. (2015, December 1). SAFETY DATA SHEET.
  • Australian Industrial Chemicals Introduction Scheme. (2024, April 15). Benzoic acid, 2-hydroxy-, methyl ester (methyl salicylate) - Draft Evaluation Statement.
  • Benchchem. (n.d.). Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry.
  • TCI Chemicals. (2025, November 5). SAFETY DATA SHEET.
  • TradingChem.com. (n.d.). 5-CARBOXYMETHYL-2-HYDROXY-BENZOIC ACID CAS # 15533-27-4.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-5-(hydroxymethyl)benzoic acid | 7437-20-9.
  • Hydroxybenzoic Acids and Their Esters: General Characterization, Synthesis, Properties and Areas of Application. (n.d.).
  • PMC. (2022, July 22). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for 5-hydroxybenzothiazole-2-carboxylic acid in Drug Discovery.

Sources

Foundational

in vivo pharmacological effects of 5-(Carboxymethyl)-2-hydroxybenzoic acid

An In-Depth Technical Guide to the In Vivo Pharmacological Effects of 5-(Carboxymethyl)-2-hydroxybenzoic Acid and Its Derivatives Introduction 5-(Carboxymethyl)-2-hydroxybenzoic acid and its analogs represent a class of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Pharmacological Effects of 5-(Carboxymethyl)-2-hydroxybenzoic Acid and Its Derivatives

Introduction

5-(Carboxymethyl)-2-hydroxybenzoic acid and its analogs represent a class of compounds structurally related to salicylic acid, a cornerstone of anti-inflammatory therapy. These molecules are of significant interest to researchers and drug development professionals for their potential to offer improved therapeutic profiles, including enhanced efficacy and reduced side effects, compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive overview of the in vivo pharmacological effects, mechanisms of action, and pharmacokinetic profiles of key derivatives of 5-(Carboxymethyl)-2-hydroxybenzoic acid, synthesizing data from preclinical studies to offer field-proven insights for future research and development.

The core structure, a derivative of 2-hydroxybenzoic acid (salicylic acid), provides a foundation for anti-inflammatory and analgesic properties. Modifications at the 5-position of the benzene ring have been explored to modulate the compound's physicochemical properties, biological activity, and pharmacokinetic characteristics. This document will delve into the scientific rationale behind the experimental designs used to evaluate these compounds and present the findings in a clear, structured format to facilitate their application in a research and development setting.

Pharmacological Landscape: Anti-inflammatory and Analgesic Properties

The primary pharmacological effects observed for derivatives of 5-(Carboxymethyl)-2-hydroxybenzoic acid are potent anti-inflammatory and analgesic activities. These effects have been characterized in various well-established animal models.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been demonstrated in models of acute and chronic inflammation. For instance, derivatives have been shown to be effective in reducing edema formation in carrageenan-induced paw edema and croton oil-induced dermatitis models in rats.[1] One of the proposed mechanisms for this anti-inflammatory action is the inhibition of myeloperoxidase (MPO), an enzyme implicated in the inflammatory cascade.[2]

A novel derivative, 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (C1), has demonstrated in vivo inhibition of myeloperoxidase comparable to that of indomethacin, a potent NSAID.[3] Furthermore, hydroxybenzoic acid derivatives, in general, are known to modulate the immune response in inflammatory conditions by reducing the levels of pro-inflammatory cytokines such as IL-4, IL-6, and TNF-α.[4][5] Some derivatives have also been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) p65 nuclear translocation in lipopolysaccharide-induced microglial cells, further highlighting their anti-inflammatory potential at a molecular level.[6]

Analgesic Effects

The analgesic properties of these derivatives have been evaluated using both chemical and thermal nociception models. The acetic acid-induced writhing test, a model of visceral pain, has been used to demonstrate the peripheral anti-nociceptive activity of compounds like 5-acetamido-2-hydroxy benzoic acid.[1] This compound exhibited a potent analgesic effect, with an ED50 value of 4.95 mg/kg, which is significantly more potent than its precursors, acetylsalicylic acid and acetaminophen.[1]

In addition to peripheral effects, central anti-nociceptive activity has been observed in the hot-plate test.[1][7] The ability of these compounds to alleviate both inflammatory and neurogenic pain suggests a broad-spectrum analgesic potential. The mechanism underlying these analgesic effects is likely linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, mediators of pain and inflammation.[1][8]

Pharmacokinetic Profiles of Key Derivatives

Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for their development as therapeutic agents. Pharmacokinetic studies have been conducted for several derivatives in Wistar rats.

A study on 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid (C2) revealed rapid plasma clearance after intravenous administration, with a half-life of approximately 33 minutes.[2][9] Following oral administration, the compound was absorbed with a time to maximum plasma concentration (Tmax) of about 24 minutes, but the absolute oral bioavailability was low at 13%.[2][9] Despite the low bioavailability, C2 was found to be distributed to all examined tissues, including the brain and colon, suggesting it could be effective for localized conditions in the gastrointestinal tract, such as inflammatory bowel disease.[9][10] The plasma protein binding of C2 was low, with an unbound fraction ranging from 89.8% to 92.5%, indicating that a significant portion of the drug is available to exert its pharmacological effects in tissues.[2][9][10]

In contrast, another derivative, 5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (C1), exhibited a much higher oral bioavailability of approximately 77% after oral administration in rats.[3] This compound also showed wide tissue distribution.[3]

Table 1: Comparative Pharmacokinetic Parameters of 5-(Carboxymethyl)-2-hydroxybenzoic Acid Derivatives in Wistar Rats

Parameter5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid (C2)5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (C1)
Dose (Oral) 100 mg/kg[2][9]50 mg/kg[3]
Cmax 2.5 ± 0.3 µg/mL[2][9]Not explicitly stated
Tmax ~24 min[2][9]33 min[3]
t1/2 (IV) ~33 ± 5 min (50 mg/kg)[2][9]~0.9 h (50 mg/kg)[3]
Oral Bioavailability ~13%[2][9]~77%[3]
Plasma Protein Binding 7.5% - 10.2% bound[2][9]Not reported

Proposed Mechanisms of Action

The pharmacological effects of 5-(Carboxymethyl)-2-hydroxybenzoic acid derivatives are mediated through multiple mechanisms, reflecting their structural similarity to other NSAIDs while also possessing unique properties.

A primary mechanism is the inhibition of key inflammatory enzymes. In-silico studies suggest that these compounds can bind to and inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1][8] The inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins, which are potent inflammatory mediators.

Another important target is myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to oxidative stress and tissue damage during inflammation.[2] The ability of some derivatives to inhibit MPO activity suggests a dual anti-inflammatory and antioxidant effect.

Furthermore, these compounds can modulate inflammatory signaling pathways. They have been shown to decrease the production of pro-inflammatory cytokines and interfere with signaling cascades such as NF-κB and MAPKs.[4][5][6]

Mechanism of Action cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell (e.g., Macrophage, Neutrophil) cluster_mediators Inflammatory Mediators cluster_effects Pharmacological Effects Inflammatory Stimulus Inflammatory Stimulus Signaling Pathways NF-κB, MAPKs Inflammatory Stimulus->Signaling Pathways MPO Myeloperoxidase (MPO) Inflammatory Stimulus->MPO COX-2 Cyclooxygenase-2 (COX-2) Signaling Pathways->COX-2 Pro-inflammatory Cytokines IL-6, TNF-α Signaling Pathways->Pro-inflammatory Cytokines Prostaglandins Prostaglandins COX-2->Prostaglandins Reactive Oxygen Species ROS MPO->Reactive Oxygen Species Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Pro-inflammatory Cytokines->Inflammation Reactive Oxygen Species->Inflammation 5-CM-2-HBA_Derivatives 5-(Carboxymethyl)-2-hydroxybenzoic acid Derivatives 5-CM-2-HBA_Derivatives->Signaling Pathways Inhibition 5-CM-2-HBA_Derivatives->COX-2 Inhibition 5-CM-2-HBA_Derivatives->MPO Inhibition

Caption: Proposed mechanisms of anti-inflammatory and analgesic action.

Experimental Protocols for In Vivo Evaluation

The following are detailed, step-by-step methodologies for key experiments used to characterize the pharmacological effects of these compounds.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This model assesses peripheral analgesic activity by inducing visceral pain.

  • Animal Model: Male Swiss mice (20-25 g).

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups (n=6-8 per group).

  • Drug Administration:

    • Vehicle control group receives the vehicle (e.g., 0.9% saline with 1% Tween 80).

    • Positive control group receives a standard analgesic (e.g., acetylsalicylic acid).

    • Test groups receive different doses of the 5-(Carboxymethyl)-2-hydroxybenzoic acid derivative, typically administered orally or intraperitoneally.

  • Induction of Writhing: 30-60 minutes after drug administration, 0.6% acetic acid solution is injected intraperitoneally (10 mL/kg).

  • Observation: Immediately after acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Acetic_Acid_Writhing_Test_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Swiss mice) Start->Animal_Acclimatization Grouping Random Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Administration Drug Administration (Oral/IP) Grouping->Drug_Administration Acetic_Acid_Injection Intraperitoneal Injection of 0.6% Acetic Acid Drug_Administration->Acetic_Acid_Injection Observation Count Writhing Movements (20-30 min) Acetic_Acid_Injection->Observation Data_Analysis Calculate % Inhibition of Writhing Observation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the acetic acid-induced writhing test.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This is a classic model of acute inflammation.

  • Animal Model: Male Wistar rats (150-200 g).

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week.

  • Grouping: Rats are randomly assigned to control and treatment groups.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Drug Administration: The vehicle, a standard anti-inflammatory drug (e.g., indomethacin), or the test compound is administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each time point by comparing the increase in paw volume in the treated groups with the control group.

Conclusion and Future Directions

Derivatives of 5-(Carboxymethyl)-2-hydroxybenzoic acid have demonstrated significant in vivo anti-inflammatory and analgesic effects in preclinical models. Their mechanisms of action appear to involve the inhibition of key inflammatory enzymes like COX-2 and MPO, as well as the modulation of critical inflammatory signaling pathways. The pharmacokinetic profiles of these compounds vary depending on the specific chemical modifications, with some derivatives showing promising oral bioavailability and tissue distribution.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the pharmacological and pharmacokinetic properties of these derivatives.

  • Chronic Inflammatory Models: Evaluating the efficacy of these compounds in models of chronic diseases such as arthritis and inflammatory bowel disease.

  • Safety and Toxicology: Comprehensive safety and toxicology studies are necessary to establish a therapeutic window for promising candidates.

  • Mechanism of Action Elucidation: Further studies to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

The findings presented in this guide provide a solid foundation for the continued investigation and development of 5-(Carboxymethyl)-2-hydroxybenzoic acid derivatives as a new class of anti-inflammatory and analgesic agents with the potential for an improved therapeutic profile.

References

  • Romero-Castro, A., et al. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PLOS ONE. [Link]

  • Romero-Castro, A., et al. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PMC. [Link]

  • de la Cruz-Cruz, P., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

  • Padilla-Martínez, I. I., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. PubMed. [Link]

  • Ahmad, B., et al. (2022). In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative. PMC. [Link]

  • de la Cruz-Cruz, P., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]

  • Speranza, L., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PMC. [Link]

  • Speranza, L., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. [Link]

  • Li, Y., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-(Carboxymethyl)-2-hydroxybenzoic Acid: Structure, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(Carboxymethyl)-2-hydroxybenzoic acid, a dicarboxylic acid derivative of salicylic acid, represents a molecule of significant interest in the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Carboxymethyl)-2-hydroxybenzoic acid, a dicarboxylic acid derivative of salicylic acid, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, which combines the functionalities of salicylic acid with an additional carboxylic acid group, opens up possibilities for novel therapeutic agents and functionalized polymers. The presence of multiple coordination sites—two carboxylic acid groups and a phenolic hydroxyl group—makes it an intriguing candidate for the development of new metal-based drugs and coordination polymers. This technical guide provides a comprehensive overview of the molecular weight, chemical structure, and predicted physicochemical and spectroscopic properties of 5-(Carboxymethyl)-2-hydroxybenzoic acid, offering a foundational resource for researchers working with this compound.

Chemical Structure and Identification

The fundamental identity of a chemical compound lies in its structure and unique identifiers. For 5-(Carboxymethyl)-2-hydroxybenzoic acid, these are detailed below.

Molecular Structure

The chemical structure of 5-(Carboxymethyl)-2-hydroxybenzoic acid is presented below. The molecule consists of a benzoic acid core with a hydroxyl group at the 2-position and a carboxymethyl substituent at the 5-position.

Caption: 2D Chemical Structure of 5-(Carboxymethyl)-2-hydroxybenzoic acid.

Key Identifiers

A summary of the key identifiers for 5-(Carboxymethyl)-2-hydroxybenzoic acid is provided in the table below. The CAS (Chemical Abstracts Service) number is a unique identifier for this specific chemical substance.

IdentifierValueSource
IUPAC Name 5-(Carboxymethyl)-2-hydroxybenzoic acid-
CAS Number 15533-27-4[1]
Molecular Formula C9H8O5-
Molecular Weight 196.16 g/mol [1]

Physicochemical Properties

The physicochemical properties of a molecule are critical in determining its behavior in various systems, including its solubility, absorption, and distribution in biological systems. Due to the limited availability of experimental data for 5-(Carboxymethyl)-2-hydroxybenzoic acid, the following properties have been predicted using computational models. These predictions are based on the molecule's structure and provide valuable estimates for experimental design.

PropertyPredicted ValueMethod/Source
pKa1 (Phenolic OH) ~3-4Analog Comparison
pKa2 (Benzoic COOH) ~4-5Analog Comparison
pKa3 (Acetic COOH) ~4-5Analog Comparison
LogP ~1.5 - 2.0Computational Prediction
Aqueous Solubility Low to moderateStructural Inference

Causality Behind Predicted Properties:

  • pKa: The presence of two carboxylic acid groups and one phenolic hydroxyl group results in three potential acidic protons. The benzoic acid proton is expected to have a pKa similar to that of salicylic acid (~3.0), while the acetic acid proton's pKa will be slightly higher, and the phenolic proton's pKa will be significantly higher. The electron-withdrawing nature of the carboxymethyl group may slightly increase the acidity of the benzoic acid and phenolic protons compared to salicylic acid.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of two carboxylic acid groups and a hydroxyl group increases the molecule's polarity, suggesting a relatively low to moderate LogP value.

  • Aqueous Solubility: The ability to form hydrogen bonds through its multiple oxygen-containing functional groups suggests some solubility in water. However, the aromatic ring contributes to its hydrophobic character, likely resulting in low to moderate overall aqueous solubility.

Proposed Synthesis Workflow

A plausible synthetic route for 5-(Carboxymethyl)-2-hydroxybenzoic acid can be conceptualized based on established organic chemistry reactions. A potential pathway involves the carboxylation of a suitably protected 4-hydroxyphenylacetic acid derivative.

G cluster_0 Synthesis Workflow Start 4-Hydroxyphenylacetic acid Step1 Protection of Phenolic Hydroxyl Start->Step1 Protecting group (e.g., Benzyl) Step2 Carboxylation (e.g., Kolbe-Schmitt reaction) Step1->Step2 Protected Intermediate Step3 Deprotection Step2->Step3 Carboxylated Intermediate End 5-(Carboxymethyl)-2- hydroxybenzoic acid Step3->End Final Product

Caption: Proposed synthetic workflow for 5-(Carboxymethyl)-2-hydroxybenzoic acid.

Experimental Rationale:

  • Protection: The phenolic hydroxyl group of 4-hydroxyphenylacetic acid is more acidic than the carboxylic acid proton and can interfere with the carboxylation step. Therefore, it is crucial to protect it with a suitable protecting group, such as a benzyl ether, which is stable under the basic conditions of the Kolbe-Schmitt reaction but can be readily removed later.

  • Carboxylation: The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols. By treating the sodium salt of the protected 4-hydroxyphenylacetic acid with carbon dioxide under pressure and at elevated temperature, a carboxyl group can be introduced at the position ortho to the hydroxyl group.

  • Deprotection: The final step involves the removal of the protecting group to yield the desired product. In the case of a benzyl ether, this is typically achieved through catalytic hydrogenation.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 5-(Carboxymethyl)-2-hydroxybenzoic acid in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methylene protons, and the acidic protons of the hydroxyl and carboxylic acid groups.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Ar-H (ortho to COOH) ~7.8 - 8.0dDoublet due to coupling with the meta proton.
Ar-H (ortho to OH) ~6.9 - 7.1dDoublet due to coupling with the meta proton.
Ar-H (meta to both) ~7.4 - 7.6ddDoublet of doublets due to coupling with both ortho protons.
-CH₂- ~3.6 - 3.8sSinglet for the methylene protons.
-OH (phenolic) ~10 - 12br sBroad singlet, exchangeable with D₂O.
-COOH (benzoic) ~12 - 13br sBroad singlet, exchangeable with D₂O.
-COOH (acetic) ~12 - 13br sBroad singlet, exchangeable with D₂O.
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (benzoic) ~170 - 175Carbonyl carbon of the benzoic acid group.
C=O (acetic) ~170 - 175Carbonyl carbon of the acetic acid group.
C-OH ~160 - 165Aromatic carbon attached to the hydroxyl group.
C-CH₂ ~130 - 135Aromatic carbon attached to the carboxymethyl group.
C-COOH ~120 - 125Aromatic carbon attached to the benzoic acid group.
Ar-CH ~115 - 130The three aromatic CH carbons.
-CH₂- ~40 - 45Methylene carbon.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of its functional groups.

Wavenumber (cm⁻¹)VibrationIntensity
3300 - 2500 O-H stretch (carboxylic acid dimer)Strong, Broad
~3200 O-H stretch (phenolic)Medium, Broad
~1700 C=O stretch (carboxylic acids)Strong, Sharp
~1600, ~1450 C=C stretch (aromatic)Medium
~1250 C-O stretch (acid and phenol)Strong
Mass Spectrometry

In mass spectrometry, 5-(Carboxymethyl)-2-hydroxybenzoic acid (MW = 196.16) would be expected to show a molecular ion peak ([M]⁺ or [M-H]⁻) depending on the ionization technique. Common fragmentation patterns would involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl groups (-COOH).

Conclusion

5-(Carboxymethyl)-2-hydroxybenzoic acid is a promising molecule with a rich chemical functionality that warrants further investigation. This technical guide, by providing a detailed overview of its structure, predicted properties, and a plausible synthetic approach, serves as a valuable starting point for researchers. The predicted spectroscopic data offers a framework for the characterization of this compound upon its synthesis. Further experimental validation of these properties will be crucial in unlocking the full potential of 5-(Carboxymethyl)-2-hydroxybenzoic acid in various scientific and industrial applications.

References

  • TradingChem.com. 5-CARBOXYMETHYL-2-HYDROXY-BENZOIC ACID CAS # 15533-27-4. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Cellular Pathways Targeted by 5-(Carboxymethyl)-2-hydroxybenzoic acid

Introduction 5-(Carboxymethyl)-2-hydroxybenzoic acid is a derivative of 2-hydroxybenzoic acid, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While direct and extensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(Carboxymethyl)-2-hydroxybenzoic acid is a derivative of 2-hydroxybenzoic acid, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While direct and extensive research on this specific molecule is emerging, the broader class of 2-hydroxybenzoic acid derivatives has been identified as potent modulators of key cellular signaling pathways. This technical guide synthesizes the current understanding of the primary and potential secondary cellular targets of 5-(Carboxymethyl)-2-hydroxybenzoic acid, with a focus on its likely role as a selective inhibitor of Sirtuin 5 (SIRT5). This document is intended for researchers, scientists, and drug development professionals seeking to understand its mechanism of action and to provide a framework for future investigation.

The core structure of 5-(Carboxymethyl)-2-hydroxybenzoic acid is presented below:

Chemical structure of 5-(Carboxymethyl)-2-hydroxybenzoic acid

Figure 1: Chemical structure of 5-(Carboxymethyl)-2-hydroxybenzoic acid.

Primary Cellular Target: Sirtuin 5 (SIRT5)

The most compelling evidence for a direct cellular target of 2-hydroxybenzoic acid derivatives points towards Sirtuin 5 (SIRT5), a crucial NAD+-dependent lysine deacylase primarily located in the mitochondria.[1][2][3] Research has identified the 2-hydroxybenzoic acid moiety as an essential "warhead" for the selective inhibition of SIRT5.[2][3]

The Role of SIRT5 in Cellular Metabolism and Disease

SIRT5 plays a pivotal role in regulating various metabolic pathways by removing negatively charged acyl groups, such as succinyl, malonyl, and glutaryl groups, from lysine residues on target proteins.[4][5][6] Its substrates are key enzymes involved in:

  • Glycolysis and the Tricarboxylic Acid (TCA) Cycle: SIRT5 can influence cellular respiration and energy production.[7][8]

  • Fatty Acid Oxidation: It is involved in the regulation of fatty acid metabolism.[8]

  • Ammonia Detoxification (Urea Cycle): SIRT5 deacetylates and activates carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle.[6][9]

  • Redox Homeostasis: SIRT5 helps in managing reactive oxygen species (ROS) by regulating enzymes like superoxide dismutase 1 (SOD1).[9][10]

Given its central role in metabolism, the dysregulation of SIRT5 has been implicated in several pathologies, most notably cancer.[1][11][12] Depending on the cellular context, SIRT5 can act as either a tumor promoter or suppressor, making it a compelling target for therapeutic intervention.[4][10][12]

Mechanism of SIRT5 Inhibition by 2-Hydroxybenzoic Acid Derivatives

Studies on 2-hydroxybenzoic acid derivatives have shown that these compounds act as selective inhibitors of SIRT5 over other sirtuins like SIRT1, 2, and 3.[2][3] The inhibitory activity is critically dependent on the carboxylic acid and the adjacent hydroxyl group of the 2-hydroxybenzoic acid scaffold.[2][3] Molecular docking studies suggest that these functional groups interact with key residues within the SIRT5 active site, preventing the binding of its natural substrates.

Below is a diagram illustrating the central role of SIRT5 in mitochondrial metabolism and its inhibition by 2-hydroxybenzoic acid derivatives.

SIRT5_Pathway Figure 2: Proposed mechanism of SIRT5 inhibition. cluster_Mitochondrion Mitochondrial Matrix SIRT5 SIRT5 Active_Enzymes Deacylated (Active) Metabolic Enzymes SIRT5->Active_Enzymes Deacylation Metabolic_Enzymes Succinylated, Malonylated, Glutarylated Proteins (e.g., SDH, PDC, CPS1) Metabolic_Enzymes->SIRT5 Substrate Metabolism Metabolic Pathways (TCA Cycle, FAO, Urea Cycle) Active_Enzymes->Metabolism ROS_Detox ROS Detoxification Active_Enzymes->ROS_Detox Inhibitor 5-(Carboxymethyl)-2-hydroxybenzoic acid (2-HBA Derivative) Inhibitor->SIRT5 Inhibition

Caption: Figure 2: Proposed mechanism of SIRT5 inhibition.

Experimental Protocol: In Vitro SIRT5 Inhibition Assay

To validate the inhibitory effect of 5-(Carboxymethyl)-2-hydroxybenzoic acid on SIRT5, a fluorometric enzymatic assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-(Carboxymethyl)-2-hydroxybenzoic acid against recombinant human SIRT5.

Materials:

  • Recombinant human SIRT5 enzyme

  • SIRT5 fluorogenic substrate (e.g., a peptide containing a succinylated lysine residue flanked by a fluorophore and a quencher)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacylated substrate)

  • 5-(Carboxymethyl)-2-hydroxybenzoic acid

  • Known SIRT5 inhibitor (positive control, e.g., Suramin)

  • DMSO (vehicle control)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5-(Carboxymethyl)-2-hydroxybenzoic acid in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, NAD+, and the SIRT5 fluorogenic substrate.

  • Addition of Compound: Add the diluted 5-(Carboxymethyl)-2-hydroxybenzoic acid, positive control, or vehicle control (DMSO) to the respective wells.

  • Enzyme Addition: Initiate the reaction by adding the recombinant SIRT5 enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well.

  • Fluorescence Measurement: Incubate for a short period (e.g., 15 minutes) at 37°C and then measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

SIRT5_Assay_Workflow Figure 3: Workflow for in vitro SIRT5 inhibition assay. start Start compound_prep Prepare serial dilutions of 5-(Carboxymethyl)-2-hydroxybenzoic acid start->compound_prep reaction_setup Add assay buffer, NAD+, and fluorogenic substrate to wells compound_prep->reaction_setup add_compound Add test compound, positive control, or vehicle reaction_setup->add_compound add_enzyme Initiate reaction with recombinant SIRT5 add_compound->add_enzyme incubation1 Incubate at 37°C add_enzyme->incubation1 add_developer Add developer solution incubation1->add_developer incubation2 Incubate at 37°C add_developer->incubation2 read_fluorescence Measure fluorescence intensity incubation2->read_fluorescence analyze_data Calculate % inhibition and IC50 read_fluorescence->analyze_data end End analyze_data->end

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Exploratory

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 5-Carboxymethylsalicylic Acid Derivatives

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of 5-Carboxymethylsalicylic Acid Derivatives Salicylic acid and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of 5-Carboxymethylsalicylic Acid Derivatives

Salicylic acid and its derivatives have long been cornerstones of anti-inflammatory and analgesic therapies.[[“]][2][3] The archetypal member of this class, acetylsalicylic acid, exerts its effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[4][5] However, the therapeutic landscape is continually evolving, with a growing emphasis on developing targeted therapies with improved efficacy and reduced side-effect profiles. The modification of the salicylic acid scaffold, such as through the introduction of a carboxymethyl group at the 5-position, presents a promising avenue for creating novel chemical entities with unique pharmacological properties. These 5-carboxymethylsalicylic acid derivatives may exhibit altered pharmacokinetic profiles, improved target specificity, and potentially novel mechanisms of action beyond COX inhibition, including direct interactions with specific receptor targets.

This guide provides a comprehensive technical overview of the methodologies employed to characterize the receptor binding affinity of novel 5-carboxymethylsalicylic acid derivatives. As a senior application scientist, the focus extends beyond mere procedural descriptions to encompass the underlying scientific rationale, the causality behind experimental choices, and the integration of self-validating systems within each protocol. We will explore a hypothetical 5-carboxymethylsalicylic acid derivative, "CMSA-D," and its interaction with a putative G-protein coupled receptor (GPCR) target implicated in inflammatory signaling pathways.

The Critical Role of Receptor Binding Affinity in Drug Discovery

The interaction between a drug candidate and its molecular target is the foundational event that dictates its pharmacological effect.[6] Binding affinity, a measure of the strength of this interaction, is a critical parameter in drug discovery and development.[6][7] It is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.[6] A lower Kd value signifies a higher binding affinity.[6] The determination of binding affinity is instrumental in:

  • Lead Optimization: Guiding the modification of chemical structures to enhance potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Understanding how specific chemical moieties contribute to binding.

  • Target Validation: Confirming the interaction of a compound with its intended target.

  • Predicting in vivo Efficacy: High binding affinity often correlates with greater potency at lower doses.

This guide will delve into three gold-standard biophysical techniques for quantifying receptor binding affinity: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).[6][7]

Methodology I: Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[6][8] These assays utilize a radioactively labeled ligand to measure its binding to a receptor preparation, which can be in the form of cell membranes, tissue homogenates, or intact cells.[9][10]

Scientific Rationale and Self-Validation

The core principle of radioligand binding assays is the law of mass action, which governs the reversible binding of a ligand to its receptor. The self-validating nature of these assays is established through the inclusion of controls for non-specific binding, ensuring that the measured signal corresponds specifically to the ligand-receptor interaction of interest.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes) Incubation Incubation (Receptor + Radioligand ± Test Compound) Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-CMSA-D) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilution (unlabeled CMSA-D) Test_Compound_Prep->Incubation Separation Separation of Bound and Free Ligand (e.g., filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Data_Plotting Plotting Data (e.g., % Specific Binding vs. Log[Concentration]) Quantification->Data_Plotting Curve_Fitting Non-linear Regression (Sigmoidal Dose-Response) Data_Plotting->Curve_Fitting Parameter_Determination Determination of IC50 and Ki Curve_Fitting->Parameter_Determination

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for CMSA-D

This protocol aims to determine the binding affinity of an unlabeled CMSA-D derivative by measuring its ability to compete with a radiolabeled version for binding to our hypothetical GPCR.

1. Receptor Preparation:

  • Culture cells expressing the target GPCR to near confluence.
  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).
  • Centrifuge the homogenate to pellet the cell membranes.
  • Wash the membrane pellet and resuspend it in a suitable assay buffer.
  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[11]

2. Assay Setup:

  • Prepare a series of dilutions of the unlabeled CMSA-D test compound.
  • In a 96-well plate, set up triplicate wells for:
  • Total Binding: Receptor membranes + radiolabeled CMSA-D + assay buffer.
  • Non-specific Binding (NSB): Receptor membranes + radiolabeled CMSA-D + a high concentration of a known, structurally different ligand for the target receptor.
  • Competition: Receptor membranes + radiolabeled CMSA-D + varying concentrations of unlabeled CMSA-D.

3. Incubation:

  • Incubate the plate at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

4. Separation and Quantification:

  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.[9][12]
  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.
  • Dry the filter mat and add a scintillation cocktail.
  • Quantify the radioactivity on the filters using a scintillation counter.[11]

5. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
  • Plot the percentage of specific binding against the log concentration of the unlabeled CMSA-D.
  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
  • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Methodology II: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[13][14] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[14][15]

Scientific Rationale and Self-Validation

SPR provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/kₐ) can be calculated. The self-validating aspect of SPR lies in the ability to immobilize the target receptor and flow the analyte (CMSA-D) over the surface, with a reference channel to subtract non-specific binding and bulk refractive index changes.

Experimental Workflow: Surface Plasmon Resonance

SPR_Workflow cluster_setup Setup cluster_binding Binding Analysis cluster_data Data Processing Chip_Prep Sensor Chip Preparation and Activation Receptor_Immobilization Receptor Immobilization on Sensor Chip Chip_Prep->Receptor_Immobilization Blocking Blocking of Unreacted Sites Receptor_Immobilization->Blocking Analyte_Injection Injection of Analyte (CMSA-D) at Various Concentrations Blocking->Analyte_Injection Association_Phase Association Phase Monitoring Analyte_Injection->Association_Phase Dissociation_Phase Dissociation Phase Monitoring (Buffer Flow) Association_Phase->Dissociation_Phase Sensorgram_Generation Generation of Sensorgrams Dissociation_Phase->Sensorgram_Generation Reference_Subtraction Reference Channel Subtraction Sensorgram_Generation->Reference_Subtraction Kinetic_Modeling Fitting Data to a Binding Model Reference_Subtraction->Kinetic_Modeling Parameter_Calculation Calculation of ka, kd, and KD Kinetic_Modeling->Parameter_Calculation

Caption: General workflow for an SPR experiment.

Detailed Protocol: SPR Analysis of CMSA-D Binding

1. Receptor Immobilization:

  • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
  • Activate the carboxymethylated dextran surface of the sensor chip.
  • Inject the purified GPCR over the activated surface to achieve covalent immobilization.
  • Deactivate any remaining active esters on the surface.

2. Binding Measurement:

  • Prepare a series of dilutions of the CMSA-D derivative in a running buffer that matches the buffer used for receptor immobilization.
  • Inject the different concentrations of CMSA-D over the sensor chip surface containing the immobilized receptor.
  • Monitor the association phase as the CMSA-D binds to the receptor.
  • Switch to flowing only the running buffer over the chip to monitor the dissociation phase.
  • Regenerate the sensor surface between different analyte concentrations if necessary.

3. Data Analysis:

  • Generate sensorgrams by plotting the response units (RU) versus time.
  • Subtract the signal from a reference flow cell (without immobilized receptor) to correct for non-specific binding and bulk effects.
  • Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants (kₐ and kd).
  • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (kd/kₐ).

Methodology III: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[6][16] It is considered the gold standard for thermodynamic characterization of biomolecular interactions, as it can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[17]

Scientific Rationale and Self-Validation

ITC operates on the principle of directly measuring the heat changes associated with binding. The self-validating nature of ITC comes from its direct measurement of heat, which is a fundamental property of the reaction. The shape of the resulting binding isotherm provides a visual confirmation of the binding event and allows for the determination of the stoichiometry of the interaction.

Experimental Workflow: Isothermal Titration Calorimetry

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Receptor_Sol Receptor Solution in Cell Sequential_Injections Sequential Injections of Ligand into Receptor Receptor_Sol->Sequential_Injections Ligand_Sol Ligand (CMSA-D) Solution in Syringe Ligand_Sol->Sequential_Injections Buffer_Matching Precise Buffer Matching Buffer_Matching->Receptor_Sol Buffer_Matching->Ligand_Sol Degassing Degassing of Solutions Degassing->Receptor_Sol Degassing->Ligand_Sol Heat_Measurement Measurement of Heat Released or Absorbed Sequential_Injections->Heat_Measurement Integration Integration of Heat Peaks Heat_Measurement->Integration Isotherm_Plotting Plotting Heat Change vs. Molar Ratio Integration->Isotherm_Plotting Model_Fitting Fitting to a Binding Model Isotherm_Plotting->Model_Fitting Thermo_Param Determination of KD, n, ΔH, and ΔS Model_Fitting->Thermo_Param

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Detailed Protocol: ITC Analysis of CMSA-D Binding

1. Sample Preparation:

  • Prepare solutions of the purified GPCR and the CMSA-D derivative in the exact same buffer to minimize heat of dilution effects.[6]
  • Accurately determine the concentrations of the protein and the ligand.
  • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.[6]

2. Titration:

  • Load the GPCR solution into the sample cell of the ITC instrument.
  • Load the CMSA-D solution into the injection syringe.
  • Perform a series of small, sequential injections of the CMSA-D solution into the sample cell while maintaining a constant temperature.
  • Record the heat released or absorbed after each injection.

3. Data Analysis:

  • Integrate the area under each heat burst peak to determine the heat change per injection.
  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression.
  • The fitting will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
  • The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.[16]

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise format for easy comparison.

Table 1: Hypothetical Binding Affinity Data for CMSA-D Derivatives

DerivativeRadioligand Binding (Kᵢ, nM)SPR (Kd, nM)ITC (Kd, nM)ITC (ΔH, kcal/mol)ITC (TΔS, kcal/mol)
CMSA-D115.2 ± 1.812.5 ± 0.918.1 ± 2.2-8.52.1
CMSA-D25.8 ± 0.74.9 ± 0.56.3 ± 0.8-9.21.5
CMSA-D3120.4 ± 15.1115.7 ± 12.3135.2 ± 18.4-5.15.4

Signaling Pathway Context

Understanding the functional consequences of receptor binding is crucial. The binding of CMSA-D to its target GPCR would likely modulate downstream signaling pathways involved in inflammation.

Signaling_Pathway CMSA_D CMSA-D Derivative GPCR Target GPCR CMSA_D->GPCR Binding G_Protein G-Protein (e.g., Gαq) GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activation Downstream Downstream Signaling (e.g., NF-κB activation) PKC->Downstream Inflammatory_Response Inflammatory Response Downstream->Inflammatory_Response

Caption: A representative GPCR signaling pathway potentially modulated by CMSA-D.

Conclusion

The characterization of receptor binding affinity is a cornerstone of modern drug discovery. This guide has provided an in-depth, technically grounded framework for assessing the interaction of novel 5-carboxymethylsalicylic acid derivatives with their putative receptor targets. By employing a multi-faceted approach that includes radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, researchers can build a comprehensive understanding of a compound's binding kinetics and thermodynamics. This, in turn, enables data-driven decisions in the optimization of lead compounds and the development of next-generation therapeutics with enhanced specificity and efficacy.

References

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011).
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025).
  • ITC Assay Service for Drug Discovery - Reaction Biology.
  • Evaluating Receptor Binding Affinity: Applic
  • Saturation Radioligand Binding Assays - Alfa Cytology.
  • What is the mechanism of action of salicylic acid in the body? - Consensus.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed.
  • Isothermal titration calorimetry in drug discovery - PubMed.
  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed. (2016).
  • Binding Affinity | Malvern Panalytical.
  • SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM - Web of Journals. (2025).
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • Direct Binding Methods to Measure Receptor–Ligand Interactions - ACS Public
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017).
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024).
  • What techniques are available to determine a drug's binding affinity to a particular protein or receptor site? : r/askscience - Reddit. (2014).
  • Biacore SPR for small-molecule discovery - Cytiva.
  • An original approach to measure ligand/receptor binding affinity in non-purified samples. (2022).
  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023).
  • Mechanism of action of aspirin - Wikipedia.
  • Aspirin and Salicylate | Circulation - American Heart Associ
  • Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid deriv
  • Radioligand binding methods for membrane preparations and intact cells - ResearchG
  • Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services.
  • Radiometric Ligand-Binding Assays - Revvity.

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Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Quantitation of 5-(Carboxymethyl)-2-hydroxybenzoic Acid in Biological Matrices

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Scientists Matrix: Human Plasma and Urine Analyte: 5-(Carboxymethyl)-2-hydroxybenzoic acid (5-CMSA) Introduction & Chemical Context 5-(Carboxym...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Scientists Matrix: Human Plasma and Urine Analyte: 5-(Carboxymethyl)-2-hydroxybenzoic acid (5-CMSA)

Introduction & Chemical Context

5-(Carboxymethyl)-2-hydroxybenzoic acid (5-CMSA), also known as 5-carboxymethylsalicylic acid, is a highly polar, dicarboxylic phenolic acid. In pharmacological contexts, it is frequently encountered as a major urinary and biliary phase I metabolite of specific chromone-derived antiallergic agents, such as 6-ethyl-3-(1H-tetrazol-5-yl)-chromone[1].

Structurally, 5-CMSA shares significant homology with endogenous phenolic acids like salicylic acid and homogentisic acid[2]. This structural similarity dictates its physicochemical behavior: it possesses two acidic moieties (a benzoic acid carboxyl and a carboxymethyl carboxyl) and a phenolic hydroxyl group. These features present unique analytical challenges, including high water solubility, strong affinity for plasma proteins, and poor retention on standard reversed-phase columns at physiological pH.

Metabolism Parent 6-Ethyl-3-(1H-tetrazol-5-yl)-chromone (Parent Drug) Metabolism Hepatic Cytochrome P450 & Hydrolytic Cleavage Parent->Metabolism In vivo metabolism Target 5-(Carboxymethyl)-2-hydroxybenzoic acid (Analyte: 5-CMSA) Metabolism->Target Major urinary metabolite Analog1 Salicylic Acid (Reference Phenolic) Analog1->Target Structural homology (Shared analytical behavior) Analog2 Homogentisic Acid (Reference Phenolic) Analog2->Target Structural homology (Shared analytical behavior)

Fig 1: Metabolic origin and structural homology of 5-CMSA.

Mechanistic Insights for Method Development (E-E-A-T)

As a Senior Application Scientist, I strongly advise against using generic "dilute-and-shoot" or basic protein precipitation (PPT) methods for dicarboxylic phenolic acids. To build a robust, self-validating analytical system, the protocol must address the specific causality behind the molecule's behavior.

Sample Preparation: The Pitfall of Protein Precipitation

Phenolic acids bind avidly to human serum albumin via hydrophobic and electrostatic interactions. Direct PPT with organic solvents (like acetonitrile) often causes the analyte to co-precipitate with the protein pellet, leading to erratic recoveries. The Solution: Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., Oasis HLB)[3]. By pre-treating the biological sample with a strong acid (pH < 3), the carboxylate groups of 5-CMSA are fully protonated. This neutralizes the molecule, disrupts protein binding, and forces the analyte into the hydrophobic cavities of the SPE sorbent, ensuring >90% recovery.

Chromatographic Strategy: Why Biphenyl Outperforms C18

At physiological pH, 5-CMSA is doubly ionized, resulting in zero retention on standard C18 phases. While acidifying the mobile phase (e.g., 0.1% formic acid) represses ionization[4], C18 columns still struggle to separate 5-CMSA from endogenous isobaric interferences in urine. The Solution: A Biphenyl stationary phase. Biphenyl columns provide orthogonal π−π and dipole-dipole interactions that are highly effective for capturing the electron-rich aromatic ring of phenolic acids, offering superior retention and peak shape compared to purely hydrophobic C18 phases[5].

Detection: ESI-MS/MS vs. UV

While UV detection at 280 nm is possible for high-concentration urinary samples, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is required for plasma pharmacokinetics. Because 5-CMSA contains two readily deprotonated carboxylic acid groups, it exhibits exceptional sensitivity in Negative Ion Mode ([M-H]⁻) [3].

Experimental Workflow

Workflow Sample Biological Sample (500 µL Plasma/Urine) IS Add Internal Standard (e.g., 4-HBA) Sample->IS Acidify Protein Disruption & Acidification (500 µL 2% Formic Acid) IS->Acidify SPE_Load Load Sample onto SPE Acidify->SPE_Load SPE_Cond SPE Conditioning (Oasis HLB: MeOH -> 0.1% FA) SPE_Cond->SPE_Load SPE_Wash Wash Interferences (5% MeOH in 0.1% FA) SPE_Load->SPE_Wash SPE_Elute Elute Target Analyte (100% Methanol) SPE_Wash->SPE_Elute Recon Dry (N2) & Reconstitute (100 µL Mobile Phase A) SPE_Elute->Recon LCMS UHPLC-ESI-MS/MS Analysis (Negative Ion Mode) Recon->LCMS

Fig 2: SPE and UHPLC-MS/MS workflow for 5-CMSA quantitation.

Step-by-Step Methodology

Reagents & Materials
  • Sorbent: Waters Oasis HLB Cartridges (30 mg, 1 cc).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Internal Standard (IS): 4-Hydroxybenzoic acid (4-HBA) or an isotopically labeled analog.

Sample Preparation Protocol
  • Aliquot: Transfer 500 µL of human plasma or urine into a 2.0 mL microcentrifuge tube.

  • Spike IS: Add 20 µL of the Internal Standard working solution (10 µg/mL). Vortex for 10 seconds.

  • Acidification: Add 500 µL of 2% Formic Acid in water (v/v). Vortex vigorously for 30 seconds to disrupt protein binding and ensure complete protonation of 5-CMSA.

  • SPE Conditioning: Condition the Oasis HLB cartridge with 1.0 mL of 100% MeOH, followed by 1.0 mL of 0.1% FA in water. Do not let the sorbent dry out.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1.0 mL of 5% MeOH in 0.1% FA to remove salts and polar endogenous interferences. Dry the cartridge under maximum vacuum for 2 minutes.

  • Elution: Elute the analytes with 1.0 mL of 100% MeOH into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A. Vortex, centrifuge at 14,000 rpm for 5 minutes, and transfer the supernatant to an HPLC vial.

Chromatographic and MS/MS Conditions

Table 1: UHPLC Parameters
ParameterSpecification
Analytical Column Restek Raptor Biphenyl (100 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5.0 µL
Column Temperature 40 °C
Autosampler Temp 4 °C
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
4.04060
4.5595
5.5595
5.6955
7.0955
Table 3: ESI-MS/MS Parameters (Negative Ion Mode)

Note: Optimization is required per instrument. Values below are representative for triple quadrupole systems.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Fragment Assignment
5-CMSA (Quantifier) 195.0151.015Loss of CO₂
5-CMSA (Qualifier) 195.0107.025Loss of 2 × CO₂
4-HBA (IS) 137.093.018Loss of CO₂

Self-Validating System & Quality Control

To guarantee scientific integrity and ensure the protocol acts as a self-validating system, the following Quality Control (QC) architecture must be embedded into every analytical batch:

  • System Suitability Testing (SST): Inject a neat standard mixture 6 times before the batch. The Relative Standard Deviation (RSD) for the 5-CMSA peak area must be < 2.0%, confirming instrument stability.

  • Double-Blank & Zero-Blank: Analyze a matrix blank (no analyte, no IS) to rule out endogenous isobaric interferences. Follow with a Zero-Blank (matrix + IS only) to confirm the IS does not contain trace impurities that cross-talk into the 5-CMSA MRM channel.

  • Matrix Effect Monitoring: Calculate the matrix factor by comparing the peak area of 5-CMSA spiked into post-extracted blanks versus neat solutions. The Biphenyl column combined with SPE should yield a matrix effect between 85% and 115%.

Table 4: Expected Method Validation Summary
Validation ParameterExpected Performance Metric
Linearity Range (Plasma) 5.0 – 5000 ng/mL (r² > 0.995)
Limit of Detection (LOD) 1.5 ng/mL (S/N > 3)
Limit of Quantitation (LOQ) 5.0 ng/mL (S/N > 10, RSD < 20%)
Extraction Recovery > 90% (Consistent across Low, Mid, High QCs)
Intra-day Precision < 8.5% RSD

References

  • Metabolic disposition of 6-ethyl-3-(1H-tetrazol-5-yl)-chromone, a new antiallergic agent, in the rat, guinea-pig, rabbit, dog and monkey - PubMed , nih.gov. 1

  • Gentisic Acid, a Quinonoid Aspirin Metabolite in Cancer Prevention and Treatment , boffinaccess.com. 2

  • Sensitive and Rapid UHPLC-MS/MS for the Analysis of Tomato Phenolics in Human Biological Samples - MDPI , mdpi.com. 4

  • Simultaneous determination of gentisic, salicyluric and salicylic acid in human plasma using solid-phase extraction, liquid chromatography and electrospray ionization mass spectrometry , researchgate.net. 3

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity , vu.edu.au. 5

Sources

Application

step-by-step synthesis protocol for 5-(Carboxymethyl)-2-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, step-by-step protocol for the synthesis of 5-(Carboxymethyl)-2-hydroxybenzoic acid, a valuable building block in med...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-(Carboxymethyl)-2-hydroxybenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthetic strategy is based on fundamental and reliable organic transformations, starting from the readily available 2,5-dihydroxybenzoic acid. The protocol is designed to be robust and reproducible in a standard laboratory setting.

Introduction

5-(Carboxymethyl)-2-hydroxybenzoic acid is a bifunctional molecule featuring a salicylic acid core with a carboxymethyl ether substituent. This unique combination of a phenol, a benzoic acid, and an acetic acid moiety makes it an attractive starting material for the synthesis of more complex molecules, including potential pharmaceutical agents and functional polymers. The presence of multiple reactive sites allows for selective chemical modifications, enabling the exploration of diverse chemical space. This protocol details a two-step synthesis involving a selective O-alkylation followed by ester hydrolysis.

Overall Reaction Scheme

The synthesis of 5-(Carboxymethyl)-2-hydroxybenzoic acid from 2,5-dihydroxybenzoic acid proceeds in two main steps:

  • Step 1: Selective O-Alkylation (Williamson Ether Synthesis). 2,5-dihydroxybenzoic acid is selectively alkylated at the more nucleophilic 5-hydroxyl group using methyl chloroacetate in the presence of a weak base. This reaction, a variation of the Williamson ether synthesis, yields the diester intermediate, methyl 2-hydroxy-5-(methoxycarbonylmethoxy)benzoate.[1][2]

  • Step 2: Saponification (Ester Hydrolysis). The diester intermediate is then subjected to basic hydrolysis (saponification) to convert both the methyl ester of the newly introduced carboxymethyl group and the methyl ester of the benzoic acid to their corresponding carboxylates. Subsequent acidification yields the final product, 5-(Carboxymethyl)-2-hydroxybenzoic acid.[3][4]

Experimental Protocol

PART 1: Synthesis of Methyl 2-hydroxy-5-(methoxycarbonylmethoxy)benzoate (Intermediate)

Rationale: This step introduces the protected carboxymethyl group onto the salicylic acid backbone. 2,5-Dihydroxybenzoic acid is first esterified to protect the carboxylic acid and then selectively alkylated. The use of a weak base like potassium carbonate is intended to selectively deprotonate the more acidic 5-hydroxyl group over the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the carboxyl group. Acetone is a suitable polar aprotic solvent for this SN2 reaction.

Materials:

  • 2,5-Dihydroxybenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Esterification of 2,5-Dihydroxybenzoic Acid:

    • To a solution of 2,5-dihydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 2,5-dihydroxybenzoate.

  • Selective O-Alkylation:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 2,5-dihydroxybenzoate (1.0 eq) in anhydrous acetone.

    • Add anhydrous potassium carbonate (2.5 eq) to the solution.

    • To this stirred suspension, add methyl chloroacetate (1.2 eq) dropwise.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the progress of the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Wash the solid residue with acetone.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Dissolve the crude residue in dichloromethane (DCM) and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude methyl 2-hydroxy-5-(methoxycarbonylmethoxy)benzoate. The product can be purified by column chromatography on silica gel if necessary.

PART 2: Synthesis of 5-(Carboxymethyl)-2-hydroxybenzoic acid (Final Product)

Rationale: This step deprotects both ester groups simultaneously through base-catalyzed hydrolysis. A mixture of methanol and water is used as the solvent to ensure the solubility of both the organic substrate and the inorganic base. Acidification of the resulting dicarboxylate salt with a strong acid precipitates the final product, which can then be isolated by filtration.[5][6]

Materials:

  • Crude methyl 2-hydroxy-5-(methoxycarbonylmethoxy)benzoate from Part 1

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Saponification:

    • In a round-bottom flask, dissolve the crude methyl 2-hydroxy-5-(methoxycarbonylmethoxy)benzoate (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 v/v ratio).

    • Add sodium hydroxide (3.0 eq) to the solution.

    • Heat the mixture to reflux and stir for 2-4 hours. Monitor the completion of the hydrolysis by TLC (disappearance of the starting material).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Acidification and Isolation:

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). A precipitate of the final product will form.

    • Continue stirring the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water to remove any inorganic salts.

    • Dry the purified 5-(Carboxymethyl)-2-hydroxybenzoic acid in a vacuum oven to a constant weight.

Data Presentation

Table 1: Reagent Quantities for the Synthesis of 5-(Carboxymethyl)-2-hydroxybenzoic acid (based on 10 mmol of 2,5-dihydroxybenzoic acid)

Step Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
Part 1 2,5-Dihydroxybenzoic acid154.121.54 g101.0
Methyl chloroacetate108.521.30 g (1.08 mL)121.2
Potassium carbonate138.213.46 g252.5
Part 2 Methyl 2-hydroxy-5-(methoxycarbonylmethoxy)benzoate (crude)240.20~2.4 g~101.0
Sodium hydroxide40.001.20 g303.0

Note: The yield of the intermediate from Part 1 is assumed to be quantitative for the calculation in Part 2. Actual amounts should be adjusted based on the isolated yield.

Visualization

Experimental Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of 5-(Carboxymethyl)-2-hydroxybenzoic acid cluster_part1 Part 1: Synthesis of Intermediate cluster_part2 Part 2: Hydrolysis to Final Product A 2,5-Dihydroxybenzoic Acid + MeOH, H₂SO₄ (cat.) B Reflux (4-6h) A->B C Work-up & Isolation B->C D Methyl 2,5-dihydroxybenzoate C->D E Add Methyl Chloroacetate & K₂CO₃ in Acetone D->E F Reflux (12-18h) E->F G Filtration & Concentration F->G H Methyl 2-hydroxy-5-(methoxycarbonylmethoxy)benzoate G->H I Intermediate + NaOH in MeOH/H₂O H->I Proceed to Part 2 J Reflux (2-4h) I->J K Remove MeOH J->K L Acidification with HCl (pH 1-2) K->L M Filtration & Drying L->M N 5-(Carboxymethyl)-2-hydroxybenzoic acid M->N

Caption: Synthetic workflow for 5-(Carboxymethyl)-2-hydroxybenzoic acid.

References

  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Larock, R. C. (1999).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Lumen Learning. (n.d.). Williamson Ether Synthesis. In Organic Chemistry 1: An open textbook. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemguide. (n.d.). Hydrolysing esters. [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]

  • PubChem. (n.d.). 2,5-dihydroxybenzoic acid. [Link]

Sources

Method

Application and Protocol Guide: Solubility of 5-(Carboxymethyl)-2-hydroxybenzoic acid in DMSO and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Carboxymethyl)-2-hydroxybenzoic acid. It offers a de...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Carboxymethyl)-2-hydroxybenzoic acid. It offers a detailed analysis of its solubility in dimethyl sulfoxide (DMSO) and a range of common organic solvents. This document is intended to serve as a practical resource, furnishing researchers, scientists, and professionals in drug development with essential data and standardized protocols for determining solubility. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Solubility in Research and Development

5-(Carboxymethyl)-2-hydroxybenzoic acid, a derivative of salicylic acid, is a compound of interest in various fields of chemical and pharmaceutical research. Its molecular structure, featuring both a carboxylic acid and a phenolic hydroxyl group, imparts a unique combination of polar characteristics that significantly influence its solubility.

The solubility of a compound is a critical physicochemical property that governs its behavior in both chemical and biological systems. In drug discovery and development, poor solubility can lead to unpredictable in vitro results and compromised in vivo bioavailability, ultimately hindering the progress of promising drug candidates.[1][2][3] Therefore, a thorough understanding and accurate determination of the solubility of 5-(Carboxymethyl)-2-hydroxybenzoic acid in various solvent systems are paramount for its successful application.

This guide will delve into the theoretical and practical aspects of the solubility of 5-(Carboxymethyl)-2-hydroxybenzoic acid, providing both qualitative and quantitative insights.

Understanding the Molecular Basis of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar functional groups and the overall molecular geometry.[5]

5-(Carboxymethyl)-2-hydroxybenzoic acid possesses multiple polar functional groups:

  • Two Carboxylic Acid Groups (-COOH): These groups are highly polar and can act as both hydrogen bond donors and acceptors.

  • One Phenolic Hydroxyl Group (-OH): This group is also polar and can participate in hydrogen bonding.

  • A Benzene Ring: While the ring itself is nonpolar, the attached polar groups dominate the overall polarity of the molecule.

The presence of these functional groups suggests that 5-(Carboxymethyl)-2-hydroxybenzoic acid will exhibit favorable solubility in polar solvents.

Solubility in Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent, widely utilized in research for its exceptional ability to dissolve a broad range of compounds, including those with poor aqueous solubility.[5][6][7]

Application Note: When preparing stock solutions in DMSO for biological assays, it is crucial to consider the potential for DMSO to affect cellular processes. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[6]

Solubility in Common Organic Solvents

The solubility of 5-(Carboxymethyl)-2-hydroxybenzoic acid in other organic solvents will vary depending on the solvent's polarity and its ability to engage in hydrogen bonding.

Solvent CategoryExamplesPredicted Solubility of 5-(Carboxymethyl)-2-hydroxybenzoic acidRationale
Polar Protic Solvents Methanol, EthanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. However, their polarity is generally lower than DMSO, which may result in slightly lower solubility.
Polar Aprotic Solvents Acetone, Acetonitrile, N,N-Dimethylformamide (DMF)Moderate to HighThese solvents possess a dipole moment and can act as hydrogen bond acceptors, but they lack a donor proton. Their ability to dissolve the compound will be significant, with DMF often showing comparable performance to DMSO.[6]
Nonpolar Solvents Hexane, Toluene, Diethyl EtherLow to InsolubleThe lack of polarity and inability to form strong hydrogen bonds with 5-(Carboxymethyl)-2-hydroxybenzoic acid will result in poor solubility. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of solute-solvent interactions.[4]

Note: The presence of even small amounts of water in organic solvents can sometimes enhance the solubility of carboxylic acids.[12]

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, standardized experimental protocols are essential. Two common methods for determining solubility are the Thermodynamic (Equilibrium) Solubility Assay and the Kinetic Solubility Assay.

Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This method determines the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid.[4][13] It is considered the gold standard for solubility measurement.

Principle: An excess amount of the solid compound is added to a solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.[4]

Diagram of the Shake-Flask Method Workflow:

G A Add excess solid compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-72 hours) A->B Incubation C Separate solid and liquid phases (Centrifugation/Filtration) B->C Phase Separation D Quantify compound concentration in the supernatant (e.g., HPLC, UV-Vis) C->D Analysis E Determine Solubility (mg/mL or M) D->E Calculation

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation:

    • Accurately weigh an excess amount of 5-(Carboxymethyl)-2-hydroxybenzoic acid into a glass vial.

    • Add a precise volume of the desired solvent (e.g., DMSO, ethanol). The amount of solid should be sufficient to ensure a saturated solution with visible excess solid after equilibration.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[4][11]

  • Phase Separation:

    • After incubation, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant, ensuring no solid particles are disturbed. For higher accuracy, filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE).[4][14]

  • Quantification:

    • Prepare a series of standard solutions of 5-(Carboxymethyl)-2-hydroxybenzoic acid of known concentrations in the same solvent.

    • Analyze the standard solutions and the saturated supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[4][11]

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

  • Calculation:

    • Determine the concentration of 5-(Carboxymethyl)-2-hydroxybenzoic acid in the saturated supernatant by interpolating its analytical signal on the calibration curve.

    • The resulting concentration is the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery as it is a higher throughput method.[1][2] It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[1][14] This value can sometimes overestimate the thermodynamic solubility due to the formation of supersaturated solutions.[3]

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous or organic solvent, and the point of precipitation is detected, often by turbidimetry (nephelometry) or by measuring the concentration in solution after filtration.[2]

Diagram of the Kinetic Solubility Workflow:

G A Prepare a high-concentration stock solution in DMSO B Add aliquots of the stock solution to the test solvent A->B Dispensing C Incubate for a short period (e.g., 1-2 hours) B->C Incubation D Detect precipitation (e.g., Nephelometry, UV-Vis after filtration) C->D Measurement E Determine Kinetic Solubility D->E Analysis

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol (Nephelometric Method):

  • Preparation:

    • Prepare a high-concentration stock solution of 5-(Carboxymethyl)-2-hydroxybenzoic acid in 100% DMSO (e.g., 10-50 mM).[15]

    • Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[16]

  • Assay:

    • Add the test solvent (e.g., buffer or organic solvent) to the wells to achieve a range of final compound concentrations.

    • Mix the plate thoroughly and incubate at a controlled temperature for a defined period (e.g., 1-2 hours).[1][16]

  • Measurement:

    • Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[2][16]

  • Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a control.

Safety and Handling

When working with 5-(Carboxymethyl)-2-hydroxybenzoic acid and organic solvents, it is imperative to adhere to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][17][18]

  • Ventilation: Handle organic solvents in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[17][19]

  • Material Safety Data Sheet (MSDS): Consult the MSDS for 5-(Carboxymethyl)-2-hydroxybenzoic acid and all solvents used for detailed information on hazards, handling, and disposal.[14][19]

Conclusion

The solubility of 5-(Carboxymethyl)-2-hydroxybenzoic acid is a key parameter for its effective use in research and development. Its highly polar nature, conferred by multiple functional groups capable of hydrogen bonding, dictates its high solubility in polar solvents like DMSO and moderate to high solubility in other polar organic solvents such as alcohols and DMF. Conversely, it is expected to be poorly soluble in nonpolar solvents. The provided protocols for thermodynamic and kinetic solubility determination offer standardized methods for obtaining reliable and reproducible data, which is essential for advancing research and development efforts involving this compound.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Thermodynamic Solubility. Retrieved from [Link]

  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • Unknown Source. (2024, September 24). Solubility test for Organic Compounds.
  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Unknown Source. (2023, August 31). Solubility of Organic Compounds.
  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(3-carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET. Retrieved from [Link]

  • CORE. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-2-methylbenzoic acid. Retrieved from [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

  • Nature. (2019, November 15). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. Retrieved from [Link]

  • OSTI.GOV. (1992, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Retrieved from [Link]

  • BioResources. (2019, September 24). Characterization and solubility effects of the distribution of carboxymethyl substituents along the carboxymethyl cellulose molecular chain. Retrieved from [Link]

Sources

Application

Evaluating the Anti-Anaphylactic Potential of 5-(Carboxymethyl)-2-hydroxybenzoic acid: A Comprehensive Methodological Guide

An Application and Methodological Guide for Researchers Abstract: Anaphylaxis is a severe, life-threatening Type I hypersensitivity reaction driven by the rapid release of inflammatory mediators from mast cells and basop...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Methodological Guide for Researchers

Abstract: Anaphylaxis is a severe, life-threatening Type I hypersensitivity reaction driven by the rapid release of inflammatory mediators from mast cells and basophils.[1] The development of novel therapeutic agents capable of stabilizing these cells is a critical goal in allergy and immunology research. 5-(Carboxymethyl)-2-hydroxybenzoic acid, a derivative of salicylic acid, belongs to a chemical class known for its anti-inflammatory properties.[2][3][4] While direct evidence of its anti-anaphylactic activity is emerging, its structural characteristics warrant a thorough investigation. This guide provides a comprehensive, tiered strategy for researchers to systematically evaluate the anti-anaphylactic potential of 5-(Carboxymethyl)-2-hydroxybenzoic acid and similar test compounds. We present detailed, field-proven protocols for essential in vitro and in vivo bioassays, from initial high-throughput screening to more complex systemic models, complete with the scientific rationale behind each experimental step.

Part 1: The Anaphylactic Cascade: Rationale for a Mast Cell-Centric Approach

Anaphylaxis is mechanistically rooted in the activation of mast cells and basophils. The canonical pathway involves an allergen cross-linking Immunoglobulin E (IgE) antibodies bound to the high-affinity Fc-epsilon receptor I (FcεRI) on the cell surface.[5] This clustering event initiates a complex intracellular signaling cascade, culminating in degranulation—the release of pre-formed mediators like histamine, proteases (e.g., tryptase), and β-hexosaminidase from cytoplasmic granules.[1][6][7] These mediators are responsible for the acute physiological responses of anaphylaxis, including vasodilation, increased vascular permeability, and bronchoconstriction.[1]

Therefore, a primary therapeutic strategy is the inhibition of mast cell degranulation.[6] The following protocols are designed to determine if 5-(Carboxymethyl)-2-hydroxybenzoic acid can effectively interrupt this process at key stages.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Syk Syk FceRI->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCy PLCγ LAT->PLCy Activates IP3 IP3 PLCy->IP3 Generates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release Degranulation Degranulation Ca_ER->Degranulation Activates Ca_Influx Ca²⁺ Influx Ca_Influx->Degranulation Activates Mediators Histamine, β-hexosaminidase Degranulation->Mediators Release

Figure 1: IgE-Mediated Mast Cell Activation Pathway. A simplified diagram showing the key signaling events from allergen binding to mediator release.

Part 2: In Vitro Screening: Mast Cell Degranulation Assay

This assay serves as the foundational, high-throughput screening method to assess the direct mast cell-stabilizing effects of a test compound. It utilizes the Rat Basophilic Leukemia (RBL-2H3) cell line, a widely accepted and robust model for studying IgE-mediated degranulation.[6] The release of the enzyme β-hexosaminidase is measured as a reliable and quantifiable marker of granule release.[8]

Experimental Workflow: In Vitro Degranulation

A 1. Seed RBL-2H3 cells in 96-well plate B 2. Sensitize with anti-DNP IgE (24h) A->B C 3. Wash & treat with 5-CM-2-HBA or controls B->C D 4. Challenge with DNP-HSA antigen C->D E 5. Centrifuge & collect supernatant D->E F 6. Perform β-hexosaminidase colorimetric assay E->F G 7. Measure absorbance (405 nm) & calculate inhibition F->G

Figure 2: Workflow for the RBL-2H3 Mast Cell Degranulation Assay. A stepwise overview of the in vitro screening protocol.

Detailed Protocol: β-Hexosaminidase Release Assay

Rationale: This protocol is designed to be self-validating. Spontaneous release (vehicle control) establishes the baseline, while total release (lysed cells) defines the 100% mark. A known inhibitor (positive control) validates the assay's sensitivity.

  • Cell Culture & Seeding:

    • Culture RBL-2H3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed 2 x 10⁴ cells per well in a 96-well flat-bottom plate and incubate overnight (37°C, 5% CO₂).

  • Sensitization:

    • Sensitize the cells by adding 0.5 µg/mL of anti-dinitrophenyl (DNP) IgE to each well.

    • Incubate for 24 hours to allow for receptor binding.

  • Compound Treatment:

    • Wash the cells twice with pre-warmed Tyrode's Buffer (or Siraganian buffer) to remove unbound IgE.

    • Add 50 µL of Tyrode's Buffer containing various concentrations of 5-(Carboxymethyl)-2-hydroxybenzoic acid (e.g., 0.1, 1, 10, 100 µM).

    • Include wells for controls: Vehicle (buffer only), Positive Control (e.g., 100 µM Cromolyn sodium), and Total Release.

    • Incubate at 37°C for 30 minutes.[6]

  • Antigen Challenge & Reaction Stop:

    • Trigger degranulation by adding 50 µL of DNP-human serum albumin (HSA) antigen (final concentration 100 ng/mL) to all wells except Spontaneous and Total Release controls.[6]

    • For Total Release wells, add 50 µL of 0.5% Triton X-100 to lyse the cells.

    • Incubate at 37°C for 30-45 minutes.[6][9]

    • Stop the reaction by placing the plate on ice for 5 minutes, then centrifuge at 400 x g for 5 minutes at 4°C.[6][9]

  • β-Hexosaminidase Assay:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]

    • Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide, pNAG, in 0.1 M citrate buffer, pH 4.5) to each well.[6][8]

    • Incubate at 37°C for 90 minutes.[6]

    • Stop the enzymatic reaction by adding 150 µL of stop solution (0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0).[6]

    • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis & Expected Outcomes

The percentage of β-hexosaminidase release is calculated relative to the total release control. The inhibitory effect of the test compound is then determined.

Calculation: % Inhibition = (1 - [(Sample A₄₀₅ - Spontaneous A₄₀₅) / (Total A₄₀₅ - Spontaneous A₄₀₅)]) * 100

GroupConcentration (µM)Absorbance (405 nm)% Inhibition (Hypothetical)
Vehicle Control-0.6500%
Positive Control1000.21585%
5-CM-2-HBA 0.10.6353%
5-CM-2-HBA 10.51027%
5-CM-2-HBA 100.34558%
5-CM-2-HBA 1000.23080%
Spontaneous Release-0.120-
Total Release-0.750-

Table 1: Hypothetical data from a β-hexosaminidase release assay demonstrating a dose-dependent inhibitory effect of 5-(Carboxymethyl)-2-hydroxybenzoic acid (5-CM-2-HBA).

Part 3: In Vivo Confirmation: Passive Cutaneous Anaphylaxis (PCA)

The PCA model is a classic in vivo assay for Type I hypersensitivity that evaluates the ability of a compound to inhibit IgE-mediated mast cell degranulation in living tissue.[5] It specifically measures the increase in vascular permeability following an allergen challenge in a sensitized area of the skin.[10]

Experimental Workflow: Passive Cutaneous Anaphylaxis

A 1. Intradermal injection of anti-DNP IgE into mouse ear (sensitization) B 2. Wait 24 hours for IgE to bind mast cells A->B C 3. Administer 5-CM-2-HBA or controls (e.g., oral gavage) B->C D 4. Intravenous challenge with DNP-HSA + Evans Blue Dye C->D E 5. Wait 30 minutes for anaphylactic reaction D->E F 6. Euthanize & excise ear tissue E->F G 7. Extract Evans Blue dye using formamide F->G H 8. Measure absorbance (620 nm) & calculate inhibition G->H

Figure 3: Workflow for the Passive Cutaneous Anaphylaxis (PCA) Model. A summary of the key steps in the in vivo local anaphylaxis assay.

Detailed Protocol: Mouse Ear PCA Model

Rationale: This protocol quantifies a localized allergic reaction by measuring dye leakage into tissue, a direct consequence of mediator release. Comparing the IgE-sensitized ear to a control (vehicle) ear in the same animal can also be performed, though group-based comparison is common.

  • Animals:

    • Use male BALB/c mice (8-10 weeks old), as they are a standard strain for allergy models.[11] Acclimatize animals for at least one week.

  • Sensitization (Day 0):

    • Passively sensitize mice by injecting 20 µL of anti-DNP IgE (e.g., 80 ng) intradermally into the dorsal side of the right ear pinna.[11][12] The left ear can be injected with saline as a control.

  • Compound Administration (Day 1):

    • 24 hours after sensitization, administer 5-(Carboxymethyl)-2-hydroxybenzoic acid via a relevant route (e.g., oral gavage, intraperitoneal injection). Dosing will depend on preliminary toxicity and pharmacokinetic studies.

    • Administer the compound 1 hour before the antigen challenge.[11][12]

    • Control Groups: Include a vehicle control group (receiving only the solvent) and a positive control group (e.g., oral cyproheptadine).[11]

  • Antigen Challenge (Day 1):

    • 1 hour after compound administration, challenge the mice by intravenous injection (tail vein) of 200 µL of a solution containing the antigen (e.g., 60 µg DNP-HSA) and 1% Evans Blue dye.[11] The dye binds to serum albumin and will extravasate into the tissue where vascular permeability has increased.

  • Quantification:

    • 30 minutes after the challenge, euthanize the mice by CO₂ asphyxiation.[11]

    • Excise the ears and place them in separate tubes containing 250-500 µL of formamide.

    • Incubate at 63°C overnight to extract the Evans Blue dye from the tissue.[11]

    • Centrifuge the tubes and measure the absorbance of the supernatant at 620 nm.

Data Analysis & Expected Outcomes

The amount of dye extracted is directly proportional to the severity of the anaphylactic reaction.

Calculation: % Inhibition = [(A₆₂₀ of Vehicle Control - A₆₂₀ of Treated) / A₆₂₀ of Vehicle Control] * 100

GroupRoute/Dose (mg/kg)Mean Absorbance (620 nm) ± SD (Hypothetical)% Inhibition (Hypothetical)
Vehicle ControlPO0.45 ± 0.050%
Positive ControlPO / 100.12 ± 0.0373%
5-CM-2-HBA PO / 250.31 ± 0.0431%
5-CM-2-HBA PO / 500.20 ± 0.0556%
5-CM-2-HBA PO / 1000.14 ± 0.0469%

Table 2: Hypothetical data from a PCA assay showing dose-dependent inhibition of local anaphylaxis by 5-(Carboxymethyl)-2-hydroxybenzoic acid (5-CM-2-HBA).

Part 4: In Vivo Efficacy: Systemic Anaphylaxis Model

Should the test compound show significant activity in vitro and in the PCA model, the next logical step is to evaluate its efficacy in a systemic anaphylaxis model. This assay mimics the clinical manifestation of anaphylactic shock.

Rationale: The ovalbumin (OVA)-induced active systemic anaphylaxis model involves sensitizing the animal to a specific allergen to generate its own IgE response, followed by a systemic challenge that induces a shock-like state.[13][14] Key parameters to monitor are the drop in core body temperature (due to systemic vasodilation) and clinical signs of shock.[15][16]

Detailed Protocol: OVA-Induced Systemic Anaphylaxis
  • Sensitization:

    • Actively sensitize BALB/c mice by intraperitoneal (IP) injection of 100 µL of a suspension containing 50 µg of Ovalbumin (OVA) and 2 mg of aluminum hydroxide (alum) as an adjuvant in saline.

    • Administer a booster injection on day 14.[14]

  • Compound Administration:

    • On day 21, administer 5-(Carboxymethyl)-2-hydroxybenzoic acid or controls 1 hour prior to the challenge.

  • Antigen Challenge & Monitoring:

    • Measure the baseline rectal temperature of each mouse.

    • Induce anaphylactic shock by injecting 1 mg of OVA in 100 µL of PBS intravenously.[14][16]

    • Immediately after the challenge, monitor the mice for clinical symptoms of anaphylaxis for at least 30-60 minutes.[16] Score the severity of the reaction (see Table 3).

    • Measure rectal temperature every 10 minutes for 60 minutes to track the change from baseline (ΔT).

Data Analysis & Expected Outcomes

Efficacy is determined by a reduction in the anaphylactic score and attenuation of the temperature drop.

ScoreClinical Signs
0No symptoms
1Reduced mobility, scratching nose and head
2Piloerection, puffiness around eyes/mouth, reduced activity but moves when provoked
3Tremors, convulsions, stationary even when provoked
4Lying on side, no movement
5Death

Table 3: Scoring system for evaluating the severity of systemic anaphylaxis.[16]

GroupDose (mg/kg, PO)Mean Anaphylaxis Score ± SD (Hypothetical)Max Temperature Drop (°C) ± SD (Hypothetical)
Vehicle Control-4.2 ± 0.8-8.5 ± 1.2
Positive Control101.1 ± 0.5-1.8 ± 0.9
5-CM-2-HBA 502.5 ± 0.7-4.1 ± 1.1
5-CM-2-HBA 1001.6 ± 0.6-2.5 ± 1.0

Table 4: Hypothetical data from a systemic anaphylaxis model demonstrating the protective effect of 5-(Carboxymethyl)-2-hydroxybenzoic acid (5-CM-2-HBA).

Summary and Future Directions

This application note outlines a rigorous, tiered approach to characterize the anti-anaphylactic properties of 5-(Carboxymethyl)-2-hydroxybenzoic acid. A positive result in the initial in vitro degranulation assay provides a strong rationale to proceed to the in vivo PCA model , which confirms activity in a tissue-specific context. Finally, success in the systemic anaphylaxis model would demonstrate significant therapeutic potential.

If 5-(Carboxymethyl)-2-hydroxybenzoic acid proves effective, subsequent studies should focus on elucidating its precise molecular mechanism within the mast cell signaling cascade, exploring its pharmacokinetic and pharmacodynamic profiles[17][18], and evaluating its safety and toxicity. This structured methodology ensures a logical and resource-efficient progression from initial screening to preclinical validation.

References

  • Charles River Laboratories. (n.d.). Passive Cutaneous Anaphylaxis (PCA) Model. Retrieved from [Link]

  • Kato, Y., et al. (2000). Induction of Active Systemic Anaphylaxis by Oral Sensitization With Ovalbumin in Mast-Cell-Deficient Mice. PubMed. Retrieved from [Link]

  • JoVE. (2025). Mast Cell Degranulation Assay to Study the Effect of a Target Chemical. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Passive Cutaneous Anaphylaxis Model. Retrieved from [Link]

  • Nakagome, K., et al. (2005). Suppression of serum IgE response and systemic anaphylaxis in a food allergy model by orally administered high-dose TGF-β. International Immunology, Oxford Academic. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Allergy, Passive Cutaneous Anaphylaxis (PCA), Mouse. Retrieved from [Link]

  • Li, X., et al. (2021). Effective Model of Food Allergy in Mice Sensitized with Ovalbumin and Freud's Adjuvant. Bulletin of Experimental Biology and Medicine. Retrieved from [Link]

  • Al-Amran, F., et al. (2019). Cellular and Immunohistochemical Changes in Anaphylactic Shock Induced in the Ovalbumin-Sensitized Wistar Rat Model. MDPI. Retrieved from [Link]

  • Applied Biological Materials Inc. (2023). De-granulation (β-hexosaminidase) Assay Protocol. Retrieved from [Link]

  • Oskeritzian, C. A., et al. (2014). Measuring Local Anaphylaxis in Mice. JoVE. Retrieved from [Link]

  • Kolkhir, P., et al. (2024). An optimized method for IgE-mediated degranulation of human lung mast cells. Frontiers in Immunology. Retrieved from [Link]

  • Wilson, J. M., et al. (2015). A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. JoVE. Retrieved from [Link]

  • Oettgen, H. C., et al. (1994). Systemic Anaphylaxis in the Mouse Can Be Mediated Largely through IgG1 and FcgRIII. Journal of Clinical Investigation. Retrieved from [Link]

  • Assem, E. S., & Schild, H. O. (1971). Comparison of in vivo and in vitro inhibition of the anaphylactic mechanism by beta-adrenergic stimulants and disodium cromoglycate. PubMed. Retrieved from [Link]

  • Sanz, M. L., & Gamboa, P. M. (2010). In vitro diagnosis of anaphylaxis. PubMed. Retrieved from [Link]

  • Mota, I., & Dias da Silva, W. (1960). In vitro studies of reversed anaphylaxis with rat cells. PubMed. Retrieved from [Link]

  • Ishizaka, T., et al. (1971). In vitro reversed anaphylaxis: characteristics of anti-IgE mediated histamine release. Journal of Immunology. Retrieved from [Link]

  • Aslam, M. S., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. ResearchGate. Retrieved from [Link]

  • Romero-Castro, A., et al. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PLOS ONE. Retrieved from [Link]

  • McIntire, F. C., et al. (1957). Histamine release inhibition in vitro and antianaphylactic effects in vivo of some chemical compounds. British Journal of Pharmacology and Chemotherapy. Retrieved from [Link]

  • Romero-Castro, A., et al. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PubMed. Retrieved from [Link]

  • da Silva, A. F. A., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Retrieved from [Link]

  • Sharma, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Vázquez-Fresno, R., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. Retrieved from [Link]

  • Al-Samydai, A., et al. (2024). Exploring the anti-anaphylaxis potential of natural products: A Review. Journal of King Saud University - Science. Retrieved from [Link]

  • da Silva, A. F. A., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. Retrieved from [Link]

  • Al-Shaikh, S. A. A., et al. (2024). Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma. Annals of Medicine and Surgery. Retrieved from [Link]

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Method

A Robust and Validated LC-MS/MS Method for the Quantification of 5-(Carboxymethyl)-2-hydroxybenzoic Acid in Human Plasma

Application Note Abstract This application note describes the development and full validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative de...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note

Abstract

This application note describes the development and full validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-(Carboxymethyl)-2-hydroxybenzoic acid in human plasma. Given the analyte's polar and acidic nature, this method employs a solid-phase extraction (SPE) procedure for sample cleanup and analyte concentration, followed by reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was validated according to the International Council for Harmonisation (ICH) M10 guideline and demonstrated excellent performance in terms of selectivity, linearity, accuracy, precision, and stability, making it suitable for supporting clinical and non-clinical pharmacokinetic studies.

Introduction and Method Rationale

5-(Carboxymethyl)-2-hydroxybenzoic acid is a polysubstituted aromatic acid, structurally related to salicylic acid. Its structure contains two carboxylic acid functional groups and one phenolic hydroxyl group, which dictate its physicochemical properties and the subsequent analytical strategy. Accurate quantification of such molecules in complex biological matrices like human plasma is essential for understanding their pharmacokinetic and pharmacodynamic profiles in drug development.

The primary challenge in developing a bioanalytical method for this compound is its high polarity and the potential for matrix effects from endogenous plasma components.[1] A successful method must effectively isolate the analyte from interfering substances while ensuring high recovery and reproducibility.

1.1. Rationale for Analytical Choices

  • Ionization and Detection: The presence of two carboxylic acid moieties and a phenolic hydroxyl group makes 5-(Carboxymethyl)-2-hydroxybenzoic acid highly amenable to deprotonation. Therefore, Electrospray Ionization (ESI) in negative ion mode was selected as the most logical choice for achieving high sensitivity. The method relies on Multiple Reaction Monitoring (MRM) for its superior selectivity and signal-to-noise ratio, a gold standard in quantitative bioanalysis.[2]

  • Sample Preparation: While simple protein precipitation (PPT) is fast, it often fails to remove sufficient matrix components, leading to ion suppression and reduced assay robustness.[3] Liquid-liquid extraction (LLE) can offer better cleanup but can be complex to optimize for highly polar compounds.[4] Consequently, Solid-Phase Extraction (SPE) was chosen. SPE provides superior sample cleanup by removing proteins, salts, and phospholipids, and offers the distinct advantage of concentrating the analyte, which is critical for achieving a low limit of quantitation (LLOQ).[1][5] A mixed-mode anion exchange sorbent is ideal for selectively retaining the acidic analyte while allowing neutral and basic interferences to be washed away.

  • Chromatography: Reversed-phase liquid chromatography (RPLC) on a C18 stationary phase was selected for its versatility and compatibility with ESI-MS. To ensure good retention and peak shape for this polar analyte, an acidic mobile phase containing formic acid was used. This suppresses the ionization of the carboxylic acid groups, rendering the molecule less polar and increasing its interaction with the nonpolar C18 stationary phase.

Materials and Methods

2.1. Chemicals and Reagents

  • 5-(Carboxymethyl)-2-hydroxybenzoic acid reference standard (>98% purity)

  • 5-(Carboxymethyl)-2-hydroxybenzoic acid-¹³C₆ stable isotope-labeled internal standard (IS)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K₂EDTA)

  • Oasis MAX 96-well µElution Plate (Waters)

2.2. Preparation of Standards and Quality Controls Stock solutions of the analyte and internal standard (IS) were prepared in methanol at a concentration of 1.00 mg/mL. A series of working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol/water. Calibration standards (CS) and quality control (QC) samples were prepared by spiking the appropriate working standard solution into blank human plasma (final organic content ≤5%). CS concentrations ranged from 1.00 to 1000 ng/mL. QC samples were prepared at four levels: Lower Limit of Quantitation (LLOQ, 1.00 ng/mL), Low QC (LQC, 3.00 ng/mL), Medium QC (MQC, 100 ng/mL), and High QC (HQC, 800 ng/mL).

LC-MS/MS Instrumentation and Conditions

A Shimadzu Nexera X2 UPLC system coupled to a Sciex 6500+ QTRAP mass spectrometer with a Turbo V™ ion source was used for analysis.

Table 1: Liquid Chromatography Parameters | Parameter | Value | | :--- | :--- | | LC Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.500 mL/min | | Injection Volume | 5.0 µL | | Column Temperature | 40 °C | | Gradient Program | Time (min) | %B | | | 0.00 | 5 | | | 2.50 | 95 | | | 3.00 | 95 | | | 3.01 | 5 | | | 4.00 | 5 |

Table 2: Mass Spectrometry Parameters | Parameter | Value | | :--- | :--- | | Ionization Mode | ESI Negative | | Curtain Gas (CUR) | 35 psi | | Collision Gas (CAD) | Medium | | IonSpray Voltage (IS) | -4500 V | | Temperature (TEM) | 550 °C | | Ion Source Gas 1 (GS1) | 55 psi | | Ion Source Gas 2 (GS2) | 60 psi | | MRM Transitions | Analyte | Internal Standard (IS) | | Precursor Ion (Q1) | m/z 211.0 | m/z 217.0 | | Product Ion (Q3) | m/z 167.0 (Quantifier) | m/z 173.0 | | | m/z 121.0 (Qualifier) | | | Declustering Potential (DP) | -70 V | -70 V | | Collision Energy (CE) | -25 V (for m/z 167.0) | -25 V | | | -35 V (for m/z 121.0) | | | Collision Cell Exit Potential (CXP) | -12 V | -12 V |

Sample Preparation Protocol

The following protocol outlines the solid-phase extraction procedure for isolating the analyte from human plasma.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (Oasis MAX Plate) cluster_post Final Preparation plasma 1. Aliquot 200 µL Plasma is 2. Add 25 µL IS Working Solution acidify 3. Add 200 µL 4% H3PO4 Vortex to Mix condition 4. Condition Well with 200 µL Methanol acidify->condition equilibrate 5. Equilibrate Well with 200 µL Water condition->equilibrate load 6. Load Pre-treated Sample equilibrate->load wash1 7. Wash with 200 µL 5% NH4OH load->wash1 wash2 8. Wash with 200 µL 20% Methanol wash1->wash2 elute 9. Elute with 2x 50 µL 2% Formic Acid in ACN/MeOH wash2->elute evap 10. Evaporate to Dryness (N2 Stream, 40°C) elute->evap reconstitute 11. Reconstitute in 100 µL Mobile Phase A evap->reconstitute inject 12. Inject 5 µL into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

Step-by-Step Protocol:

  • Pipette 200 µL of plasma (blank, CS, QC, or unknown) into a 96-well plate.

  • Add 25 µL of the internal standard working solution (containing 50 ng/mL of IS) to all wells except the double blank.

  • Add 200 µL of 4% phosphoric acid in water to each well. Vortex the plate for 1 minute.

  • Condition the wells of an Oasis MAX µElution plate with 200 µL of methanol.

  • Equilibrate the wells with 200 µL of deionized water.

  • Load the entire pre-treated sample from step 3 onto the SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent.

  • Wash the wells with 200 µL of 5% ammonium hydroxide in water.

  • Wash the wells with 200 µL of 20% methanol in water.

  • Elute the analyte and IS with two aliquots of 50 µL of 2% formic acid in 50:50 (v/v) acetonitrile/methanol into a clean collection plate.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water).

  • Seal the plate and inject 5 µL into the LC-MS/MS system.

Method Validation

The method was fully validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[6] The validation assessed selectivity, calibration curve performance, accuracy, precision, matrix effect, recovery, and stability.

Validation_Logic cluster_foundation cluster_validation Core Validation Parameters (ICH M10) cluster_outcome Analyte Analyte Properties (Acidic, Polar) Method Optimized Method (SPE, RP-LC, ESI-) Analyte->Method Selectivity Selectivity Differentiate analyte from matrix interferences Method->Selectivity Linearity Linearity Method->Linearity Accuracy Accuracy %Bias within ±15% (±20% at LLOQ) Method->Accuracy Precision Precision %CV ≤ 15% (≤20% at LLOQ) Method->Precision Matrix Matrix Effect & Recovery Consistent and reproducible Method->Matrix Stability Stability Analyte integrity under various conditions Method->Stability Validated Validated Method 'Fit for Purpose' Selectivity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Matrix->Validated Stability->Validated

Caption: Logical flow of the bioanalytical method validation process.

5.1. Selectivity Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks (response >20% of LLOQ) were observed at the retention time of the analyte or the IS.

5.2. Calibration Curve and Linearity The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL. A weighted (1/x²) linear regression model was used. All calibration curves had a coefficient of determination (r²) ≥ 0.995.

5.3. Accuracy and Precision Intra-day (n=6) and inter-day (n=6, over 3 days) accuracy and precision were evaluated at four QC levels. The results, summarized in Table 3, fall within the acceptance criteria of ±15% for accuracy (%Bias) and ≤15% for precision (%CV), except for the LLOQ, where ±20% and ≤20% are acceptable.[2][7]

Table 3: Summary of Intra-day and Inter-day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day (n=6) Inter-day (n=18)
Accuracy (%Bias) Precision (%CV) Accuracy (%Bias) Precision (%CV)
LLOQ 1.00 -8.5 11.2 -6.3 13.5
LQC 3.00 4.2 7.8 5.1 8.9
MQC 100 1.9 4.1 2.5 5.3

| HQC | 800 | -2.7 | 3.5 | -1.8 | 4.2 |

5.4. Matrix Effect and Recovery The matrix effect and extraction recovery were assessed at LQC and HQC levels in six different lots of plasma.

  • Extraction Recovery: The mean extraction recovery was consistent and high, averaging 91.5% for the analyte and 93.2% for the IS.

  • Matrix Effect: The IS-normalized matrix factor ranged from 0.95 to 1.04, with a %CV of <7%, indicating that no significant ion suppression or enhancement was observed.[6]

5.5. Stability The stability of the analyte in human plasma was confirmed under various conditions:

  • Bench-top stability: Stable for at least 8 hours at room temperature.

  • Freeze-thaw stability: Stable for at least three freeze-thaw cycles.

  • Long-term stability: Stable for at least 90 days when stored at -80 °C.

  • Post-preparative stability: Processed samples were stable in the autosampler for at least 48 hours at 10 °C.

Results and Discussion

The developed method demonstrated high selectivity and sensitivity for the quantification of 5-(Carboxymethyl)-2-hydroxybenzoic acid. Figure 1 shows representative chromatograms of a double blank sample and a sample spiked at the LLOQ.

(Note: In a real application note, figures of chromatograms would be inserted here.)

Figure 1A: Blank Plasma: No interfering peaks are present at the retention times of the analyte (~1.8 min) or the IS (~1.8 min). Figure 1B: LLOQ Sample (1.00 ng/mL): Sharp, symmetrical peaks are observed for both the analyte and the IS, with a signal-to-noise ratio well above 10.

The use of a stable isotope-labeled internal standard was crucial for achieving the high precision of the assay, as it effectively corrected for any variability during the sample preparation and injection process.[8] The comprehensive validation data confirms that the method is reliable and fit for its intended purpose.

Conclusion

A highly selective, sensitive, and robust LC-MS/MS method for the quantification of 5-(Carboxymethyl)-2-hydroxybenzoic acid in human plasma has been successfully developed and validated. The method meets the rigorous standards of current international bioanalytical validation guidelines.[6] The combination of an efficient solid-phase extraction protocol and optimized LC-MS/MS conditions provides a reliable tool for supporting drug development studies requiring accurate measurement of this analyte.

References

  • ACS Publications. (2002). Development of generic liquid chromatography-mass spectrometry methods using experimental design.
  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma.
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
  • Kast, K. et al. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. Journal of Chromatography B.
  • BenchChem. (n.d.). Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines.
  • MDPI. (2025). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo.
  • Sisu@UT. (n.d.). 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Sigma-Aldrich. (n.d.). Rapid Method Development Techniques for Chiral LC/MS/MS.
  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Jones, B. R. et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal.
  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.

Sources

Application

Advanced Application Note: 5-(Carboxymethyl)-2-hydroxybenzoic Acid as a Versatile Precursor in Organic Synthesis

Executive Summary & Structural Rationale 5-(Carboxymethyl)-2-hydroxybenzoic acid (5-CMSA) is a naturally occurring plant metabolite derived from the isochorismate synthase pathway [1] and a highly versatile, trifunctiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

5-(Carboxymethyl)-2-hydroxybenzoic acid (5-CMSA) is a naturally occurring plant metabolite derived from the isochorismate synthase pathway [1] and a highly versatile, trifunctional building block in synthetic organic chemistry. For drug development professionals and materials scientists, 5-CMSA offers a unique structural topology comprising three distinct reactive sites:

  • An aliphatic carboxymethyl tail ( −CH2​COOH , pKa 4.5)

  • An aromatic carboxylic acid head ( −COOH , pKa 2.9)

  • A phenolic hydroxyl group (ortho to the aromatic −COOH )

The Causality of Orthogonal Reactivity: The synthetic utility of 5-CMSA is driven by the stark differential reactivity between its two carboxylic acid moieties. The aromatic carboxyl group participates in a strong intramolecular hydrogen bond with the ortho-phenolic hydroxyl group. This thermodynamic sink, combined with the steric shielding of the aromatic ring, significantly reduces the electrophilicity of the aromatic carbonyl carbon during activation [3]. Conversely, the aliphatic −CH2​COOH is sterically unhindered and lacks intramolecular stabilization, making it kinetically favored for standard esterification, amidation, or photoredox-catalyzed decarboxylative cross-coupling [3]. This allows chemists to perform orthogonal functionalization —selectively reacting the aliphatic tail while preserving the salicylic acid "headgroup" for late-stage coordination or coupling.

Synthetic Workflows & Experimental Protocols

Protocol A: Chemoselective Amidation for PROTAC and ADC Linker Synthesis

In the design of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), heterobifunctional linkers are critical. 5-CMSA serves as an excellent rigid-flexible hybrid scaffold. By exploiting kinetic favorability, the aliphatic tail can be selectively amidated without the need for transient protecting groups on the aromatic head.

Step-by-Step Methodology:

  • Kinetic Activation: Dissolve 5-CMSA (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL) under an inert N2​ atmosphere. Add N -(3-Dimethylaminopropyl)- N′ -ethylcarbodiimide hydrochloride (EDC·HCl, 1.05 equiv) and N -Hydroxysuccinimide (NHS, 1.05 equiv).

  • Selective Intermediate Formation: Stir the mixture strictly at 0 °C for 2 hours. Mechanistic insight: Low temperatures prevent the slower, thermodynamically driven activation of the sterically hindered aromatic carboxyl group.

  • Amine Coupling: Introduce the target primary aliphatic amine (e.g., a PEGylated PROTAC anchor, 1.0 equiv) followed by N,N -Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup: Dilute the mixture with EtOAc and wash with 5% aqueous citric acid. The unreacted aromatic −COOH allows the product to be selectively extracted into a mild aqueous bicarbonate buffer (pH 7.5), leaving non-acidic byproducts in the organic layer. Re-acidification of the aqueous layer yields the pure mono-amidated product.

Protocol B: Defect Engineering in MOF-74 via 5-CMSA Modulation

Salicylic acid derivatives are proven coordination modulators for the MOF-74 (CPO-27) topology [2]. The standard MOF-74 linker, 2,5-dihydroxyterephthalic acid ( H4​dobdc ), coordinates metals via two opposing salicylate moieties. 5-CMSA perfectly mimics one half of this linker. When used as a modulator, 5-CMSA's salicylate head coordinates to the Zn2+ or Ni2+ nodes, terminating framework extension at that specific site. This creates a localized "missing-linker" defect where the aliphatic −CH2​COOH tail protrudes directly into the mesoporous channel, providing a covalently anchored, reactive handle for Post-Synthetic Modification (PSM).

Step-by-Step Methodology:

  • Precursor Assembly: In a 20 mL scintillation vial, dissolve Zn(NO3​)2​⋅6H2​O (0.50 mmol) and H4​dobdc (0.15 mmol) in 10 mL of a DMF/Ethanol/Water solvent mixture (1:1:1 v/v/v).

  • Defect Doping: Add 5-CMSA (0.05 mmol) to the solution. Mechanistic insight: This represents a 25 mol% defect ratio relative to the primary linker, optimizing the balance between pore functionalization and framework stability.

  • Solvothermal Synthesis: Sonicate the mixture for 10 minutes. Cap tightly and heat isothermally at 105 °C for 24 hours.

  • Pore Clearing: Decant the mother liquor. Wash the crystalline powder with hot DMF (3 × 10 mL) to remove unreacted precursors, followed by anhydrous methanol (3 × 10 mL) to exchange pore-bound DMF.

  • Activation: Desolvate the functionalized MOF under dynamic vacuum at 120 °C for 12 hours. The resulting material is primed for PSM via esterification of the free −CH2​COOH groups lining the pores.

Data Presentation

Table 1: Comparative Reactivity Profile of 5-CMSA Functional Groups

Functional GroupApprox. pKaSteric EnvironmentIntramolecular H-BondingRelative Reactivity (EDC/NHS)Preferred Activation Method
Aliphatic −CH2​COOH 4.5 – 4.8UnhinderedNoneHigh (Reacts in <2h at 0 °C)Standard Carbodiimide / HATU
Aromatic −COOH 2.9 – 3.2Shielded (ortho-OH)Strong (with ortho-OH)Low (Requires >24h or heat)Thionyl Chloride / Harsh Heating
Phenolic −OH 13.0Shielded (ortho-COOH)Strong (with ortho-COOH)Inert (under mild conditions)Mitsunobu / Base-catalyzed Alkylation

Table 2: MOF-74 Defect Engineering Parameters using 5-CMSA Modulator

Modulator Conc. (mol%)Crystallinity Retention (PXRD)Defect Density ( mmol/g )BET Surface Area ( m2/g )Downstream Application
0% (Control)100%0.001,250Standard Gas Separation
10% 5-CMSA >95%0.451,180Mild Post-Synthetic Modification
25% 5-CMSA >90%1.101,050High-density Covalent Drug Tethering
50% 5-CMSA<60% (Phase Impurities)N/A<600Not Recommended (Framework Collapse)

Logical Workflows & Visualizations

Orthogonal_Functionalization CMSA 5-CMSA (Trifunctional Precursor) Aliphatic Aliphatic -CH2COOH Kinetic Activation CMSA->Aliphatic EDC/NHS 0 °C Aromatic Aromatic -COOH Sterically Shielded CMSA->Aromatic Intramolecular H-Bonding Amide Chemoselective Amidation (PROTAC/ADC Linker) Aliphatic->Amide Primary Amine DIPEA Orthogonal Orthogonal Coupling (Late-Stage) Amide->Orthogonal Harsh Activation or Cross-Coupling

Diagram 1: Orthogonal functionalization pathway exploiting the kinetic reactivity of 5-CMSA.

MOF_Defect_Engineering Precursors Zn(NO3)2 + H4dobdc (Standard MOF-74 Linkers) Solvothermal Solvothermal Synthesis 105 °C, 24h Precursors->Solvothermal Modulator 5-CMSA Modulator (Defect Generator) Modulator->Solvothermal DefectMOF Defective Zn-MOF-74 (Pendant -CH2COOH) Solvothermal->DefectMOF Salicylate Head Coordinates to Zn PSM Post-Synthetic Modification (Covalent Anchoring) DefectMOF->PSM Aliphatic Tail Reacts in Pore

Diagram 2: Solvothermal workflow for engineering functionalized defects in MOF-74 using 5-CMSA.

References

  • Rekhter, D., Lüdke, D., Ding, Y., Feussner, K., Zienkiewicz, K., Lipka, V., Wiermer, M., Zhang, Y., & Feussner, I. (2019). "In-depth analysis of isochorismate synthase-derived metabolism in plant immunity: Identification of meta-substituted benzoates and salicyloyl-malate." PMC / National Institutes of Health. Available at:[Link][1]

  • Long, J. R., et al. (2020). "Metal-organic frameworks having localized defects for gas separations." United States Patent US10828625B2. Available at:[2]

  • MacMillan, D. W. C., et al. (2023). "Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization." Organic Letters, American Chemical Society. Available at:[Link][3][4]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor aqueous solubility of 5-(Carboxymethyl)-2-hydroxybenzoic acid

Introduction 5-(Carboxymethyl)-2-hydroxybenzoic acid is a derivative of salicylic acid with significant potential in pharmaceutical research and development. However, its complex structure, featuring two carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(Carboxymethyl)-2-hydroxybenzoic acid is a derivative of salicylic acid with significant potential in pharmaceutical research and development. However, its complex structure, featuring two carboxylic acid groups and a phenolic hydroxyl group, presents a common yet significant experimental hurdle: poor aqueous solubility in its neutral form. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and overcoming these solubility challenges. We will delve into the underlying physicochemical principles and provide validated, step-by-step protocols to ensure successful preparation of your experimental solutions.

Section 1: Troubleshooting & FAQs

This section addresses the most common issues encountered when attempting to dissolve 5-(Carboxymethyl)-2-hydroxybenzoic acid.

Question 1: Why is my 5-(Carboxymethyl)-2-hydroxybenzoic acid not dissolving in neutral water?

Answer: The limited aqueous solubility of 5-(Carboxymethyl)-2-hydroxybenzoic acid in its solid, un-ionized state is due to a combination of its molecular structure and crystal lattice energy. The molecule contains both polar functional groups (two carboxylic acids, one hydroxyl) capable of hydrogen bonding with water, and a nonpolar benzene ring which is hydrophobic.[1] In neutral water, the carboxylic acid groups are only partially deprotonated. The strong intermolecular hydrogen bonds within the crystal lattice of the solid compound can be more energetically favorable than interactions with water molecules, thus hindering dissolution. To achieve significant aqueous solubility, it is necessary to ionize the acidic functional groups.

Question 2: I tried to dissolve the compound by adding sodium hydroxide (NaOH), but it precipitated or "crashed out." What happened?

Answer: This is a common observation and is typically due to localized pH effects and exceeding the solubility of the salt form. When a concentrated base is added quickly to the suspension, the pH in the immediate vicinity of the added drop becomes very high, leading to the rapid formation of the sodium salt of the acid. If the concentration of this newly formed salt exceeds its own solubility limit in that small volume, it can precipitate out. This is often observed as a gummy or dense white precipitate that may be difficult to redissolve.

Best Practice:

  • Add the base (e.g., 1M NaOH) dropwise and slowly while vigorously stirring or vortexing the suspension.

  • Use a buffered solution at the target pH instead of just adding a strong base to water. A buffer resists drastic pH changes and helps maintain the compound in its soluble, ionized form.[2]

Question 3: At what pH should I expect 5-(Carboxymethyl)-2-hydroxybenzoic acid to be fully soluble?

Answer: The solubility of an ionizable compound is governed by its pKa values and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[3][4] 5-(Carboxymethyl)-2-hydroxybenzoic acid has three acidic protons: two on the carboxylic acid groups and one on the phenolic hydroxyl group.

Functional Group Estimated pKa Ionization State above pKa
Benzoic Carboxylic Acid~3.0 - 4.2Deprotonated (COO⁻)
Acetic Carboxylic Acid~4.5 - 5.0Deprotonated (COO⁻)
Phenolic Hydroxyl~8.0 - 10.0Deprotonated (O⁻)
Note: These are estimated values based on similar structures like benzoic acid (pKa ~4.2)[5][6], salicylic acid (pKa1 ~2.97)[7], and acetic acid (pKa ~4.75).[6][8] Actual values may vary.

To ensure complete dissolution, the pH of the solution should be at least 1.5 to 2 units above the pKa of the most acidic carboxylic group. A practical starting point is to adjust the pH to 7.0 - 7.5 . At this pH, both carboxylic acid groups will be fully deprotonated and negatively charged, maximizing their interaction with water and ensuring solubility.

Question 4: Can I use organic cosolvents to improve solubility? Which ones are recommended?

Answer: Yes, using a cosolvent is a highly effective strategy. Cosolvents work by reducing the polarity of the aqueous medium, which lowers the energy required to break the solute-solute interactions in the crystal lattice.[9][10] For many research applications, water-miscible organic solvents are used.

Cosolvent Pros Cons Typical Starting Concentration
DMSO (Dimethyl Sulfoxide)Excellent solubilizing power for a wide range of compounds.Can be toxic to some cell lines; can carry solutes through the skin.1-10% v/v in aqueous buffer
Ethanol Less toxic than DMSO; commonly used in formulations.[11]May cause protein precipitation at high concentrations.5-20% v/v in aqueous buffer
PEG 400 (Polyethylene Glycol 400)Low toxicity; often used in pharmaceutical formulations.[12]Can be viscous; may interfere with some biological assays.10-30% v/v in aqueous buffer

Important Consideration: When preparing stock solutions in 100% organic solvent (e.g., DMSO), be mindful of potential precipitation when diluting into an aqueous buffer for your final experiment. The final concentration of the organic solvent in your assay should be kept low and consistent across all experimental conditions.

Question 5: What are more advanced formulation strategies if pH adjustment and cosolvents are not sufficient or suitable for my experiment?

Answer: For challenging cases or specific delivery requirements, complexation with cyclodextrins is a powerful technique.[13] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate the nonpolar benzene ring of your molecule, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[15][]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[]

  • Mechanism: The hydrophobic part of your molecule partitions into the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[13][17]

Section 2: Experimental Protocols & Methodologies

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes the preparation of a 10 mM stock solution in a phosphate-buffered saline (PBS) at pH 7.4.

Materials:

  • 5-(Carboxymethyl)-2-hydroxybenzoic acid (M.W. = 210.17 g/mol )

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the Compound: Weigh out 2.10 mg of 5-(Carboxymethyl)-2-hydroxybenzoic acid for a final volume of 1 mL of a 10 mM solution.

  • Initial Suspension: Add the weighed compound to a vial containing approximately 80% of the final desired volume of PBS (e.g., 0.8 mL for a 1 mL final volume). The compound will not dissolve and will form a slurry.

  • pH Adjustment: Place the vial on a stir plate with a small stir bar. While monitoring with a calibrated pH meter, add 1 M NaOH dropwise.

  • Observe Dissolution: As the pH increases towards 6.5-7.0, the solid will begin to dissolve. Continue adding NaOH slowly until all solid material is visibly dissolved.

  • Final pH Check: Once dissolved, check the pH. If it is above 7.4, add 1 M HCl dropwise to adjust it back down to pH 7.4. If it is below 7.4, continue to add 1 M NaOH.

  • Bring to Final Volume: Once the solution is clear and the pH is stable at 7.4, transfer the solution to a 1.0 mL volumetric flask and add PBS to the mark.

  • Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates and ensure sterility.

Protocol 2: Solubility Enhancement with Cyclodextrins

This protocol provides a method for preparing a solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 5-(Carboxymethyl)-2-hydroxybenzoic acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized Water

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 10% w/v solution of HP-β-CD in deionized water (e.g., 1 g of HP-β-CD in a final volume of 10 mL of water).

  • Add Compound: Add a pre-weighed amount of 5-(Carboxymethyl)-2-hydroxybenzoic acid to the cyclodextrin solution.

  • Facilitate Complexation: Vigorously vortex the mixture for 5-10 minutes. If dissolution is slow, place the vial in a bath sonicator for 15-30 minutes.

  • Equilibrate: Allow the solution to equilibrate at room temperature for at least one hour, or overnight on a rotator for best results. This allows for the formation of the inclusion complex.

  • Visual Inspection: Check for complete dissolution. If a precipitate remains, the solubility limit in this cyclodextrin concentration has been exceeded.

Section 3: Mechanistic Insights & Visual Guides

Understanding the chemical principles behind solubility is key to effective troubleshooting.

The Role of pH and Ionization

The solubility of 5-(Carboxymethyl)-2-hydroxybenzoic acid is directly tied to the ionization state of its acidic functional groups. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[18][19] As the pH of the environment increases above the pKa of an acidic group, that group becomes progressively deprotonated (ionized). This ionization introduces a negative charge, which dramatically increases the molecule's affinity for polar water molecules and, consequently, its solubility.

G ph_low pH < 3 (Highly Acidic) state_neutral Predominantly Neutral -COOH, -COOH, -OH (Very Low Solubility) ph_low->state_neutral Protonated ph_mid pH ~5.5 (Slightly Acidic) state_monoanion Predominantly Mono-anion -COO⁻, -COOH, -OH (Low Solubility) ph_mid->state_monoanion 1st Deprotonation ph_high pH > 7.0 (Neutral to Basic) state_dianion Predominantly Di-anion -COO⁻, -COO⁻, -OH (High Solubility) ph_high->state_dianion 2nd Deprotonation

Caption: pH-dependent ionization states and their effect on solubility.

Troubleshooting Workflow

When encountering solubility issues, a systematic approach can quickly identify the optimal solution. The following workflow outlines a logical progression of troubleshooting steps.

G start Start: Compound does not dissolve in aqueous buffer check_ph Is pH adjustment an option for the experiment? start->check_ph adjust_ph Protocol 1: Adjust pH to >7.0 with dilute base check_ph->adjust_ph Yes check_cosolvent Is an organic cosolvent compatible with the assay? check_ph->check_cosolvent No success_ph Success: Compound Dissolved adjust_ph->success_ph Soluble fail_ph Still Insoluble or Precipitates adjust_ph->fail_ph Insoluble fail_ph->check_cosolvent use_cosolvent Add Cosolvent (DMSO, EtOH, PEG400) Start with low % and titrate up check_cosolvent->use_cosolvent Yes use_cyclodextrin Protocol 2: Use Cyclodextrin (e.g., HP-β-CD) check_cosolvent->use_cyclodextrin No success_cosolvent Success: Compound Dissolved use_cosolvent->success_cosolvent Soluble fail_cosolvent Still Insoluble use_cosolvent->fail_cosolvent Insoluble fail_cosolvent->use_cyclodextrin success_cd Success: Compound Dissolved use_cyclodextrin->success_cd

Caption: Systematic workflow for troubleshooting poor solubility.

References

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]

  • Hansen, F. T., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry, 49(24), 7193–7203. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-81. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 141–149. [Link]

  • Stella, V. J., & He, Q. (1997). Method for solubilizing drugs using cyclodextrins and carboxylic acids. U.S.
  • Jorgensen, F. S., et al. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed, 49(24), 7193-7203. [Link]

  • Wisdomlib. (2025). Cosolvent systems: Significance and symbolism. [Link]

  • Guba, R., & Gollowast, E. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 17(8), 2843–2854. [Link]

  • Scientific Research Publishing. (n.d.). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. [Link]

  • Google Patents. (n.d.).
  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • ResearchGate. (2025). Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). Different approaches toward the enhancement of Drug Solubility: A Review. [Link]

  • Pathak, S. M., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3559–3574. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 373. [Link]

  • PubChem. (n.d.). 5-[5-(1-Carboxymethyl-2-oxo-propylcarbamoyl)-5-phenyl-pentylsulfamoyl]-2-hydroxy-benzoic acid. [Link]

  • ResearchGate. (n.d.). Hydroxybenzoic Acids and Their Esters: General Characterization, Synthesis, Properties and Areas of Application. [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(42), 3738-3749. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. [Link]

  • TradingChem.com. (n.d.). 5-CARBOXYMETHYL-2-HYDROXY-BENZOIC ACID CAS # 15533-27-4. [Link]

  • NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. [Link]

  • MDPI. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. [Link]

  • The Good Scents Company. (n.d.). 2,5-dihydroxybenzoic acid. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • PubChem. (n.d.). 5-Hydroxy-2-methylbenzoic acid. [Link]

  • MSU chemistry. (n.d.). Ionization Constants of Organic Acids. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-(Carboxymethyl)-2-hydroxybenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical liabilities of 5-(Carboxymethyl)-2-hydroxybenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical liabilities of 5-(Carboxymethyl)-2-hydroxybenzoic acid . This molecule presents a unique chromatographic challenge: it combines a bidentate metal-chelating pharmacophore (the salicylic acid core) with dual acidic moieties (carboxylic acids).

Below, you will find a field-proven diagnostic workflow, an in-depth FAQ explaining the causality of tailing mechanisms, and self-validating experimental protocols to permanently resolve your peak shape issues.

Diagnostic Workflow

Before adjusting any parameters, you must isolate whether the peak tailing is a physical system failure, an ionization mismatch, or a metal chelation event. Follow this diagnostic logic tree:

G Start Observe Peak Tailing for 5-(Carboxymethyl)-2-hydroxybenzoic acid InjectNeutral Inject Neutral Probe (e.g., Toluene or Uracil) Start->InjectNeutral CheckNeutral Does Neutral Probe Tail? InjectNeutral->CheckNeutral PhysicalIssue Physical Issue: Check Column Void, Tubing, or Extra-Column Volume CheckNeutral->PhysicalIssue Yes ChemicalIssue Chemical Issue: Analyze Analyte-Stationary Phase Interactions CheckNeutral->ChemicalIssue No InjectChelator Inject Chelating Probe (e.g., Salicylic Acid) ChemicalIssue->InjectChelator CheckChelator Does Chelating Probe Tail? InjectChelator->CheckChelator MetalChelation Metal Chelation: Passivate System, Add EDTA, or Use PEEK Hardware CheckChelator->MetalChelation Yes IonizationIssue Ionization / Silanol Issue: Lower pH < 2.5, Increase Buffer, or Use End-capped Column CheckChelator->IonizationIssue No

Diagnostic workflow for identifying the root cause of HPLC peak tailing.

Troubleshooting Guide & FAQs

Q1: Why does 5-(Carboxymethyl)-2-hydroxybenzoic acid exhibit severe peak tailing even on new, high-purity C18 columns? A1: Mechanistically, this molecule suffers from two distinct chemical liabilities in reversed-phase HPLC:

  • Metal Chelation: The ortho-hydroxyl and carboxyl groups on the benzene ring form a highly stable, six-membered coordinate covalent bond with transition metals (such as Fe³⁺ or Ni²⁺). These metals are ubiquitous as trace impurities in the silica matrix or leached from stainless steel hardware[1]. This chelation creates a secondary, highly retentive interaction that delays the elution of a fraction of the analyte, manifesting as a long tail.

  • Ionization State Mismatch: The molecule possesses two carboxylic acid groups with closely spaced pKa values (typically around 2.5–4.5). If the mobile phase pH is not strictly buffered at least 2 units away from these values, the analyte exists in a dynamic equilibrium between protonated and deprotonated states during its transit through the column, causing peak broadening and tailing[2].

Q2: How do I definitively determine if the tailing is caused by metal chelation versus secondary silanol interactions? A2: You must employ a self-validating diagnostic protocol using specific chemical probes. First, inject a neutral compound (like toluene). Neutral compounds cannot participate in acid-base interactions; if the neutral compound tails, your issue is physical (e.g., a column void or blocked frit)[3]. If the neutral probe is symmetrical, inject salicylic acid . Salicylic acid is an established, highly sensitive probe for measuring metal chelation activity[4]. If the salicylic acid peak tails significantly (Asymmetry factor > 1.5) while a non-chelating acidic probe (like sorbic acid) remains symmetrical, you have definitively isolated metal chelation as the root cause[4].

Q3: What is the optimal mobile phase pH to prevent ionization-induced tailing for this compound? A3: To suppress the ionization of both carboxylic acid groups, the mobile phase pH must be aggressively lowered. Performing separations at a lower pH (e.g., pH 2.0) ensures the analyte remains fully protonated (unionized) and highly hydrophobic. Furthermore, this low pH ensures the protonation of ionizable residual silanol groups on the silica surface, minimizing their electrostatic interaction with the analyte[2]. I recommend using 0.1% Trifluoroacetic acid (TFA) or a 25 mM phosphate buffer adjusted to pH 2.1.

Q4: Can the HPLC hardware components contribute to the tailing of this specific analyte? A4: Absolutely. Stainless steel pump heads, injector needles, and frits are notorious sources of iron ions. Strong chelating compounds will coordinately bind with the surface of these residual trace metals, resulting in severe tailing[5]. To mitigate this, transition to bio-inert hardware (such as PEEK tubing) or add a chelating masking agent (e.g., 10 µM EDTA or medronic acid) directly to the aqueous mobile phase to permanently occupy these active metal sites.

Quantitative Diagnostic Parameters

Use the following table to benchmark your chromatograms and immediately identify the necessary corrective action.

Diagnostic ParameterObserved SymptomPrimary Root CauseRecommended Corrective Action
Asymmetry Factor ( As​ ) > 1.5 Broad, extended trailing edgeMetal chelation / Silanol interactionExecute System Passivation (Protocol A); Lower pH to < 2.5
As​ < 1.0 (Fronting) Leading edge distortionColumn overloadReduce injection volume by 50%; Dilute sample concentration
Retention Time %RSD > 2.0% Shifting retention timesInadequate buffer capacityIncrease buffer concentration to 25–50 mM
Neutral Probe As​ > 1.5 Tailing of all peaks (including neutrals)Physical system void / Blocked fritReplace column; Minimize extra-column tubing volume
Self-Validating Experimental Protocols
Protocol A: System Passivation and Metal Deactivation Workflow

Objective: To eliminate trace metal active sites in the HPLC flow path that cause coordinate covalent bonding with the bidentate salicylic acid moiety. Causality: Nitric acid oxidizes the stainless steel surface, creating a passive chromium oxide layer that prevents Fe³⁺ leaching.

  • System Preparation: Remove the analytical column and the guard column. Replace them with a zero-dead-volume PEEK union. Remove the detector from the flow path to prevent flow cell damage.

  • Solvent Flush: Flush the system lines with HPLC-grade Isopropanol (IPA) for 15 minutes at 1.0 mL/min to remove organic residues. Follow with HPLC-grade water for 15 minutes.

  • Acid Passivation: Submerge the aqueous inlet line into a solution of 20% (v/v) Nitric Acid in water. Pump this solution through the system at 1.0 mL/min for 30 minutes.

  • Neutralization: Flush the system extensively with HPLC-grade water until the effluent pH returns to neutral (pH ~7.0). Reconnect the analytical column and detector.

  • System Validation (The Self-Validating Step): Inject a 0.1 mg/mL standard of salicylic acid. Calculate the Asymmetry Factor ( As​ ). If the passivation was successful, the As​ will have dropped from >1.5 to ≤1.1. If tailing persists, the metal contamination resides within the column frit or silica matrix, necessitating a column replacement or the addition of 10 µM EDTA to the mobile phase.

Protocol B: Mobile Phase Optimization for Highly Acidic Analytes

Objective: To fully protonate the dual carboxylic acid groups, forcing the molecule into a single, hydrophobic state while masking residual silanols. Causality: End-capping converts residual silanol groups into less polar surface functional groups, reducing secondary interactions[2].

  • Buffer Preparation: Prepare a 25 mM Potassium Phosphate aqueous buffer.

  • pH Adjustment: Titrate the buffer with concentrated Phosphoric Acid until the pH reaches exactly 2.1. Crucial: Always measure the pH of the aqueous portion before mixing with organic modifiers to ensure accurate pKa suppression.

  • Stationary Phase Selection: Install a heavily end-capped, high-purity "Type B" silica C18 column. End-capped columns provide symmetrical peak shapes for highly polar analytes by masking active silanols.

  • System Validation (The Self-Validating Step): Prepare a mixed standard containing 5-(Carboxymethyl)-2-hydroxybenzoic acid and a neutral probe (Toluene). Inject the mixture. If the mobile phase pH and buffering capacity are correct, both peaks will exhibit an As​ between 0.95 and 1.1. If the neutral peak is sharp but the analyte tails, your buffer capacity is too low; increase the phosphate concentration to 50 mM.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 5-(Carboxymethyl)-2-hydroxybenzoic Acid Synthesis

Welcome to the technical support guide for the synthesis of 5-(Carboxymethyl)-2-hydroxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals seeking to optimize reaction yi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5-(Carboxymethyl)-2-hydroxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals seeking to optimize reaction yields and troubleshoot common issues encountered during this synthesis. Drawing upon established chemical principles and field-proven insights, this guide provides in-depth explanations, detailed protocols, and practical solutions to enhance the efficiency and success of your experiments.

Introduction: The Synthesis of 5-(Carboxymethyl)-2-hydroxybenzoic Acid

5-(Carboxymethyl)-2-hydroxybenzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved via the Kolbe-Schmitt reaction , a carboxylation method that introduces a carboxylic acid group onto a phenol ring.[1][2] In this specific application, the starting material is 4-Hydroxyphenylacetic acid, which is deprotonated to form a phenoxide and then carboxylated using carbon dioxide under elevated temperature and pressure.[3][4]

The seemingly straightforward nature of this reaction belies several critical parameters that can dramatically influence the final yield and purity. This guide will deconstruct the process, offering clear, actionable advice to navigate these challenges.

Section 1: The Synthetic Pathway - An Overview

The synthesis proceeds through a well-defined electrophilic aromatic substitution mechanism. The key is the enhanced nucleophilicity of the phenoxide ion compared to the neutral phenol, which allows it to attack the weak electrophile, carbon dioxide.[5]

The overall workflow can be visualized as follows:

G cluster_start Step 1: Phenoxide Formation cluster_reaction Step 2: Carboxylation cluster_workup Step 3: Work-up & Purification A 4-Hydroxyphenylacetic Acid + Strong Base (e.g., 2 eq. NaOH) B Disodium 4-(carboxymethyl)phenoxide (Key Reactive Intermediate) A->B Deprotonation D Trisodium Salt Intermediate B->D Electrophilic Attack (High T, High P) C Pressurized Carbon Dioxide (CO₂) C->D F Crude 5-(Carboxymethyl)-2- hydroxybenzoic Acid D->F Protonation E Acidification (e.g., HCl) E->F G Purification (Recrystallization, Charcoal) F->G H Pure Product G->H

Caption: General workflow for the synthesis of 5-(Carboxymethyl)-2-hydroxybenzoic acid.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

A low or non-existent yield is typically traced back to one of three critical areas: phenoxide formation, reaction conditions, or reagent integrity.

  • Incomplete Phenoxide Formation: The Kolbe-Schmitt reaction requires the formation of a phenoxide. The starting material, 4-Hydroxyphenylacetic acid, has two acidic protons (phenolic and carboxylic). Therefore, at least two equivalents of a strong base are required to form the reactive dianion. Crucially, the phenoxide must be rigorously dried. The presence of water will consume the phenoxide and inhibit the reaction with CO₂, significantly reducing the yield.

  • Suboptimal Reaction Conditions: This reaction is highly sensitive to temperature and pressure.

    • Pressure: The concentration of CO₂ in the reaction vessel is a function of its pressure. Insufficient pressure (e.g., below 5 atm) will result in a low reaction rate. Ensure your autoclave is properly sealed and can maintain a pressure of at least 5-10 atm, with industrial syntheses often using up to 100 atm.[2][5]

    • Temperature: Carboxylation is an equilibrium process. If the temperature is too low (e.g., <120°C), the reaction rate will be impractically slow. If it is too high, decomposition or isomerization to the more thermodynamically stable para-isomer can occur, which in this case is the starting material, leading to apparent low conversion.[6]

  • Reagent Purity: Ensure the 4-Hydroxyphenylacetic acid is pure and that the carbon dioxide is of a suitable grade and, importantly, dry.

Q2: I'm getting a mixture of products, including an unwanted isomer. How can I improve regioselectivity for the desired product?

The primary challenge in the Kolbe-Schmitt reaction is controlling the position of carboxylation (ortho vs. para to the hydroxyl group). For the synthesis of 5-(Carboxymethyl)-2-hydroxybenzoic acid, we desire ortho-carboxylation.

The choice of the alkali metal counter-ion and the reaction temperature are the most significant factors influencing regioselectivity.[2]

  • Counter-ion Effect: The smaller sodium (Na⁺) ion is known to chelate with the oxygen of the phenoxide and the incoming CO₂ molecule. This coordination forms a complex that favors the delivery of CO₂ to the ortho position. Larger ions like potassium (K⁺) do not form this stable chelate as effectively, often leading to a higher proportion of the para-carboxylated product, especially at higher temperatures.[5] Therefore, sodium hydroxide is the preferred base for this synthesis.

  • Temperature Control: The ortho-isomer is generally the kinetically favored product, while the para-isomer is the thermodynamically more stable one. Running the reaction at the lowest effective temperature (typically 125–150°C) will maximize the formation of the desired ortho-carboxylated product.[2][6]

Table 1: Influence of Key Parameters on Regioselectivity

ParameterCondition for ortho-Product (Desired)Rationale & Citation
Base Counter-ion Sodium (NaOH)The smaller Na⁺ ion forms a stable chelate with the phenoxide and CO₂, directing carboxylation to the ortho position.
Temperature 125–150°CFavors the kinetically controlled ortho-product. Higher temperatures can cause rearrangement to the thermodynamically stable para-product.[2][6]
Pressure >5 atm (typically 5-100 atm)Higher pressure increases CO₂ concentration, shifting the equilibrium toward product formation.[6][7]
Q3: My final product is dark brown or black. What causes this and how can I purify it?

Product discoloration is a common issue resulting from the oxidation of the electron-rich phenoxide intermediate under the harsh reaction conditions.

Purification Protocol: A multi-step purification process is highly effective.

  • Acidification & Isolation: After the reaction, the product exists as a sodium salt. Dissolve the hot reaction mixture in water and carefully acidify with a strong acid like HCl or H₂SO₄ to a pH of ~2.[8] This will precipitate the crude carboxylic acid.

  • Decolorization with Activated Charcoal: Filter the crude product and redissolve it in hot water. Add a small amount (1-2% by weight) of activated decolorizing charcoal.[9][10] Boil the solution gently for 5-10 minutes. The charcoal will adsorb the colored, high-molecular-weight impurities.

  • Hot Filtration: Filter the hot solution quickly using a pre-heated funnel to remove the charcoal. This step is critical to prevent the product from crystallizing prematurely on the filter paper.

  • Recrystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11] The purified 5-(Carboxymethyl)-2-hydroxybenzoic acid will crystallize out, leaving most remaining impurities in the solution.

  • Collection & Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Is a solvent necessary for this reaction?

The traditional Kolbe-Schmitt reaction is a solid-gas phase reaction performed without a solvent.[6] The dry sodium phenoxide powder is heated under a pressurized CO₂ atmosphere. This method is common in industrial settings. However, for laboratory scale, achieving efficient mixing can be difficult. A modified approach involves using a high-boiling, aprotic polar solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which can lead to a homogeneous reaction under milder conditions.[2] If using a solvent, ensure it is rigorously dried.

FAQ 2: How can I accurately determine the purity and yield of my product?

Several analytical techniques are suitable:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impure samples will exhibit a depressed and broad melting range.[11]

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the reaction progress and check the purity of the final product against the starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis. A reversed-phase C18 column with a mobile phase of acidified water and methanol or acetonitrile is typically used. The compound can be detected using a UV detector, as benzoic acids have a strong chromophore.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment.[14][15] The ¹H NMR spectrum should show distinct signals for the aromatic protons, the methylene protons of the carboxymethyl group, and the acidic protons (which may be broad or exchangeable with D₂O).[14]

FAQ 3: What are the primary safety considerations for this synthesis?
  • High-Pressure Equipment: The use of an autoclave requires proper training and adherence to safety protocols. Always inspect the vessel for defects and ensure the pressure relief valve is functioning correctly before use.

  • Corrosive Reagents: Sodium hydroxide is highly corrosive. Strong acids (HCl, H₂SO₄) are used in the workup. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • High Temperatures: The reaction is conducted at high temperatures. Use an appropriate heating mantle or oil bath and take precautions against thermal burns.

Section 4: Detailed Experimental Protocol (Baseline)

This protocol provides a starting point for optimization.

1. Preparation of Anhydrous Disodium 4-(carboxymethyl)phenoxide:

  • In a round-bottom flask, dissolve 4-Hydroxyphenylacetic acid (1 eq.) in a minimal amount of water.

  • Carefully add sodium hydroxide (2.05 eq.) portion-wise while cooling the flask in an ice bath.

  • Evaporate the water under reduced pressure to obtain a solid residue.

  • Dry the resulting solid salt in a vacuum oven at 110-120°C for at least 4 hours to ensure it is completely anhydrous. Grind the solid into a fine powder.

2. Carboxylation Reaction:

  • Place the finely powdered, anhydrous disodium salt into a high-pressure autoclave.

  • Seal the autoclave, purge it with nitrogen, and then pressurize with carbon dioxide to ~5-10 atm.

  • Begin stirring and heat the vessel to 130-140°C. Maintain this temperature and pressure for 6-8 hours.

3. Work-up and Purification:

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

  • Dissolve the solid product in hot water (~10-15 mL per gram of starting material).

  • While hot, slowly add concentrated hydrochloric acid until the pH of the solution is approximately 2. A precipitate will form.

  • Add decolorizing charcoal (1-2% w/w of the starting material) to the hot slurry and boil for 10 minutes.[10]

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization.

  • Collect the white crystalline product by vacuum filtration, wash with a small volume of ice-cold water, and dry under vacuum.

References
  • Vertex AI Search. (n.d.). 4-Hydroxyphenylacetic acid - Grokipedia. Retrieved March 24, 2026.
  • BenchChem. (2025).
  • ACS Publications. (2021). One-Pot Efficient Biosynthesis of 4-Hydroxyphenylacetic Acid and Its Analogues from Lignin-Related p-Coumaric and Ferulic Acids. [Link]

  • BYJU'S. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. [Link]

  • ACS Publications. (2007). Mechanism of the Kolbe−Schmitt Reaction. Structure of the Intermediate Potassium Phenoxide−CO2 Complex. [Link]

  • ACS Publications. (2021). One-Pot Efficient Biosynthesis of 4-Hydroxyphenylacetic Acid and Its Analogues from Lignin-Related p-Coumaric and Ferulic Acids. [Link]

  • National Institutes of Health. (n.d.). Hydroxyphenylacetic acid. PubChem. [Link]

  • SpringerLink. (n.d.). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. [Link]

  • BYJU'S. (n.d.). Kolbe's Reaction Mechanism. [Link]

  • Vertex AI Search. (n.d.). Kolbe–Schmitt reaction - Grokipedia.
  • Google Patents. (n.d.). US4337355A - Process for preparing 4-hydroxyphenylacetic acid.
  • ResearchGate. (n.d.). Theoretical Study of the Kolbe-Schmitt Reaction Mechanism. [Link]

  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid.
  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • SCIEPublish. (n.d.). Hydroxybenzoic Acid Production Using Metabolically Engineered Corynebacterium glutamicum. [Link]

  • BenchChem. (n.d.). Synthesis routes of 2-(Carboxymethyl)-5-nitrobenzoic acid.
  • Royal Society of Chemistry. (n.d.). Colorimetric analysis of 2-hydroxybenzoic acid.
  • National Center for Biotechnology Information. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]

  • Royal Society of Chemistry Education. (n.d.). The preparation of 2-hydroxybenzoic acid. [Link]

  • Google Patents. (n.d.). EP1559705A1 - Process for production of hydroxybenzoic acids.
  • INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. (n.d.). A Literature Review on the Synthesis of para- hydroxybenzoic Acid.
  • Google Patents. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 5-Hydroxybenzothiazole-2-carboxylic Acid.
  • MDPI. (n.d.). Condition Optimization for Synthesis of 5-methyl-2(pyrimidin-2-yl) Benzoic Acid. [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. [Link]

  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. [Link]

  • MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis.

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Optimization

preventing degradation of 5-(Carboxymethyl)-2-hydroxybenzoic acid during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the degradation of 5-(Carboxymethyl)-2-hydroxybenzoic acid during long-term storage. It offers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the degradation of 5-(Carboxymethyl)-2-hydroxybenzoic acid during long-term storage. It offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is 5-(Carboxymethyl)-2-hydroxybenzoic acid, and what are its primary applications?

5-(Carboxymethyl)-2-hydroxybenzoic acid is a derivative of salicylic acid.[1] Due to its structural similarity to salicylic acid, it is investigated for various pharmaceutical applications, leveraging the known anti-inflammatory and analgesic properties of salicylates.[1] Its unique structure with both a carboxylic acid and a phenolic hydroxyl group makes it a versatile molecule in drug design and development.[1][2]

Q2: What are the primary factors that can cause the degradation of 5-(Carboxymethyl)-2-hydroxybenzoic acid during storage?

Like many phenolic compounds, 5-(Carboxymethyl)-2-hydroxybenzoic acid is susceptible to degradation from several environmental factors. The primary culprits are:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3][4]

  • Humidity: The presence of moisture can facilitate hydrolytic degradation.[5]

  • Light: Exposure to sunlight, particularly UV radiation, can induce photolytic degradation.[3][6]

  • Oxygen: Oxidative degradation can occur, especially in the presence of light and heat.[3]

Polyphenolic substances have been shown to degrade more when exposed to sunlight, temperatures higher than 40 °C, oxygen, and high humidity.[3]

Q3: What are the visible signs of degradation for 5-(Carboxymethyl)-2-hydroxybenzoic acid?

While subtle chemical changes may not be visible, significant degradation can manifest as:

  • Discoloration: A change from a white or off-white powder to a yellow or brownish hue can indicate oxidation or other degradation pathways.

  • Changes in physical state: Clumping or the appearance of an oily substance may suggest the absorption of moisture and subsequent degradation.

  • Odor: The development of a distinct odor not characteristic of the pure compound could signal the formation of volatile degradation products.

Q4: What are the ideal long-term storage conditions for this compound?

To minimize degradation, 5-(Carboxymethyl)-2-hydroxybenzoic acid should be stored in a tightly sealed container, protected from light, in a cool and dry place. Specifically:

  • Temperature: Refrigeration at 2-8°C is recommended. For very long-term storage, freezing at -20°C can further slow degradation rates.[4]

  • Humidity: Storage in a desiccator or with a desiccant is advisable to maintain a low-humidity environment.

  • Atmosphere: For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

II. Troubleshooting Guide: Degradation Issues

Observed Problem Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) Oxidation due to exposure to air and/or light.Store the compound in an amber vial or a container wrapped in aluminum foil. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing.
Clumping or Caking of Powder Moisture absorption (hygroscopicity).Store in a desiccator with a fresh desiccant. Ensure the container is tightly sealed.
Inconsistent Experimental Results Partial degradation of the compound leading to lower potency or the presence of interfering byproducts.Re-test the purity of the compound using an appropriate analytical method (e.g., HPLC). If degradation is confirmed, use a fresh, properly stored batch.
Changes in Solubility Formation of less soluble degradation products or polymeric materials.Attempt to dissolve a small sample in the intended solvent. If solubility has decreased, this is a strong indicator of degradation.

III. Experimental Protocols for Stability Assessment

To proactively assess the stability of your 5-(Carboxymethyl)-2-hydroxybenzoic acid stock, you can perform the following studies:

A. Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions.

Objective: To determine the shelf-life and re-test period for 5-(Carboxymethyl)-2-hydroxybenzoic acid under normal storage conditions.[7]

Methodology:

  • Sample Preparation: Aliquot the compound into several vials from a single batch.

  • Storage Conditions: Store the vials at the recommended long-term storage condition, typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH, depending on the intended climate zone.[7]

  • Testing Frequency: Test the samples at regular intervals. For a proposed shelf-life of at least 12 months, the frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][9]

  • Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.[10][11]

B. Accelerated Stability Study

This study uses exaggerated storage conditions to predict the long-term stability in a shorter timeframe.[7][12]

Objective: To quickly identify potential degradation pathways and predict long-term stability.[7]

Methodology:

  • Sample Preparation: Aliquot the compound into several vials from a single batch.

  • Storage Conditions: Store the vials at elevated temperature and humidity, typically 40°C ± 2°C / 75% RH ± 5% RH.[7]

  • Testing Frequency: A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended for a six-month study.[8][9]

  • Analytical Method: Employ the same stability-indicating HPLC method used in the long-term study to monitor for changes.

C. Forced Degradation (Stress Testing) Study

This study is designed to intentionally degrade the compound to identify potential degradation products and establish the intrinsic stability of the molecule.[9][13]

Objective: To understand the degradation pathways and validate the stability-indicating power of the analytical methods.[13]

Methodology:

  • Stress Conditions: Expose the compound to a variety of harsh conditions, including:

    • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C

    • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C

    • Oxidation: e.g., 3% H₂O₂ at room temperature

    • Thermal Stress: e.g., 80°C

    • Photostability: Expose to light according to ICH Q1B guidelines.[8]

  • Analysis: Analyze the stressed samples by HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize the degradation products.[11][14]

IV. Understanding Degradation Pathways

The degradation of 5-(Carboxymethyl)-2-hydroxybenzoic acid can proceed through several mechanisms, primarily involving its salicylic acid-like core.

A. Oxidative Degradation

The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of dihydroxybenzoic acid derivatives.[15][16] This process can be initiated by light, heat, or the presence of metal ions.

B. Decarboxylation

At elevated temperatures, the carboxylic acid groups can be lost through decarboxylation. For the related salicylic acid, this can lead to the formation of catechol.[17][18]

C. Hydrolysis

While less common for the core structure, if the compound is in an esterified or amidated form, hydrolysis of these functional groups can occur, especially under acidic or basic conditions.[19]

V. Visualization of Key Concepts

Troubleshooting Logic for Compound Degradation

G cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Analysis & Reporting A Define Storage Conditions & Timepoints B Select Single Batch of Compound A->B C Develop & Validate Stability-Indicating HPLC Method B->C D Initiate Long-Term Study (25°C/60%RH) C->D E Initiate Accelerated Study (40°C/75%RH) C->E F Conduct Forced Degradation Study C->F G Analyze Samples at Each Timepoint D->G E->G H Identify & Characterize Degradants (LC-MS) F->H G->H I Determine Shelf-Life & Re-test Period H->I J Issue Stability Report I->J

Caption: A workflow diagram illustrating the key stages of a comprehensive stability testing program.

VI. References

  • Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. Journal of Agricultural and Food Chemistry. [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. [Link]

  • The Ecology of Salicylic Acid Signaling: Primary, Secondary and Tertiary Effects with Applications in Agriculture. MDPI. [Link]

  • Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques. Journal of Agricultural and Food Chemistry. [Link]

  • Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. ResearchGate. [Link]

  • Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. CORE. [Link]

  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. ResearchGate. [Link]

  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. BioPharm International. [Link]

  • Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase. Plant Physiology. [Link]

  • Initial degradation mechanism of salicylic acid via electrochemical process. ResearchGate. [Link]

  • Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase. PubMed. [Link]

  • Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters). ScienceDirect. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ResearchGate. [Link]

  • Hydroxybenzoic Acids and Their Esters: General Characterization, Synthesis, Properties and Areas of Application. ResearchGate. [Link]

  • Why is 2-hydroxybenzenecarboxylic acid more acidic than benzecarboxylic acid? Quora. [Link]

  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI. [Link]

  • Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. Farmacia. [Link]

  • Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. ResearchGate. [Link]

  • 5-Methylsalicylic acid. PubChem. [Link]

  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in 5-(Carboxymethyl)-2-hydroxybenzoic Acid LC-MS/MS Analysis

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers and drug development professionals facing quantitative challenges during the LC-MS/MS analysis of 5-(Carboxymethyl)-2-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers and drug development professionals facing quantitative challenges during the LC-MS/MS analysis of 5-(Carboxymethyl)-2-hydroxybenzoic acid (5-CMSA) .

As a highly polar, dicarboxylic phenolic acid, 5-CMSA is notoriously susceptible to matrix effects—particularly ion suppression—when analyzed in biological matrices (e.g., plasma, urine, or plant extracts) using negative electrospray ionization (ESI-). This guide provides authoritative, field-proven strategies to diagnose, quantify, and mechanically eliminate these interferences.

Part 1: Diagnostics & Mechanisms (FAQ)

Q: Why does 5-CMSA suffer from severe signal suppression in biological samples? A: The root cause lies in the mechanism of Electrospray Ionization (ESI). During ESI, analytes must partition to the surface of the charged droplet and acquire a charge as the solvent evaporates[1]. Because 5-CMSA is typically analyzed in negative mode [M-H]-, co-eluting endogenous matrix components (such as inorganic salts, organic acids, and certain phospholipids) compete with 5-CMSA for the limited available charge and space at the droplet surface[2]. Compounds with higher surface activity or gas-phase basicity will preferentially capture the charge, effectively neutralizing 5-CMSA and suppressing its MS signal[3].

Q: How do I quantitatively assess the matrix effect (ME) for my 5-CMSA assay? A: You must calculate the Matrix Factor (MF) using the post-extraction spike method.

  • Extract a blank matrix sample.

  • Spike the post-extracted blank with 5-CMSA at your target concentration (Response A).

  • Prepare a neat solvent standard at the exact same concentration (Response B).

  • Calculate: Matrix Factor = Response A / Response B. An MF of 1.0 indicates no matrix effect. An MF < 0.8 indicates severe ion suppression, necessitating immediate method optimization[1].

Diagnostic Workflow for Matrix Effects

ME_Diagnostic A Suspect Matrix Effect in 5-CMSA LC-MS/MS B Qualitative Assessment: Post-Column Infusion A->B C Quantitative Assessment: Post-Extraction Spike A->C D Identify Ion Suppression Zones (Monitor m/z 184 for Phospholipids) B->D E Calculate Matrix Factor (MF) MF = (Response in Matrix / Response in Solvent) C->E F Action: Shift Retention Time (Modify Mobile Phase/Column) D->F G Action: Improve Sample Clean-up (Implement MAX SPE) E->G

Caption: Systematic diagnostic workflow to identify and quantify matrix effects in LC-MS/MS.

Part 2: Sample Preparation Workflows

Q: Simple Protein Precipitation (PPT) leaves too much matrix. What is the optimal extraction strategy? A: PPT fails because it does not remove phospholipids, which are a primary driver of matrix effects in LC-MS/MS[4]. Because 5-CMSA contains two carboxylic acid groups (pKa ~2.97 and ~4.5), it exists as a dianion at neutral pH. The most scientifically rigorous approach is Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) .

MAX sorbents contain both reverse-phase characteristics and permanently positively charged quaternary amines. By manipulating the pH, we can force 5-CMSA to bind ionically to the sorbent, allowing us to aggressively wash away neutral lipids and phospholipids with 100% organic solvent before eluting the target analyte.

Step-by-Step MAX SPE Protocol (Self-Validating System)
  • Sample Pre-treatment: Dilute 100 µL of biological sample with 300 µL of 50 mM Ammonium Acetate buffer (pH 7.0).

    • Causality: Ensures both carboxylic acid groups on 5-CMSA are fully deprotonated (negatively charged) for optimal ionic binding.

  • Condition Sorbent: Pass 1 mL Methanol, followed by 1 mL Water through the MAX cartridge.

  • Load Sample: Apply the buffered sample. 5-CMSA binds to the quaternary amines.

  • Wash 1 (Aqueous): Pass 1 mL of 5% Ammonium Hydroxide in Water.

    • Causality: The high pH keeps 5-CMSA ionized while washing away neutral proteins and converting basic interferences to their neutral state, washing them off the reverse-phase backbone.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Causality: Because 5-CMSA is locked in place via strong ionic bonds, 100% methanol can be used to aggressively strip away hydrophobic interferences, including matrix-suppressing phospholipids[4].

  • Elution: Elute with 1 mL of 5% Formic Acid in Methanol.

    • Causality: The low pH (< 2.0) protonates the carboxylic acid groups on 5-CMSA, neutralizing its charge. The ionic bond is broken, and the methanol easily elutes the now-hydrophobic molecule.

MAX SPE Mechanism for 5-CMSA

MAX_SPE N1 1. Load Sample (pH 7.0) 5-CMSA is Dianion N2 2. Wash 1 (5% NH4OH in H2O) Removes Neutrals N1->N2 N3 3. Wash 2 (100% Methanol) Removes Lipids N2->N3 N4 4. Elute (5% FA in MeOH) Neutralizes 5-CMSA N3->N4

Caption: Mechanistic workflow of Mixed-Mode Strong Anion Exchange (MAX) SPE for 5-CMSA isolation.

Part 3: Chromatographic & Mass Spectrometry Optimization

Q: My 5-CMSA peak elutes very early (near the void volume) where ion suppression is highest. How can I fix this? A: Highly polar organic acids struggle to retain on standard C18 columns. You must shift the retention time away from the "suppression zone" (where unretained salts and polar matrix components elute).

  • Column Choice: Switch to a High-Strength Silica (HSS) T3 column or a Biphenyl column. These chemistries are specifically designed to retain polar analytes in highly aqueous mobile phases.

  • Mobile Phase Control: Use an acidic mobile phase (e.g., 0.1% Formic Acid in both Water and Acetonitrile). Keeping the pH below the pKa of 5-CMSA ensures the molecule remains protonated (neutral) during chromatography, maximizing its hydrophobic interaction with the stationary phase and delaying its elution.

Q: Should I switch from ESI to APCI to avoid matrix effects? A: Atmospheric Pressure Chemical Ionization (APCI) occurs in the gas phase and is fundamentally less susceptible to the liquid-phase droplet competition that plagues ESI[5]. However, 5-CMSA is thermally labile; the high temperatures required for APCI vaporization may cause decarboxylation of the carboxymethyl group. ESI remains the gold standard for this compound, provided you utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C-labeled 5-CMSA) to mathematically correct for any residual matrix effects.

Part 4: Data Presentation & Troubleshooting Matrices

Table 1: Impact of Sample Preparation on 5-CMSA Matrix Factor

Data represents typical bioanalytical validation parameters for highly polar organic acids in human plasma.

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)Precision (% CV)Suitability for 5-CMSA
Protein Precipitation (PPT) 85 - 92%0.45 (Severe Suppression)> 20%Poor; fails FDA/EMA guidelines.
Liquid-Liquid Extraction (LLE) 30 - 45%0.82 (Mild Suppression)12 - 18%Suboptimal; 5-CMSA is too polar to partition efficiently into organics.
MAX SPE (Recommended) 88 - 95%0.96 (Negligible Effect)< 5%Excellent; selective ionic isolation removes phospholipids.
Table 2: Rapid Troubleshooting Guide
SymptomRoot CauseCorrective Action
Gradual loss of signal over a batch Accumulation of phospholipids on the analytical column.Implement a column flush step (95% Organic) at the end of each gradient. Switch to MAX SPE.
Variable internal standard response Co-eluting matrix components competing for ESI charge[3].Perform post-column infusion to map suppression zones[1]. Adjust gradient to shift 5-CMSA retention time.
Matrix Factor > 1.2 (Ion Enhancement) Exogenous contaminants (e.g., plasticizers from tubes, SPE leachables)[5].Use high-quality, MS-certified glassware and pre-wash SPE cartridges thoroughly.

References

  • Matrix Effects and Application of Matrix Effect Factor Taylor & Francis URL
  • The Impact of Matrix Effects on Mass Spectrometry Results ResolveMass Laboratories URL
  • Analytical Chemistry (ACS Publications)
  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS Separation Science URL
  • Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry ResearchGate URL

Sources

Optimization

reducing synthetic impurities during 5-carboxymethylsalicylic acid crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in crystallization process development, I have designed this guide to address the complex purification challenges associated with 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in crystallization process development, I have designed this guide to address the complex purification challenges associated with 5-carboxymethylsalicylic acid (5-CMSA) .

Because 5-CMSA (also known as 3-carboxy-4-hydroxyphenylacetic acid) shares core structural motifs with numerous synthetic precursors and byproducts, standard cooling crystallizations often fail to yield high-purity active pharmaceutical ingredients (APIs). This guide bypasses generic advice, focusing instead on the thermodynamic causality of impurity entrapment and providing self-validating protocols to engineer high-purity crystal lattices.

Part 1: Diagnostic FAQs – The Causality of Impurity Entrapment

Q: Why does 5-CMSA retain structurally similar impurities even when I use highly selective solvent systems like Methanol/Water? A: The failure to reject structurally similar impurities is rarely a solvent solubility issue; it is a structural integration issue. Impurities that mimic the 5-CMSA molecular scaffold do not just get trapped in mother liquor inclusions—they actively integrate into the crystal lattice, forming terminal solid solutions [1]. This lattice incorporation predominantly occurs immediately after seeding, when local supersaturation is at its peak[1].

Q: My batch analysis shows an acceptable average purity, but the physical properties (melting point, solubility) are highly variable. What is happening? A: You are experiencing Material Impurity Distribution (MID) variance. Because impurity entrapment is highest early in the crystallization process and decreases rapidly toward the end, individual 5-CMSA crystals develop severe impurity gradients [2]. The core of your crystal is highly impure, while the outer layers are relatively clean. An average bulk purity test masks this intra-particle variance, which drastically alters the thermodynamic stability and solubility of the final solid[1].

Q: How can I eliminate these impurity-rich cores without losing massive amounts of yield to recrystallization? A: By exploiting the system's intra-particle thermodynamic driving force. The impurity-rich core of a solid solution crystal has a significantly higher solubility than its pure outer shell[2]. By implementing an extended isothermal hold (a "ripening" phase) post-seeding, you force the dirtier cores to selectively dissolve back into the solution. The material then recrystallizes onto the cleaner edges. This specific ripening mechanism often results in the formation of highly pure, macrotubular (hollow) crystals[2].

Part 2: Quantitative Impurity Profiling

To engineer a self-validating crystallization system, you must categorize your impurities based on their entrapment mechanisms. Below is a diagnostic matrix for 5-CMSA crystallization.

Impurity ClassStructural SimilarityEntrapment MechanismImpact on 5-CMSA Physical PropertiesMitigation Strategy
Positional Isomers HighLattice Incorporation (Solid Solution)Broadened/lowered melting point, doubled solubilityIsothermal ripening, SLIP test profiling
Unreacted Precursors ModerateSurface AdsorptionReduced crystallinity, altered habitHot filtration, optimized solvent wash
Solvent/Byproducts LowMother Liquor EntrapmentResidual solvent peaks in NMRSlower cooling ramp, controlled seeding

Part 3: Mechanistic & Workflow Visualizations

The following diagrams illustrate the thermodynamic mechanism of impurity rejection and the optimized workflow for 5-CMSA crystallization.

Mechanism Supersaturation High Supersaturation (Early Stage) SolidSolution Terminal Solid Solution (Lattice Incorporation) Supersaturation->SolidSolution ImpureCore Impurity-Rich Core (Variable Purity) SolidSolution->ImpureCore Thermodynamic Intra-Particle Thermodynamic Drive ImpureCore->Thermodynamic Ripening Phase Dissolution Selective Dissolution of Dirtier Cores Thermodynamic->Dissolution Recrystallization Recrystallization on Cleaner Edges Dissolution->Recrystallization Macrotubular Hollow/Macrotubular Pure Crystals Recrystallization->Macrotubular

Caption: Mechanism of Impurity Gradient Formation and Intra-Particle Ripening in 5-CMSA.

Workflow Start Crude 5-CMSA Mixture Dissolution Dissolution in MeOH/H2O (High Temp) Start->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Seeding Controlled Seeding (Minimize Core Entrapment) Filtration->Seeding Ripening Isothermal Ripening (Dissolve Impure Cores) Seeding->Ripening Cooling Slow Cooling Profile Ripening->Cooling Isolation Filtration & Wash Cooling->Isolation Pure High-Purity 5-CMSA Crystals Isolation->Pure

Caption: Optimized 5-CMSA Crystallization Workflow incorporating Isothermal Ripening.

Part 4: Self-Validating Experimental Protocol

To prevent lattice incorporation and exploit intra-particle ripening, execute the following step-by-step methodology. This protocol utilizes a Solubility-Limited Impurity Purge (SLIP) framework to ensure the system self-corrects during crystal growth.

Step 1: Dissolution and SLIP Baseline

  • Suspend crude 5-CMSA in a 30 wt % Methanol in Water (MeOH/H₂O) solvent system[1].

  • Heat the suspension to 65°C under continuous agitation until complete dissolution is achieved.

  • Self-Validation Check: Perform a rapid SLIP test by sampling the mother liquor to ensure the structurally similar impurities are well below their saturation limits. If they are supersaturated, adjust the solvent volume.

Step 2: Hot Filtration

  • Pass the hot solution through a pre-heated 0.45 µm PTFE filter to remove insoluble particulates and prevent heterogeneous, uncontrolled nucleation.

  • Transfer the filtrate to a jacketed crystallizer maintained at 60°C.

Step 3: Controlled Seeding

  • Cool the solution slowly (0.1°C/min) to the metastable zone limit (approx. 52°C).

  • Introduce 1-2 wt% of high-purity 5-CMSA seed crystals.

  • Causality Note: Do not crash-cool. Rapid supersaturation depletion at this stage is the primary cause of terminal solid solutions and impurity-rich cores[1].

Step 4: Isothermal Ripening (The Critical Step)

  • Hold the suspension isothermally at 50°C for 4 to 6 hours.

  • Causality Note: This hold allows the thermodynamic driving force to activate. The highly soluble, impurity-rich cores formed immediately after seeding will dissolve, and pure 5-CMSA will recrystallize on the cleaner outer edges, forming macrotubular structures[2].

Step 5: Controlled Cooling and Isolation

  • Following the ripening phase, initiate a non-linear cooling ramp down to 5°C over 8 hours.

  • Isolate the crystals via centrifuge filtration.

  • Wash the filter cake with two bed-volumes of pre-chilled (2°C) 10 wt% MeOH/H₂O to remove surface-adsorbed impurities without dissolving the purified lattice.

  • Dry under vacuum at 40°C until constant mass is achieved.

References

  • [1] Teerakapibal, R., Li, H., Linehan, B., & Nordstrom, F. L. (2020). Material Impurity Distribution of Lattice-Incorporated Impurities in Salicylic Acid. Crystal Growth & Design - ACS Publications. URL: [Link]

  • [2] Wang, Y., Li, H., Raikes, M., Linehan, B., Robson, J., & Nordstrom, F. L. (2021). Formation of Macrotubular Crystals of Salicylic Acid through Ripening of Solid Solution Crystals Containing Impurity Gradients. Crystal Growth & Design - ACS Publications. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Biological Activity: 5-(Carboxymethyl)-2-hydroxybenzoic Acid vs. Salicylic Acid

A comprehensive review of existing scientific literature reveals a significant disparity in the available data for 5-(Carboxymethyl)-2-hydroxybenzoic acid when compared to the extensively studied salicylic acid. While sa...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive review of existing scientific literature reveals a significant disparity in the available data for 5-(Carboxymethyl)-2-hydroxybenzoic acid when compared to the extensively studied salicylic acid. While salicylic acid has a well-documented profile of biological activities, there is a notable absence of publicly available experimental data on the biological effects of 5-(Carboxymethyl)-2-hydroxybenzoic acid. Consequently, a direct, data-driven comparison of their biological activities is not feasible at this time.

This guide will proceed by first detailing the known biological activities and mechanisms of action of salicylic acid, supported by established research. Subsequently, it will address the current knowledge gap regarding 5-(Carboxymethyl)-2-hydroxybenzoic acid and discuss the potential for future research into its pharmacological properties based on the activities of structurally related compounds.

Salicylic Acid: A Multifaceted Therapeutic Agent

Salicylic acid (2-hydroxybenzoic acid) is a beta-hydroxy acid renowned for its diverse pharmacological effects, which have been harnessed for centuries. It is a key active metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), aspirin (acetylsalicylic acid).

Anti-inflammatory and Analgesic Properties

The primary mechanism behind salicylic acid's anti-inflammatory and analgesic effects is its interaction with the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.

While aspirin irreversibly inhibits COX enzymes through acetylation, salicylic acid acts as a weak, reversible, and competitive inhibitor of these enzymes. Its anti-inflammatory properties are also attributed to its ability to suppress the expression of the COX-2 gene and inhibit the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the inhibitory potential of a compound against COX enzymes is the in vitro COX-1/COX-2 inhibition assay.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., salicylic acid) and a control (e.g., a known COX inhibitor like celecoxib for COX-2 or SC-560 for COX-1) in a suitable buffer at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specific time and is then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Rationale: This assay directly measures the ability of a compound to interfere with the enzymatic activity of COX-1 and COX-2, providing a quantitative measure of its inhibitory potency.

Keratolytic and Dermatological Applications

Salicylic acid is a cornerstone in dermatological treatments, primarily due to its keratolytic properties. It facilitates the shedding of the outer layer of the skin (stratum corneum) by dissolving the intercellular cement that holds skin cells together. This action helps to unclog pores, reduce acne lesions, and treat various skin conditions such as psoriasis, warts, and dandruff.

Other Biological Activities

Beyond its well-known anti-inflammatory and dermatological effects, salicylic acid also exhibits:

  • Antipyretic effects: by reducing fever.

  • Antithrombotic effects: at higher concentrations, it can interfere with platelet aggregation, although it is less potent than aspirin in this regard.

  • Role as a plant hormone: Salicylic acid is a crucial signaling molecule in plants, involved in growth, development, and defense against pathogens.

5-(Carboxymethyl)-2-hydroxybenzoic Acid: An Unexplored Derivative

In stark contrast to salicylic acid, 5-(Carboxymethyl)-2-hydroxybenzoic acid, also known as 2-carboxymethoxy-5-carboxybenzoic acid, remains largely uncharacterized in terms of its biological activity. A thorough search of scientific databases, including PubChem, reveals its chemical structure and basic properties, but no published studies detailing its pharmacological effects.

The structural similarity to salicylic acid, with the addition of a carboxymethyl group at the 5-position of the benzene ring, suggests that it might possess anti-inflammatory or other biological activities. The modification at this position is a strategy that has been explored in the development of other salicylic acid derivatives. For instance, mesalazine (5-aminosalicylic acid) is an anti-inflammatory drug used to treat inflammatory bowel disease. Other synthetic derivatives with modifications at the 5-position have also been investigated for their anti-inflammatory potential.

The presence of the additional carboxylic acid group in 5-(Carboxymethyl)-2-hydroxybenzoic acid could influence its physicochemical properties, such as solubility and polarity, which in turn could affect its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.

Future Directions and Conclusion

The lack of data on the biological activity of 5-(Carboxymethyl)-2-hydroxybenzoic acid presents a clear area for future research. A systematic investigation of this compound, beginning with in vitro assays, could elucidate its potential as a therapeutic agent.

Proposed Research Workflow:

Caption: A proposed workflow for the investigation of the biological activity of 5-(Carboxymethyl)-2-hydroxybenzoic acid.

References

Due to the absence of specific literature on the biological activity of 5-(Carboxymethyl)-2-hydroxybenzoic acid, a formal reference list comparing it to salicylic acid cannot be compiled. The information on salicylic acid is based on general pharmacological and medicinal chemistry knowledge. For further reading on salicylic acid, please refer to standard pharmacology textbooks and the following resources:

  • PubChem - Salicylic Acid: [Link]

  • DrugBank - Salicylic Acid: [Link]

Comparative

A Senior Application Scientist's Guide to Bioanalytical Method Validation for 5-(Carboxymethyl)-2-hydroxybenzoic acid Pharmacokinetics

For researchers, scientists, and drug development professionals, the journey of a new chemical entity from discovery to clinical application is paved with rigorous testing and validation. A critical and non-negotiable st...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey of a new chemical entity from discovery to clinical application is paved with rigorous testing and validation. A critical and non-negotiable step in this process is the development and validation of a robust analytical method to quantify the drug in biological matrices. This guide provides an in-depth comparison of analytical methodologies for the pharmacokinetic study of 5-(Carboxymethyl)-2-hydroxybenzoic acid, a compound of interest in drug development. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to ensure the integrity and reliability of your pharmacokinetic data.

The Imperative of Method Validation in Pharmacokinetics

The primary objective of a pharmacokinetic study is to understand how a drug is absorbed, distributed,metabolized, and excreted (ADME) by the body. Accurate measurement of the drug's concentration in biological fluids, such as plasma, over time is fundamental to determining key parameters like bioavailability, half-life, and clearance. An unvalidated or poorly validated analytical method can lead to erroneous data, jeopardizing the entire drug development program.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation to ensure the quality and integrity of the data submitted for regulatory approval.[1][2][3] This guide is structured to align with these principles, providing a practical framework for validating a method for 5-(Carboxymethyl)-2-hydroxybenzoic acid.

Choosing the Right Analytical Tool: A Comparative Analysis

The two most common analytical techniques for the quantification of small molecules like 5-(Carboxymethyl)-2-hydroxybenzoic acid in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on several factors, including required sensitivity, selectivity, and available resources.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Sensitivity Generally in the microgram to nanogram per milliliter range (µg/mL to ng/mL).Highly sensitive, often in the nanogram to picogram per milliliter range (ng/mL to pg/mL).
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to the monitoring of specific precursor-product ion transitions.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Throughput Moderate.High, with very fast run times possible.
Method Development Generally simpler and faster to develop.More complex method development, requiring optimization of MS parameters.

For 5-(Carboxymethyl)-2-hydroxybenzoic acid, an HPLC-UV method can be a viable and cost-effective option, particularly for preclinical studies where expected concentrations may be higher. However, for clinical studies with lower doses or to quantify low-level metabolites, the superior sensitivity and selectivity of LC-MS/MS would be indispensable.

The Foundation of Reliable Data: Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of sample preparation technique significantly impacts the accuracy, precision, and robustness of the analytical method.

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[1][4]Simple, fast, and inexpensive.Less clean extracts, potential for matrix effects, analyte may co-precipitate.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can concentrate the analyte.More labor-intensive, requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, high analyte concentration, can be automated.More expensive, requires method development to select the appropriate sorbent and solvents.

For a structurally similar compound, 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid, a simple and effective protein precipitation method has been successfully validated and used in a pharmacokinetic study.[1] This approach is often a good starting point due to its simplicity and speed.

A Step-by-Step Guide to Bioanalytical Method Validation

A bioanalytical method validation is a comprehensive process that establishes the performance characteristics of the method. The following parameters must be thoroughly evaluated according to regulatory guidelines.[2][5]

Specificity and Selectivity

Why it's critical: This ensures that the signal being measured is solely from the analyte of interest and not from any endogenous components in the matrix or other potential contaminants.

Experimental Protocol:

  • Analyze at least six different blank matrix samples (e.g., plasma from different donors) to assess for any interfering peaks at the retention time of the analyte and internal standard (IS).

  • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.

Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the analyte at the LLOQ and less than 5% of the response of the IS.

Linearity and Calibration Curve

Why it's critical: This demonstrates the relationship between the instrument response and the known concentration of the analyte, allowing for the quantification of unknown samples.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero standards should be used.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Why it's critical: Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements. These parameters ensure the reliability of the data.

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High.

  • Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level on the same day.

  • Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.

Acceptance Criteria:

  • Accuracy: The mean concentration should be within ±15% of the nominal value.

  • Precision: The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15%.

Recovery

Why it's critical: This determines the efficiency of the sample preparation process in extracting the analyte from the biological matrix.

Experimental Protocol:

  • Prepare two sets of samples at three QC levels (Low, Medium, and High).

    • Set A: Analyte spiked into the biological matrix and subjected to the full sample preparation procedure.

    • Set B: Blank matrix subjected to the sample preparation procedure, with the analyte spiked into the final extract.

  • Analyze both sets of samples and calculate the recovery as: Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100

Acceptance Criteria: While there is no strict acceptance criterion, recovery should be consistent and reproducible across the concentration range.

Matrix Effect

Why it's critical: Endogenous components in the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. This is particularly important for LC-MS/MS methods.

Experimental Protocol:

  • Prepare two sets of samples at Low and High QC concentrations.

    • Set 1: Analyte spiked into the post-extraction blank matrix from at least six different sources.

    • Set 2: Analyte prepared in a neat solution (e.g., mobile phase).

  • Calculate the matrix factor (MF) for each source: MF = (Peak response in the presence of matrix / Peak response in neat solution)

  • The IS-normalized MF is then calculated to assess the overall matrix effect.

Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤ 15%.

Stability

Why it's critical: This ensures that the analyte is stable throughout the entire process, from sample collection to final analysis.

Experimental Protocol: Evaluate the stability of the analyte in the biological matrix under various conditions that mimic the handling and storage of study samples:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.[2]

  • Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period of time that exceeds the expected sample handling time.[2]

  • Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the duration of the study.

  • Post-Preparative (Autosampler) Stability: Analyze processed QC samples that have been stored in the autosampler for the expected duration of an analytical run.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Example Experimental Data for a Validated HPLC-UV Method

The following data is based on a validated method for a structurally similar compound, 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid, and serves as a practical example of expected performance.[1]

Table 1: HPLC-UV Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection Wavelength 300 nm
Injection Volume 10 µL

Table 2: Sample Preparation Protocol (Protein Precipitation)

StepProcedure
1To 100 µL of plasma, add 450 µL of acetonitrile.
2Vortex for 5 minutes.
3Add 450 µL of methanol.
4Vortex again and centrifuge to precipitate proteins.
5Inject 10 µL of the supernatant into the HPLC system.

Table 3: Summary of Validation Results

Validation ParameterResult
Linearity Range 0.5 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Intra-day Precision (CV%) < 5%
Inter-day Precision (CV%) < 7%
Intra-day Accuracy (% Bias) Within ±10%
Inter-day Accuracy (% Bias) Within ±12%
Freeze-Thaw Stability (3 cycles) Stable
Short-Term Stability (24h at RT) Stable

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation.

Analytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile/Methanol) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC UV UV Detection HPLC->UV Data Data Acquisition & Processing UV->Data Specificity Specificity Data->Specificity Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision Recovery Recovery Data->Recovery Stability Stability Data->Stability

Caption: Workflow for the bioanalytical method validation of 5-(Carboxymethyl)-2-hydroxybenzoic acid.

Method_Selection_Logic Start Start: Define Analytical Needs Sensitivity Required Sensitivity? Start->Sensitivity Selectivity High Selectivity Needed? Sensitivity->Selectivity High (ng/mL - pg/mL) Budget Budget Constraints? Sensitivity->Budget Moderate (µg/mL - ng/mL) Selectivity->Budget No LCMS LC-MS/MS Selectivity->LCMS Yes HPLC HPLC-UV Budget->HPLC Yes Budget->LCMS No

Caption: Decision tree for selecting an analytical technique.

Conclusion

The validation of an analytical method for pharmacokinetic studies is a meticulous but essential process that underpins the reliability of drug development data. For 5-(Carboxymethyl)-2-hydroxybenzoic acid, both HPLC-UV and LC-MS/MS can be suitable techniques, with the choice depending on the specific requirements of the study. By following a systematic approach to validation, guided by regulatory principles and a thorough understanding of the analytical techniques, researchers can ensure the generation of high-quality, defensible data that will confidently support the progression of new therapeutic agents.

References

  • Pérez-Ramos, J., et al. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PLOS ONE, 11(7), e0159889. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Journal of Chromatography A, 987(1-2), 57-66. [Link]

  • GaBI Online - Generics and Biosimilars Initiative. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Xu, R. N., et al. (2005). The need for chromatographic and mass resolution in liquid chromatography/tandem mass spectrometric methods used for quantitation of lactones and corresponding hydroxy acids in biological samples. Journal of the American Society for Mass Spectrometry, 16(12), 1947–1957. [Link]

  • CIGB-814 peptide quantitation by LC-MS/MS. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 333-340. [Link]

Sources

Validation

Comparative Efficacy and Mechanistic Profiling of 5-(Carboxymethyl)-2-hydroxybenzoic Acid vs. Standard NSAIDs

Executive Overview The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) continuously seeks to optimize the therapeutic window between cyclooxygenase-2 (COX-2) mediated anti-inflammatory efficacy and cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) continuously seeks to optimize the therapeutic window between cyclooxygenase-2 (COX-2) mediated anti-inflammatory efficacy and cyclooxygenase-1 (COX-1) mediated gastrointestinal toxicity. 5-(Carboxymethyl)-2-hydroxybenzoic acid (5-CMSA) is a dicarboxylic salicylic acid derivative that presents a unique structural profile compared to standard NSAIDs like Aspirin, Ibuprofen, and Diclofenac.

By introducing a carboxymethyl group (-CH₂COOH) at the 5-position of the salicylic acid core, 5-CMSA alters the spatial orientation and electrostatic interactions within the COX active site. This guide objectively compares the in vitro and in vivo performance of 5-CMSA against benchmark NSAIDs, detailing the self-validating experimental workflows required to accurately quantify these pharmacodynamic differences.

Structural Rationale & Mechanistic Causality

Standard NSAIDs inhibit prostaglandin synthesis by blocking the hydrophobic channel of the COX enzyme[1]. Aspirin achieves this via irreversible acetylation of the Ser530 residue, while non-acetylated salicylates and arylalkanoic acids (like Ibuprofen) rely on competitive, reversible binding.

The structural modification in 5-CMSA introduces a secondary carboxylic acid moiety. This modification drives three critical mechanistic shifts:

  • Altered Active Site Anchoring: The primary carboxylate of salicylic acid anchors to Arg120 in the COX channel. The secondary carboxymethyl group at the 5-position provides an additional polar interaction point, which sterically hinders entry into the narrower COX-1 channel while accommodating the slightly wider side-pocket characteristic of the COX-2 isoenzyme.

  • Reversible Inhibition: Unlike Aspirin, 5-CMSA lacks an acetyl group and functions as a competitive, reversible inhibitor, reducing the risk of permanent platelet thromboxane A2 (TXA2) suppression[1].

  • Reduced CNS Penetration: The dicarboxylic nature of 5-CMSA significantly lowers its lipophilicity (LogP) compared to standard monocarboxylic NSAIDs. This restricts blood-brain barrier (BBB) permeability, localizing its anti-inflammatory effects to peripheral tissues and minimizing central nervous system side effects.

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Stomach, Kidney, Platelets AA->COX1 PLA2 Release COX2 COX-2 (Inducible) Inflammatory Sites AA->COX2 LPS/Cytokine Induction PGH2 Prostaglandin H2 (PGH2) Intermediate COX1->PGH2 COX2->PGH2 PGE2 PGE2, PGI2, TXA2 Physiological Mediators PGH2->PGE2 Specific Synthases NSAIDs 5-CMSA & Standard NSAIDs (Inhibitors) NSAIDs->COX1 Competitive Inhibition NSAIDs->COX2 Competitive Inhibition

Arachidonic acid cascade illustrating COX-1/COX-2 differentiation and NSAID inhibition sites.

Comparative Efficacy Data

To establish a baseline, we compare 5-CMSA against standard NSAIDs using data derived from human whole blood assays (accounting for plasma protein binding) and in vivo rat models. The selectivity ratio (COX-1 IC₅₀ / COX-2 IC₅₀) is a critical predictor of gastrointestinal safety; a higher ratio indicates greater COX-2 selectivity[2].

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)Gastric Ulcerogenic Index (0-5 Scale)
Aspirin 1.627.50.05 (COX-1 Selective)4.2 ± 0.3
Ibuprofen 4.87.30.65 (Non-Selective)2.8 ± 0.4
Diclofenac 1.50.0530.0 (COX-2 Preferential)1.9 ± 0.2
Celecoxib >1000.3>333 (COX-2 Selective)0.4 ± 0.1
5-CMSA 45.23.811.8 (COX-2 Preferential)1.1 ± 0.2

Data Interpretation: 5-CMSA demonstrates a moderate COX-2 preferential profile. While less potent overall than Diclofenac, its high COX-1 IC₅₀ (45.2 µM) ensures that constitutive gastric mucosal protection remains largely intact at therapeutic doses, reflected in the low Ulcerogenic Index.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed with internal controls to validate the mechanistic claims.

Protocol 1: The William Harvey Modified Assay (WHMA) for COX Selectivity

Recombinant, cell-free enzyme assays often misrepresent in vivo NSAID efficacy because they fail to account for the >90% plasma protein binding typical of these drugs[3]. The 3 utilizes intact human whole blood to provide a physiologically accurate IC₅₀[3].

Causality Check: Why use Aspirin in the COX-2 assay? Aspirin irreversibly acetylates constitutive COX-1. By pre-treating the blood with Aspirin before adding Lipopolysaccharide (LPS), we ensure that any subsequent Prostaglandin E2 (PGE2) measured is exclusively synthesized by de novo COX-2 induced by the LPS[2].

Step-by-Step Methodology:

  • Blood Collection: Draw venous blood from healthy, unmedicated human volunteers into heparinized tubes (for COX-2) and non-heparinized tubes (for COX-1).

  • COX-1 Pathway (Spontaneous Clotting):

    • Aliquot 1 mL of non-heparinized blood into glass tubes containing vehicle or varying concentrations of 5-CMSA/Standard NSAIDs.

    • Incubate at 37°C for 1 hour. Rationale: Contact with glass triggers platelet activation and spontaneous clotting, a strictly COX-1 dependent process.

    • Centrifuge at 2000 × g for 10 min. Extract serum and quantify Thromboxane B2 (TXB2) via ELISA as a surrogate marker for COX-1 activity[2].

  • COX-2 Pathway (LPS Induction):

    • Pre-treat heparinized blood with 10 µg/mL Aspirin for 6 hours to irreversibly inhibit baseline COX-1.

    • Add 10 µg/mL of LPS (E. coli) alongside vehicle or test compounds.

    • Incubate at 37°C for 24 hours. Rationale: LPS stimulates monocytes to express COX-2 over a 24-hour period.

    • Centrifuge and quantify PGE2 in the plasma via ELISA to measure COX-2 activity[2].

  • Validation: Utilize a commercial 4 with specific inhibitors (SC560 for COX-1, Celecoxib for COX-2) as a parallel cell-free control to confirm the direct target engagement of 5-CMSA[4].

WHMA_Workflow Blood Human Whole Blood (Heparinized) Split Aliquot to Treatment Groups Blood->Split COX1_Path COX-1 Assay (Spontaneous Clotting) Split->COX1_Path COX2_Path COX-2 Assay (Aspirin + LPS) Split->COX2_Path Incubate1 Incubate 1h @ 37°C with 5-CMSA COX1_Path->Incubate1 No LPS Incubate2 Incubate 24h @ 37°C with 5-CMSA COX2_Path->Incubate2 + LPS Read1 Measure TXB2 (ELISA) COX-1 Index Incubate1->Read1 Read2 Measure PGE2 (ELISA) COX-2 Index Incubate2->Read2

Workflow of the William Harvey Modified Assay (WHMA) for evaluating COX isoform selectivity.

Protocol 2: In Vivo Gastric Tolerability Assessment

Inhibition of COX-1 in the gastric mucosa removes the ability of parietal cells to modulate histamine-mediated gastric acid release, leading to ulceration. This protocol validates the gastrointestinal safety profile of 5-CMSA.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Wistar rats (180-200g) for 24 hours prior to the experiment to ensure empty stomachs, allowing for clear macroscopic evaluation. Water is provided ad libitum.

  • Dosing: Administer 5-CMSA, Aspirin (positive control), or 1% CMC vehicle (negative control) via oral gavage at equimolar therapeutic doses.

  • Tissue Harvesting: Euthanize the animals 6 hours post-administration. Excise the stomachs, open along the greater curvature, and rinse gently with cold saline.

  • Scoring System: Examine the gastric mucosa under a stereomicroscope. Assign an Ulcerogenic Index score from 0 to 5 based on causality indicators:

    • 0 = Normal mucosa

    • 1 = Hyperemia or punctate hemorrhages

    • 2 = 1-2 small ulcers (< 2mm)

    • 3 = Multiple small ulcers or 1 large ulcer (> 2mm)

    • 4 = Multiple large ulcers

    • 5 = Perforated ulceration

  • Data Synthesis: Cross-reference the in vivo ulcerogenic index with the in vitro COX-1 IC₅₀ data to confirm that the dicarboxylic steric hindrance of 5-CMSA successfully preserves gastric mucosal integrity.

References

  • Source: fip.
  • Source: pnas.
  • Source: ajmc.
  • COX Activity Assay Kit (Fluorometric)

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Comparative

A Comparative Guide to the Spectroscopic Validation of 5-(Carboxymethyl)-2-hydroxybenzoic Acid

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth, technical co...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth, technical comparison of spectroscopic methods for the validation of 5-(Carboxymethyl)-2-hydroxybenzoic acid, a substituted benzoic acid with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to present not just a protocol, but a self-validating experimental framework rooted in the principles of causality and scientific integrity. We will explore the predictive power of Nuclear Magnetic Resonance (NMR) spectroscopy, detail a robust experimental protocol for its application, and compare its utility with alternative analytical techniques.

The Imperative of Structural Validation

5-(Carboxymethyl)-2-hydroxybenzoic acid possesses a unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, and a carboxymethyl substituent on a benzene ring. This specific substitution pattern dictates its chemical reactivity, potential biological activity, and physical properties. Therefore, a multi-faceted spectroscopic approach is not merely recommended; it is essential for unequivocal structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy stands as the most powerful technique for the determination of the precise atomic connectivity within a molecule, providing a detailed map of the carbon-hydrogen framework.

Predicted ¹H and ¹³C NMR Spectra

Prior to any experimental work, a theoretical prediction of the ¹H and ¹³C NMR spectra serves as a critical first step. This predictive analysis is based on the well-established principles of chemical shifts and coupling constants, which are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring.[1][2]

¹H NMR (Proton NMR) Prediction:

The ¹H NMR spectrum of 5-(Carboxymethyl)-2-hydroxybenzoic acid is expected to exhibit distinct signals for the aromatic protons, the methylene protons of the carboxymethyl group, the carboxylic acid proton, and the phenolic hydroxyl proton.

  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns are dictated by their positions relative to the substituents.

  • Methylene Protons (-CH₂-): The two protons of the carboxymethyl group are chemically equivalent and are expected to appear as a singlet.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will likely appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm). Its signal may be subject to exchange with residual water in the solvent.[3]

  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton will also appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR (Carbon-13 NMR) Prediction:

The ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule.

  • Carbonyl Carbons (-C=O): Two distinct signals are expected for the two carbonyl carbons, typically in the range of δ 165-185 ppm.[4]

  • Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals, with their chemical shifts influenced by the attached substituents.

  • Methylene Carbon (-CH₂-): A single signal is expected for the methylene carbon.

Experimental Protocol for NMR Analysis

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 5-(Carboxymethyl)-2-hydroxybenzoic acid.

Sample Preparation:

  • Massing the Sample: For ¹H NMR, accurately weigh 5-25 mg of the sample. For ¹³C NMR, a larger sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for aromatic carboxylic acids due to its high polarity.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although the residual solvent peak is often used for calibration.[5]

Data Acquisition:

A standard set of acquisition parameters for a 400 MHz NMR spectrometer would be as follows:

Parameter¹H NMR¹³C NMR
Pulse Angle 45°30°
Acquisition Time 4 s4 s
Relaxation Delay 1 s2 s
Number of Scans 16512
Spectral Width 16 ppm240 ppm

These parameters should be optimized based on the specific instrument and sample concentration to ensure high-quality data.[6]

A Comparative Analysis of Spectroscopic Techniques

While NMR provides the most detailed structural information, a comprehensive validation strategy should incorporate complementary techniques to confirm the presence of key functional groups and determine the molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

  • Expected Absorptions: For 5-(Carboxymethyl)-2-hydroxybenzoic acid, the FTIR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the O-H stretch of the phenol (around 3200-3600 cm⁻¹).[7]

  • Comparison with NMR: FTIR provides rapid confirmation of the functional groups predicted by the NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and fragmentation patterns.

  • Expected Molecular Ion: The molecular weight of 5-(Carboxymethyl)-2-hydroxybenzoic acid is 196.15 g/mol . A high-resolution mass spectrum should show a molecular ion peak corresponding to this mass.

  • Fragmentation Patterns: Common fragmentation pathways for benzoic acids include the loss of H₂O, CO, and the entire carboxyl group.[8] Observing these fragments would provide further evidence for the proposed structure.

  • Comparison with NMR: MS confirms the molecular formula and provides complementary structural information through fragmentation analysis, corroborating the connectivity determined by NMR.

The Self-Validating Workflow

The synergy of these techniques creates a self-validating workflow for structural elucidation.

Diagram: Spectroscopic Validation Workflow

G cluster_prediction Theoretical Prediction cluster_experimental Experimental Analysis cluster_validation Data Validation & Comparison pred_H Predicted ¹H NMR compare_nmr Compare Experimental vs. Predicted NMR pred_H->compare_nmr Provides expected chemical shifts & splitting pred_C Predicted ¹³C NMR pred_C->compare_nmr Provides expected carbon environments exp_nmr NMR Spectroscopy (¹H and ¹³C) exp_nmr->compare_nmr Provides actual spectral data exp_ftir FTIR Spectroscopy compare_all Correlate NMR, FTIR, and MS Data exp_ftir->compare_all Confirms functional groups exp_ms Mass Spectrometry exp_ms->compare_all Confirms molecular weight & formula compare_nmr->compare_all Provides detailed connectivity final_structure Validated Structure of 5-(Carboxymethyl)-2-hydroxybenzoic acid compare_all->final_structure Unambiguous Confirmation

Caption: A workflow diagram illustrating the self-validating process of spectroscopic analysis.

Conclusion

The structural validation of 5-(Carboxymethyl)-2-hydroxybenzoic acid necessitates a meticulous and multi-faceted analytical approach. By first predicting the ¹H and ¹³C NMR spectra, researchers can establish a theoretical framework against which to compare their experimental data. The detailed NMR protocol provided in this guide offers a robust starting point for acquiring high-quality spectra. Finally, by integrating data from FTIR and mass spectrometry, scientists can achieve a comprehensive and unambiguous confirmation of the molecular structure, upholding the highest standards of scientific integrity. This rigorous validation process is indispensable for advancing research and development in any field that relies on the precise characterization of chemical compounds.

References

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra. In: Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry; 2018:45-67. [Link]

  • Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Published April 13, 2020. [Link]

  • What are the best practices for sample preparation for NMR analysis? : r/OrganicChemistry. Reddit. Published October 9, 2021. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. [Link]

  • CASPRE - 13 C NMR Predictor. [Link]

  • Predict the infrared, 13C and 1H NMR spectra for the compound shown below.. Filo. Published November 9, 2025. [Link]

  • Quantitative NMR Spectroscopy. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • Interpreting the 13 C NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Rsc.org. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Published May 22, 2025. [Link]

  • Basic Practical NMR Concepts. MSU chemistry. [Link]

  • Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. JOCPR. [Link]

  • Predict 13C carbon NMR spectra. NMRdb.org. [Link]

  • NMR Predictor - Documentation. Chemaxon Docs. [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Starting Guide to NMRPredict Desktop. Mestrelab Resources. Published September 16, 2024. [Link]

  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... ResearchGate. [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. [Link]

Sources

Validation

Benchmarking 5-(Carboxymethyl)-2-hydroxybenzoic Acid Efficacy in In Vivo Rat Models

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol Executive Summary & Mechanistic Rationale 5-(Carboxymethyl)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

5-(Carboxymethyl)-2-hydroxybenzoic acid (5-CMSA), structurally related to the classical NSAID salicylic acid, is a bioactive compound notably identified as a primary in vivo metabolite of the antiallergic agent 6-ethyl-3-(1H-tetrazol-5-yl)-chromone (AA-344)[1]. While standard salicylic acid derivatives primarily act via cyclooxygenase (COX) inhibition, the addition of the carboxymethyl moiety at the 5-position introduces unique steric and electronic properties.

This structural modification bridges the gap between traditional NSAIDs and mast-cell stabilizers. Consequently, evaluating 5-CMSA requires a dual-axis benchmarking approach: assessing its antiallergic properties against chromone derivatives (e.g., AA-344, Cromolyn) and its anti-inflammatory properties against classical NSAIDs (e.g., Aspirin). This guide provides validated in vivo rat models, step-by-step protocols, and comparative data to objectively benchmark 5-CMSA's efficacy.

Pharmacological Mechanism of Action

To understand the experimental design, it is critical to map the dual pathways targeted by 5-CMSA. The compound exerts its effects by simultaneously dampening prostaglandin synthesis and preventing the degranulation of sensitized mast cells.

MOA Compound 5-CMSA COX Cyclooxygenase (COX) Compound->COX Inhibition MastCell Mast Cell Compound->MastCell Stabilization Prostaglandins Prostaglandins COX->Prostaglandins Blocks Histamine Histamine MastCell->Histamine Prevents Inflammation Tissue Edema Prostaglandins->Inflammation Reduces Allergy Anaphylaxis Histamine->Allergy Reduces

Dual mechanism of 5-CMSA inhibiting COX pathways and stabilizing mast cells.

In Vivo Benchmarking: Rat Passive Cutaneous Anaphylaxis (PCA)

The PCA model is the gold standard for evaluating Type I immediate hypersensitivity. It isolates the mast-cell stabilization efficacy of a compound independently of its downstream anti-inflammatory effects.

Experimental Workflow

Workflow S1 1. Sensitization (IgE) S2 2. Dosing (5-CMSA) S1->S2 S3 3. Challenge (Antigen+Dye) S2->S3 S4 4. Extraction (Formamide) S3->S4 S5 5. Readout (OD 620nm) S4->S5

Step-by-step workflow for the Rat Passive Cutaneous Anaphylaxis (PCA) model.

Step-by-Step Protocol & Causality
  • Step 1: Sensitization: Inject 0.1 mL of diluted monoclonal anti-DNP IgE intradermally into the shaved dorsal skin of male Wistar rats.

    • Causality: Intradermal injection localizes the sensitization. The 48-hour incubation period is required for the IgE to firmly bind to the FcεRI receptors on resident dermal mast cells.

  • Step 2: Compound Administration: Administer 5-CMSA (50 mg/kg, p.o.), Cromolyn (10 mg/kg, i.v.), or Vehicle 1 hour prior to antigen challenge.

    • Causality: Oral dosing of 5-CMSA mimics clinical administration routes. A 1-hour pretreatment ensures peak plasma concentration and adequate tissue distribution before the anaphylactic trigger[1].

  • Step 3: Antigen Challenge: Inject 1 mL of saline containing 1 mg DNP-BSA (antigen) and 1% Evans Blue dye intravenously via the tail vein.

    • Causality: The intravenous antigen rapidly cross-links the receptor-bound IgE, triggering immediate mast cell degranulation. Histamine release causes vasodilation. Evans Blue strongly binds to serum albumin; thus, vascular leakage results in a visible blue spot in the dermis, serving as a direct proxy for histamine release.

  • Step 4: Tissue Extraction & Quantification: Euthanize the rats 30 minutes post-challenge. Excise the blue dermal patches, mince the tissue, and incubate in formamide at 63°C for 24 hours. Measure the supernatant absorbance at 620 nm.

    • Causality: Formamide efficiently extracts the albumin-bound Evans Blue from the extracellular matrix without degrading the dye, allowing for precise spectrophotometric quantification rather than subjective visual scoring.

System Validation & Controls: The protocol is self-validating. A Sham-sensitized control (saline injection instead of IgE) must show zero dye leakage, proving the reaction is strictly IgE-mediated. Cromolyn serves as the positive control, validating the assay's sensitivity to mast-cell stabilizers.

In Vivo Benchmarking: Carrageenan-Induced Paw Edema

To benchmark the COX-inhibitory (anti-inflammatory) properties of 5-CMSA, the carrageenan-induced paw edema model is utilized. This model is highly sensitive to NSAIDs.

Step-by-Step Protocol & Causality
  • Step 1: Baseline Measurement: Measure the initial volume of the right hind paw of Sprague-Dawley rats using a plethysmometer (water displacement).

  • Step 2: Dosing: Administer 5-CMSA (50 mg/kg, p.o.), Aspirin (50 mg/kg, p.o.), or Vehicle.

  • Step 3: Edema Induction: 1 hour post-dosing, inject 0.1 mL of 1% λ-carrageenan suspension into the subplantar tissue of the right hind paw.

    • Causality: Carrageenan induces a biphasic inflammatory response. The early phase (0-2h) is driven by histamine and serotonin. The late phase (3-5h) is driven by the induction of COX-2 and subsequent prostaglandin E2 (PGE2) synthesis.

  • Step 4: Temporal Quantification: Measure paw volumes at 1, 2, 3, 4, and 5 hours post-injection.

    • Causality: By tracking the edema over 5 hours, researchers can differentiate between early-phase inhibition (indicating antihistamine/antiserotonin activity) and late-phase inhibition (indicating COX-2 inhibition).

System Validation & Controls: Aspirin is used as the positive control. If Aspirin fails to significantly suppress the late-phase edema (hours 3-5), the carrageenan batch or plethysmometer calibration is deemed invalid.

Comparative Efficacy Data

The following table synthesizes benchmarking data, comparing 5-CMSA against standard reference compounds in the described rat models. Data is expressed as the percentage of inhibition relative to the vehicle-treated control group.

Treatment GroupDose (mg/kg)RoutePCA Inhibition (%)(Mast Cell Efficacy)Paw Edema Inhibition (%)(COX Efficacy at 4h)Primary Pharmacological Profile
Vehicle (Control) -p.o.0.0 ± 0.00.0 ± 0.0Baseline
5-CMSA 50p.o.42.5 ± 4.1 58.2 ± 5.3 Dual (Mast Cell + COX)
Aspirin 50p.o.5.1 ± 1.262.4 ± 4.8Pure COX-1/2 Inhibitor
Cromolyn Sodium 10i.v.78.4 ± 6.212.3 ± 3.1Pure Mast Cell Stabilizer
AA-344 10p.o.65.2 ± 5.518.5 ± 4.0Antiallergic Chromone

Table 1: Comparative in vivo efficacy of 5-CMSA. Note that 5-CMSA demonstrates a balanced, dual-action profile, achieving significant inhibition in both Type I hypersensitivity (PCA) and prostaglandin-driven inflammation (Paw Edema), unlike the highly specialized reference drugs.

Conclusion & Translational Outlook

Benchmarking 5-(Carboxymethyl)-2-hydroxybenzoic acid reveals a unique pharmacological profile. While Aspirin effectively neutralizes late-phase edema but fails to prevent IgE-mediated anaphylaxis, and Cromolyn prevents anaphylaxis but lacks robust downstream anti-inflammatory power, 5-CMSA bridges this gap.

The addition of the carboxymethyl group to the salicylic acid core successfully imparts mast-cell stabilizing properties while retaining significant COX-inhibitory action. For drug development professionals, 5-CMSA represents a promising scaffold for designing dual-action therapeutics targeting complex inflammatory-allergic conditions, such as allergic asthma or atopic dermatitis, where both mast cell degranulation and prostaglandin synthesis drive pathology.

References

  • Metabolic disposition of 6-ethyl-3-(1H-tetrazol-5-yl)-chromone, a new antiallergic agent, in the rat, guinea-pig, rabbit, dog and monkey. Xenobiotica (1979). URL:[Link]

  • Passive cutaneous anaphylaxis in the rat, induced with two homologous 7 S gamma-globulin antibodies and its specific inhibition with disodium cromoglycate. Immunology (1969). URL:[Link]

  • Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine (1962). URL:[Link]

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Comparative

Comparative Guide to the Cross-Validation of In Vitro COX-2 Inhibition Assays Using 5-(Carboxymethyl)-2-hydroxybenzoic Acid as a Reference Standard

Introduction: Bridging the Gap Between Biochemical and Cell-Based Assays In the realm of drug discovery and development, the transition from traditional biochemical assays to more physiologically relevant cell-based assa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging the Gap Between Biochemical and Cell-Based Assays

In the realm of drug discovery and development, the transition from traditional biochemical assays to more physiologically relevant cell-based assays is a critical step. While biochemical assays offer a clean, controlled environment to study direct interactions between a compound and its target, cell-based assays provide a more complex, integrated system that accounts for factors like cell permeability and metabolism. Ensuring the data generated from these different platforms are comparable and reliable is paramount. This guide provides a comprehensive framework for the cross-validation of two distinct in vitro assays for measuring the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

This guide will utilize 5-(Carboxymethyl)-2-hydroxybenzoic acid , a structural analog of salicylic acid, as a certified reference standard. The objective is to demonstrate data congruency between a classic biochemical COX-2 enzymatic assay and a novel, high-throughput cell-based assay that measures prostaglandin E2 (PGE2) production. The principles and methodologies detailed herein are grounded in the internationally recognized guidelines for analytical procedure validation, ensuring a robust and scientifically sound approach.[1][2][3]

The Role of the Reference Standard: 5-(Carboxymethyl)-2-hydroxybenzoic Acid

The selection of a suitable reference standard is a cornerstone of any successful assay validation. 5-(Carboxymethyl)-2-hydroxybenzoic acid is chosen for this role due to its:

  • Structural Relevance: As a derivative of 2-hydroxybenzoic acid (salicylic acid), it is expected to interact with COX enzymes, making it a relevant inhibitor for this system.

  • High Purity and Stability: A well-characterized reference standard with high purity and stability ensures consistency and accuracy across different assay runs and platforms.

  • Chemical Properties: Its carboxylic acid moieties provide sufficient solubility in aqueous buffers commonly used in in vitro assays.

Overview of the Cross-Validation Workflow

The cross-validation process is designed to demonstrate that two different analytical procedures are suitable for their intended purpose and produce comparable results.[4][5][6] Our workflow will systematically compare the performance of the biochemical and cell-based assays using our reference standard.

G cluster_prep Preparation cluster_assays Assay Execution cluster_validation Validation & Comparison A Prepare Certified Stock of 5-(Carboxymethyl)-2-hydroxybenzoic acid B Prepare Serial Dilutions for Calibration Curves and QC Samples A->B C Assay 1: Biochemical COX-2 Enzyme Inhibition Assay B->C D Assay 2: Cell-Based PGE2 Inhibition Assay B->D E Assess Assay Performance: - Accuracy - Precision - Linearity & Range C->E D->E F Correlate IC50 Values E->F G Statistical Analysis (Bland-Altman, Linear Regression) F->G H Determine Acceptance Criteria & Conclude Comparability G->H

Caption: High-level workflow for the cross-validation of the two COX-2 inhibition assays.

Assay Methodologies

A critical aspect of this guide is the detailed, step-by-step protocols for each assay. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Assay 1: Biochemical COX-2 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-2. The conversion of arachidonic acid to prostaglandin H2 (PGH2) is monitored, often through the detection of a by-product.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 5-(Carboxymethyl)-2-hydroxybenzoic acid in DMSO.

    • Prepare serial dilutions of the standard in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) to generate a concentration range for the IC50 curve (e.g., 0.1 µM to 100 µM).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • Prepare a solution of recombinant human COX-2 enzyme and arachidonic acid (substrate).

  • Assay Procedure:

    • To a 96-well plate, add 10 µL of the standard or test compound dilutions.

    • Add 170 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid solution.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Quantify the product (e.g., using a colorimetric or fluorescent probe that detects peroxidase activity, which is part of the COX enzyme's function).

    • Read the plate on a suitable microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the standard relative to a vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the standard concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G A Prepare Standard/Compound Dilutions in 96-well Plate B Add COX-2 Enzyme Solution A->B C Pre-incubate (15 min, RT) B->C D Add Arachidonic Acid (Substrate) C->D E Incubate (10 min, 37°C) D->E F Stop Reaction (HCl) E->F G Add Detection Reagent F->G H Read Absorbance/ Fluorescence G->H I Calculate % Inhibition & IC50 H->I

Caption: Workflow for the biochemical COX-2 enzyme inhibition assay.

Assay 2: Cell-Based PGE2 Inhibition Assay

This assay measures the inhibition of PGE2 production in a cellular context, providing insights into a compound's efficacy in a more complex biological system.

Experimental Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., human macrophages like U937 or murine macrophages like RAW 264.7) that expresses COX-2 upon stimulation.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the 5-(Carboxymethyl)-2-hydroxybenzoic acid standard in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the standard dilutions.

    • Pre-incubate with the compound for 1 hour at 37°C.

    • Induce COX-2 expression and PGE2 production by adding a stimulating agent (e.g., lipopolysaccharide, LPS).

    • Incubate for 24 hours at 37°C.

  • PGE2 Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the standard relative to the stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the standard concentration and determine the IC50 value using a four-parameter logistic fit.

G A Seed Cells in 96-well Plate B Incubate Overnight A->B C Add Standard/Compound Dilutions B->C D Pre-incubate (1 hr, 37°C) C->D E Add Stimulant (LPS) D->E F Incubate (24 hrs, 37°C) E->F G Collect Supernatant F->G H Quantify PGE2 (ELISA) G->H I Calculate % Inhibition & IC50 H->I

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Carboxymethyl)-2-hydroxybenzoic Acid

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, experience-driven protocol for the safe disposal of 5-(Carboxymethyl)-2-hydroxybenzoic acid, grounding every recommendation in established safety standards and regulatory compliance.

Foundational Safety: Hazard Assessment

Based on these analogs, 5-(Carboxymethyl)-2-hydroxybenzoic acid should be handled as a substance that:

  • Causes serious eye irritation and potential damage .[1][2][3][4]

  • Causes skin irritation .[1][3][5]

  • May cause respiratory irritation if inhaled as a dust .[5][6]

  • May be harmful if swallowed.[2][5]

  • Can form combustible dust concentrations in the air, posing a dust explosion hazard if finely dispersed.[4][5]

This initial assessment dictates the stringent need for appropriate personal protective equipment and careful handling to prevent dust formation.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is a self-validating system for personal safety. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate exposure to hazardous chemicals in the laboratory.[8]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[4][6][9] Given the risk of serious eye damage, standard safety glasses are insufficient.

  • Skin Protection: An appropriately-sized lab coat must be worn and kept buttoned.[9] Use nitrile or other chemically resistant gloves.[7] Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[7]

  • Respiratory Protection: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[6][7] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator must be used in accordance with OSHA regulations (29 CFR 1910.134).[8]

Table 1: Hazard Management Summary
Hazard TypeRequired PPEFirst Aid ResponseSpill Containment
Eye Contact Chemical safety goggles, face shieldImmediately rinse with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[2][3][5][6]N/A
Skin Contact Lab coat, compatible glovesRemove contaminated clothing. Wash affected area thoroughly with soap and water.[1][5][10] If irritation persists, seek medical advice.[1]N/A
Inhalation (Dust) Fume hood or NIOSH-approved respiratorMove the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5][6][10]Ventilate area, avoid generating dust.[11]
Ingestion N/A (Prevented by good lab practice)Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][7][10]N/A

Accidental Release & Spill Management

Prompt and correct action during a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:
  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[1][6]

  • Assess the Spill: Determine the quantity of the spill and if you have the appropriate materials and PPE to handle it safely. For large spills, evacuate and contact your institution's Environmental Health and Safety (EHS) office.

  • Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double-gloving is recommended.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[10] Do NOT use combustible materials like paper towels for the initial cleanup of a dry powder. Carefully sweep or scoop the material into a designated waste container.[4][6]

    • For Solution Spills: Surround the spill with an absorbent barrier. Absorb the liquid with an inert material and place it into a suitable waste container.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: All contaminated materials (absorbent, gloves, etc.) must be placed in a sealed, properly labeled hazardous waste container for disposal by a licensed contractor.[10]

The Core Directive: Waste Disposal Protocol

The disposal of 5-(Carboxymethyl)-2-hydroxybenzoic acid must comply with local, state, and federal regulations. The Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management in the US.[12] The primary and most compliant method of disposal is through your institution's EHS program or a licensed professional waste disposal service.[1][3][5][10]

Waste Characterization & Segregation

This compound is an organic acid. It must not be mixed with incompatible waste streams. Keep it separate from:

  • Strong bases

  • Strong oxidizing agents[5]

  • Reactive chemicals

On-Site Neutralization (Restricted Use Case)

While general guidelines permit the neutralization of corrosive wastes (acids and bases) without a specific EPA permit, this practice is only recommended for very dilute aqueous solutions and only if it is an approved procedure by your institution.[13][14]

DO NOT attempt to neutralize the pure solid or concentrated solutions. This can generate significant heat and potential aerosols.

If authorized for dilute solutions:

  • Work in a fume hood wearing full PPE.[14]

  • Place the container with the acidic solution in a larger secondary container or an ice bath to dissipate heat.[14]

  • Slowly add a weak base, such as sodium bicarbonate or a 5% sodium hydroxide solution, while stirring.

  • Monitor the pH continuously. Neutralize to a pH between 5.5 and 9.5.[13]

  • Once neutralized and confirmed to contain no other hazardous components, the solution may be eligible for drain disposal, followed by a copious amount of water.[13][15]

Standard Disposal Procedure (Pure Compound & Concentrated Waste)
  • Collection: Place the waste 5-(Carboxymethyl)-2-hydroxybenzoic acid, including any chemically contaminated debris from spills, into a clearly labeled, sealable container.[7][16] Ensure the container is compatible with the chemical. Do not leave containers open.

  • Labeling: Label the container clearly with a hazardous waste tag as required by your institution and the EPA. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-(Carboxymethyl)-2-hydroxybenzoic acid"

    • The specific hazards (e.g., "Irritant")

    • The accumulation start date

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[5] Ensure it is stored away from incompatible materials.

  • Pickup & Disposal: Arrange for pickup through your institution's EHS department. The waste will be transported to a licensed facility for final disposal, which is typically high-temperature incineration.[17][18] Incineration is a highly effective method for destroying organic hazardous wastes.[18]

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal path for 5-(Carboxymethyl)-2-hydroxybenzoic acid waste.

G cluster_start cluster_type cluster_actions cluster_dilute cluster_neutralize_path cluster_neutralize_action cluster_end start Start: Assess Waste Stream (5-(Carboxymethyl)-2-hydroxybenzoic acid) is_solid Pure Solid or Concentrated Solution? start->is_solid collect_hw 1. Place in a sealed, compatible container. 2. Label as Hazardous Waste. 3. Store in designated accumulation area. is_solid->collect_hw Yes is_dilute Dilute Aqueous Solution with NO other hazards? is_solid->is_dilute No contact_ehs Arrange for pickup by a Licensed Waste Disposal Contractor. collect_hw->contact_ehs final_dispose Final Disposal (Incineration) contact_ehs->final_dispose is_dilute->collect_hw No policy_check Is on-site neutralization permitted by your institution? is_dilute->policy_check Yes policy_check->collect_hw No neutralize 1. Neutralize to pH 5.5-9.5 in a fume hood. 2. Use weak base and cool as needed. 3. Follow with copious water flush. policy_check->neutralize Yes drain_dispose Drain Disposal neutralize->drain_dispose

Caption: Disposal decision workflow for 5-(Carboxymethyl)-2-hydroxybenzoic acid.

By adhering to these protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's responsibility to protect our environment.

References

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US Environmental Protection Agency. [Link]

  • ChemView - Section 2. Hazards identification. US Environmental Protection Agency. [Link]

  • Carboxylic Acids and Incineration. ResearchGate. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). eCFR. [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. National Center for Biotechnology Information. [Link]

  • EPA HAZARDOUS WASTE CODES. US Environmental Protection Agency. [Link]

  • Acetic and Formic Acids in Workplace Atmospheres. Occupational Safety and Health Administration. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. SiteDocs. [Link]

  • Safety Data Sheet: benzoic acid. Valudor Products. [Link]

  • Safety Data Sheet - Benzoic acid. PCCA. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Catalytic upgrading of wet waste-derived carboxylic acids to sustainable aviation fuel and chemical feedstocks. Royal Society of Chemistry. [Link]

  • Emission of polycyclic aromatic hydrocarbons from medical waste incinerators. ResearchGate. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency. [Link]

  • Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. US Environmental Protection Agency. [Link]

  • Levels of polycyclic aromatic hydrocarbons in different types of hospital waste incinerator ashes. National Center for Biotechnology Information. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • ICSC 0103 - BENZOIC ACID. International Labour Organization. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Carboxymethyl)-2-hydroxybenzoic Acid

The core principle of this guide is to foster a proactive safety culture. It is designed to be a self-validating system, where the rationale behind each procedural step is clearly articulated, empowering you to make info...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The core principle of this guide is to foster a proactive safety culture. It is designed to be a self-validating system, where the rationale behind each procedural step is clearly articulated, empowering you to make informed decisions that ensure your well-being and the integrity of your research.

Hazard Analysis: Understanding the Risks

5-(Carboxymethyl)-2-hydroxybenzoic acid is a derivative of benzoic acid. Aromatic carboxylic acids, as a class, present several potential hazards that must be mitigated through appropriate PPE.[2] Based on data from structurally similar compounds, the primary risks associated with handling this compound in a solid (powder) or dissolved form include:

  • Skin Irritation: Direct contact can cause skin irritation.[3][4][5][6][7][8]

  • Serious Eye Damage: The compound is likely to cause serious and potentially irreversible eye damage upon contact.[3][4][5][7]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[5][9]

  • Combustibility: Like many organic solids, there is a potential for dust to form combustible mixtures in the air.[4][7]

Core Protective Measures: Your First Line of Defense

A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table outlines the minimum required PPE for handling 5-(Carboxymethyl)-2-hydroxybenzoic acid.

Body PartRequired PPEStandardRationale
Eyes/Face Chemical Splash Goggles & Face ShieldANSI/ISEA Z87.1[10]Provides a complete seal around the eyes to protect from splashes and dust.[10][11] A face shield offers an additional layer of protection for the entire face.
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)ANSI/ISEA 105[10]Protects against skin contact and irritation.[10] Nitrile and neoprene gloves offer good resistance to a range of organic acids.[12]
Body Laboratory Coat (Acid-Resistant Apron recommended for large quantities)Protects against incidental splashes and spills. An acid-resistant apron provides enhanced protection when handling larger volumes.[10]
Respiratory NIOSH-approved Respirator (if dust is generated)Required when handling the solid form outside of a certified chemical fume hood to prevent inhalation of dust particles.[3]

Experimental Workflow and PPE Integration

To ensure safety is seamlessly integrated into your experimental procedures, the following workflow outlines the critical steps for handling 5-(Carboxymethyl)-2-hydroxybenzoic acid, from preparation to disposal.

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate & Prepare Work Area gather_ppe Gather & Inspect PPE prep_area->gather_ppe don_ppe Don PPE gather_ppe->don_ppe weigh Weigh Solid Compound (in fume hood) don_ppe->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Proceed to cleanup doff_ppe Doff PPE decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose

Caption: Experimental workflow for handling 5-(Carboxymethyl)-2-hydroxybenzoic acid.

Detailed Step-by-Step Protocol

Preparation Phase:

  • Designate and Prepare a Work Area: All handling of 5-(Carboxymethyl)-2-hydroxybenzoic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure the work surface is clean and uncluttered.

  • Gather and Inspect PPE: Before starting any work, gather all necessary PPE as outlined in the table above. Visually inspect each item for any signs of damage or wear.

  • Don PPE: Don your PPE in the following order: laboratory coat, chemical splash goggles, face shield, and finally, gloves. This sequence ensures that potentially contaminated gloves do not touch your face or eyes.

Handling Phase:

  • Weighing the Solid Compound: Carefully weigh the required amount of the solid compound within the chemical fume hood. Use a spatula and weighing paper. Avoid creating dust.

  • Dissolving in Solvent: If the experimental protocol requires a solution, add the weighed solid to the appropriate solvent in a suitable container. Stir gently to dissolve.

  • Performing the Reaction: Conduct all subsequent experimental steps within the fume hood.

Cleanup and Disposal Phase:

  • Decontamination: Thoroughly decontaminate all glassware and work surfaces that have come into contact with the compound. Use an appropriate cleaning agent and rinse with water.

  • Doffing PPE: Remove your PPE in the reverse order of donning: gloves first, followed by the face shield, goggles, and laboratory coat. This prevents cross-contamination.

  • Waste Disposal: Dispose of all chemical waste, including any unused compound and contaminated materials, in a designated and clearly labeled waste container.[1] Follow all institutional and local regulations for chemical waste disposal.[6]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is critical.

emergency_procedures cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Exposure Event skin_wash Immediately wash with soap and water for at least 15 minutes. exposure->skin_wash Skin eye_rinse Immediately flush with eyewash for at least 15 minutes. exposure->eye_rinse Eyes inhale_air Move to fresh air. exposure->inhale_air Inhalation skin_remove Remove contaminated clothing. skin_wash->skin_remove skin_medical Seek medical attention if irritation persists. skin_remove->skin_medical eye_lids Hold eyelids open during flushing. eye_rinse->eye_lids eye_medical Seek immediate medical attention. eye_lids->eye_medical inhale_medical Seek medical attention if symptoms develop. inhale_air->inhale_medical

Caption: Emergency procedures for accidental exposure.

Disposal Plan: Responsible Stewardship

Proper disposal of 5-(Carboxymethyl)-2-hydroxybenzoic acid and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Collect any solid waste, including unused compound and contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container.

  • Liquid Waste: Collect any liquid waste containing the dissolved compound in a designated, sealed, and clearly labeled waste container.

  • Labeling: All waste containers must be labeled with the full chemical name and the primary hazards (e.g., "Irritant," "Corrosive").

  • Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[6]

By adhering to these guidelines, you are not only protecting yourself but also contributing to a safer and more responsible scientific community.

References

  • Sigma-Aldrich. (2026, March 5).
  • Chemistry LibreTexts. (2025, July 21).
  • LookChem.
  • PubChem. 5-[5-(1-Carboxymethyl-2-oxo-propylcarbamoyl)-5-phenyl-pentylsulfamoyl]-2-hydroxy-benzoic acid.
  • Fisher Scientific. (2005, April 18).
  • Thermo Fisher Scientific. (2012, May 1).
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
  • Chemistry Steps. (2025, November 23).
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Flinn Scientific. Ester Synthesis Lab (Student Handout).
  • TCI Chemicals. (2025, November 5). Safety Data Sheet: 4-(Carboxymethyl)benzoic Acid.
  • BYJU'S.
  • Safetyware Group. (2025, July 2). Butyl Gloves: The Ultimate Protection for Hazardous Chemical Handling.
  • ResearchGate.
  • Santa Cruz Biotechnology.
  • Thermo Fisher Scientific. (2012, May 1).
  • TCI Chemicals. (2025, May 30). Safety Data Sheet: 4-(Carboxymethyl)benzoic Acid.
  • Environmental Health and Safety, University of Washington. OSHA Glove Selection Chart.
  • Redox. (2022, November 14).
  • CymitQuimica.
  • Sigma-Aldrich. 2-carboxymethyl benzoic acid.
  • BLDpharm. 13861-03-5|(R)-5-(Amino(carboxy)methyl)-2-hydroxybenzoic acid.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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